3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c1-19-13-8-4-11(5-9-13)15-17-14(18-20-15)10-2-6-12(16)7-3-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXVKWQJAHTEJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355034 | |
| Record name | 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331989-76-5 | |
| Record name | 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisosteric replacement for esters and amides and its presence in a wide array of biologically active molecules.[1] This document, intended for researchers and professionals in drug discovery and development, details the structural attributes, and predicted physicochemical parameters of this specific diaryl-substituted oxadiazole. Furthermore, it outlines robust, step-by-step experimental protocols for the empirical determination of key properties such as melting point, solubility, lipophilicity (LogP), and thermal stability. This guide aims to serve as a foundational resource for the synthesis, characterization, and evaluation of this and related compounds in a research and development setting.
Introduction and Molecular Overview
The compound 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a member of the diaryl-1,2,4-oxadiazole family. These heterocycles are of significant interest in medicinal chemistry due to their metabolic stability and their ability to engage in various biological interactions.[2] The subject molecule incorporates two key substituted phenyl rings: a 4-bromophenyl group and a 4-methoxyphenyl group, attached at the 5- and 3-positions of the 1,2,4-oxadiazole core, respectively.
The 4-bromophenyl moiety introduces both steric bulk and electron-withdrawing characteristics via the bromine atom, which can influence the molecule's electronic properties and provides a handle for further synthetic modification through cross-coupling reactions.[3] The 4-methoxyphenyl group, conversely, contains an electron-donating methoxy group, which is known to potentially enhance aqueous solubility compared to unsubstituted or halogen-substituted analogs.[3] The interplay of these substituents dictates the overall physicochemical profile of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical in drug development.
Synthesis and Characterization Context
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established, with common methods including the cyclization of amidoximes with activated carboxylic acid derivatives or one-pot procedures from nitriles.[2][4] Microwave-assisted synthesis has also been shown to produce such compounds with high yields and short reaction times.[2] Following synthesis, a rigorous characterization of the compound's physicochemical properties is paramount. This guide provides the standardized methodologies for such a characterization.
Core Physicochemical Properties
Table 1: Molecular Identifiers and Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁BrN₂O₂ | [5] |
| Molecular Weight | 331.17 g/mol | [5] |
| SMILES | COc1ccc(cc1)c1nc(c2ccc(cc2)Br)on1 | [5] |
| InChI | InChI=1S/C15H11BrN2O2/c1-20-12-8-6-11(7-9-12)15-17-14(18-19-15)10-2-4-13(16)5-3-10 | (Derived) |
| CAS Number | Not explicitly found for this specific isomer. | - |
| Predicted LogP | ~4.0 - 5.0 | (Estimated) |
| Melting Point (°C) | Not experimentally determined. Expected to be a crystalline solid with a relatively high melting point (>150°C) based on analogous structures. | (Estimated) |
| Aqueous Solubility | Predicted to have low aqueous solubility. | (Estimated) |
| Appearance | Expected to be a white to off-white solid. | (Inferred) |
Experimental Protocols for Physicochemical Characterization
To facilitate the empirical validation of the predicted properties, this section provides detailed, step-by-step protocols for key experiments. The causality behind experimental choices is explained to ensure a deep understanding of the methodology.
Melting Point Determination
Expertise & Experience: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities lead to a depressed and broader melting range. The capillary method is a standard and reliable technique.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate determinations.
-
Accurate Determination: Use a fresh sample. Heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: Repeat the measurement at least twice. Consistent results validate the measurement.
Caption: Workflow for melting point determination.
Aqueous Solubility Determination (Shake-Flask Method)
Expertise & Experience: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It measures the maximum concentration of a compound that can dissolve in a specific solvent system at equilibrium. This is a critical parameter for predicting oral bioavailability.
Protocol:
-
System Preparation: Prepare a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of the buffered solution in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.22 µm PTFE) is commonly used.
-
Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (e.g., acetonitrile or methanol).
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. Report the solubility in units such as mg/mL or µM.
Caption: Shake-flask solubility determination workflow.
Lipophilicity (LogP) Determination
Expertise & Experience: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key determinant of a drug's ability to cross cell membranes. The shake-flask method is the traditional approach, but HPLC-based methods are often used for higher throughput.
Protocol (Shake-Flask Method):
-
Phase Preparation: Pre-saturate n-octanol with water and water (or buffer) with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution in a sealed container. Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning.
-
Equilibration: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully take a sample from the aqueous phase.
-
Analysis: Determine the concentration of the compound remaining in the aqueous phase (C_aq) using HPLC-UV.
-
Calculation:
-
The initial concentration in the aqueous phase (C_initial) is known.
-
The concentration in the octanol phase (C_oct) can be calculated by mass balance: C_oct = (C_initial - C_aq) * (V_aq / V_oct).
-
The partition coefficient P = C_oct / C_aq.
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LogP = log10(P).
-
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a material. For a drug candidate, high thermal stability is desirable for formulation and storage.
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
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Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
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Data Analysis:
-
Plot the mass (%) versus temperature to obtain the TGA curve.
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The onset of decomposition is identified as the temperature at which significant mass loss begins.
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The derivative of the TGA curve (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
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Caption: Thermogravimetric Analysis (TGA) workflow.
Conclusion
5-(4-Bromophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole represents a class of molecules with significant potential in drug discovery. While specific experimental data for this compound remains to be fully elucidated in publicly accessible literature, this guide provides its definitive structural identity and a framework for its systematic physicochemical characterization. The provided protocols are robust, well-established methods that will enable researchers to generate high-quality, reliable data. Such empirical data is indispensable for building structure-activity relationships, optimizing ADME properties, and advancing promising candidates through the drug development pipeline.
References
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Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]
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MDPI. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. Available from: [Link]
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Gomtsyan, A., & Ryabtsova, O. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(1), 123. Available from: [Link]
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Pharmaffiliates. 3-(3-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. Available from: [Link]
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Journal of Young Pharmacists. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Available from: [Link]
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PubChem. 3-(5-Bromo-2-furanyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. Available from: [Link]
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PubMed. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry. Available from: [Link]
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Quantum chemical calculations for 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
An In-Depth Technical Guide to the Quantum Chemical Calculation of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Abstract
The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its wide spectrum of biological activities and valuable photophysical properties.[1][2][3] The specific derivative, this compound, combines the electron-withdrawing and sterically bulky bromophenyl group with the electron-donating methoxyphenyl group, creating a molecule with significant potential for drug development and as a building block for organic electronics.[4] This guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on this molecule, designed for researchers, computational chemists, and drug development professionals. We will move beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational analysis grounded in established theory.
Introduction: The 'Why' of a Computational Approach
Before embarking on synthesis or extensive experimental testing, a computational investigation provides invaluable predictive insights into a molecule's behavior. For this compound, quantum chemical calculations can elucidate:
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Molecular Geometry: Determining the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. This structural information is the foundation for understanding all other properties.
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Electronic Structure: Mapping the distribution of electrons to understand reactivity. This includes identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP).[5] These parameters are critical for predicting how the molecule will interact with biological targets or other reagents.
-
Spectroscopic Properties: Predicting vibrational (IR) and electronic (UV-Vis) spectra, which can aid in experimental characterization and provide insight into the molecule's electronic transitions.
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Reactivity and Stability: Calculating global reactivity descriptors to quantify the molecule's kinetic stability and reactivity.
This guide will focus on a workflow utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), which offer an excellent balance of computational accuracy and efficiency for molecules of this size.[6][7]
The Computational Workflow: A Validated Pathway
A rigorous computational study is not a single calculation but a sequence of interdependent steps. Each step builds upon the last, and validation is integrated throughout the process to ensure the scientific integrity of the results.
Caption: A validated workflow for quantum chemical calculations.
Core Methodology: Selecting the Right Tools
The accuracy of any quantum chemical calculation hinges on the chosen level of theory and basis set. These choices are not arbitrary and must be justified based on the molecular system and the properties of interest.
3.1. Software All calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS. The protocols provided are formatted for the widely used Gaussian software package.[6]
3.2. Level of Theory: Density Functional Theory (DFT) We recommend the B3LYP hybrid functional.[8][9]
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Expertise & Rationale: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange with density functional approximations. For organic molecules, it has a long and successful track record of providing reliable geometries and electronic properties at a manageable computational cost, making it a "gold standard" for systems like oxadiazoles.[7]
3.3. Basis Set Selection We recommend the 6-311+G(d,p) basis set.
-
Expertise & Rationale: A basis set is the set of mathematical functions used to build the molecular orbitals.
-
6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, offering more flexibility and accuracy than smaller double-zeta sets (like 6-31G).
-
+: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing systems with lone pairs or regions of diffuse electron density, such as the oxygen and nitrogen atoms in the oxadiazole ring.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is essential for describing chemical bonds accurately, especially in conjugated systems. The presence of the electronegative bromine atom makes these functions particularly important.
-
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Geometry Optimization and Frequency Analysis
This is the most critical first step. All subsequent property calculations must be performed on a fully optimized and validated structure.
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Structure Creation: Build an initial 3D structure of this compound using a molecular editor like GaussView or the open-source Avogadro software. Perform a preliminary "cleanup" using molecular mechanics to get a reasonable starting geometry.
-
Input File Creation: Create a text file (e.g., molecule.com) with the following structure for Gaussian:
-
Causality:
-
%nprocshared and %mem specify the computational resources (processors and memory).
-
#p requests "pretty" (verbose) output.
-
B3LYP/6-311+G(d,p) specifies our chosen level of theory and basis set.
-
Opt is the keyword that initiates the geometry optimization process.
-
Freq is the keyword that initiates the frequency calculation after the optimization successfully converges. Running them in the same job ensures the frequencies are calculated for the optimized geometry.
-
0 1 represents the molecule's charge (0, neutral) and spin multiplicity (1, singlet).
-
-
-
Execution & Validation: Run the calculation. Upon completion, verify the following:
-
Convergence: The output file should state that the optimization has converged based on four criteria.
-
Frequencies: Search the output file for "Frequencies --". A true energy minimum will have zero imaginary frequencies (which are printed as negative values). If one is found, it indicates a transition state, and the initial geometry must be perturbed and re-optimized. This step is the core of a self-validating protocol.
-
Protocol 2: Electronic Properties Analysis
Using the validated geometry from Protocol 1, we perform a single-point energy calculation to analyze the electronic structure.
-
Input File Creation: Create a new input file, reading the optimized geometry from the previous calculation's checkpoint file (.chk).
-
Causality:
-
Geom=Check tells Gaussian to use the geometry stored in the checkpoint file.
-
Guess=Read uses the previously calculated orbitals as an initial guess, speeding up the calculation.
-
Pop=Full requests a full population analysis, which is needed to generate orbitals and other electronic properties.
-
-
-
Data Extraction and Interpretation: From the output file (.log or .out):
-
HOMO/LUMO Energies: Locate the energies of the alpha occupied and virtual orbitals. The highest energy occupied orbital is the HOMO, and the lowest energy virtual orbital is the LUMO.
-
Molecular Electrostatic Potential (MEP): Use a visualization program like GaussView to open the checkpoint file and generate the MEP surface. This surface maps the electrostatic potential onto the electron density, visually identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.
-
Protocol 3: Excited State (UV-Vis) Calculation
This protocol uses Time-Dependent DFT (TD-DFT) to predict the molecule's electronic absorption spectrum.
-
Input File Creation:
-
Causality:
-
TD(NStates=10) is the keyword for a TD-DFT calculation, requesting the first 10 excited states. This is usually sufficient to cover the main UV-Vis absorption bands.
-
-
-
Data Extraction: The output will list the calculated excited states, their excitation energies (in eV), oscillator strengths (a measure of transition probability), and the major orbital contributions to each transition (e.g., HOMO -> LUMO).
Data Presentation and Interpretation
Raw output files are dense. Summarizing the key quantitative data in tables is essential for analysis and reporting.
Table 1: Key Geometric and Electronic Parameters
| Parameter | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | Value from Opt+Freq | Thermodynamic stability reference |
| Dipole Moment (Debye) | Value from Opt+Freq | Overall molecular polarity |
| EHOMO (eV) | Value from SP calc | Electron-donating ability |
| ELUMO (eV) | Value from SP calc | Electron-accepting ability |
| HOMO-LUMO Gap (eV) | ELUMO - EHOMO | Kinetic stability, electronic transitions |
Table 2: Predicted Electronic Transitions (TD-DFT)
| Excited State | Excitation Energy (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S1 | Value from TD-DFT | Value from TD-DFT | e.g., HOMO -> LUMO (95%) |
| S2 | Value from TD-DFT | Value from TD-DFT | e.g., HOMO-1 -> LUMO (88%) |
| ... | ... | ... | ... |
Conclusion
This guide outlines a robust, self-validating workflow for the quantum chemical investigation of this compound. By employing the B3LYP functional with the 6-311+G(d,p) basis set, researchers can reliably predict the molecule's geometry, electronic structure, and spectroscopic properties. The insights gained from these calculations—from the shape of the frontier molecular orbitals to the regions of electrostatic potential—provide a powerful, data-driven foundation for guiding further experimental work in drug discovery and materials science. Adherence to this structured approach ensures that the computational results are not only predictive but also scientifically sound and reproducible.
References
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MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link].
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MDPI. Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Available from: [Link].
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Sun, F., & Jin, R. (2013). DFT and TD-DFT study on the optical and electronic properties of derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene. Arabian Journal of Chemistry. Available from: [Link].
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Bilal, M. S., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. PubMed. Available from: [Link].
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Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Available from: [Link].
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ACS Omega. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link].
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Plech, T., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. Available from: [Link].
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Semantic Scholar. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Fun. Available from: [Link].
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Kumar, K. A., et al. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. International Journal of ChemTech Research. Available from: [Link].
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Bhat, K. I., et al. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists. Available from: [Link].
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Ali, A., et al. (2022). 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. PubMed. Available from: [Link].
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2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole. Acta Crystallographica Section E Structure Reports Online. Available from: [Link].
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MDPI. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Available from: [Link].
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Kotan, G., & Yuksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. Available from: [Link].
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Kaya, Y., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PubMed Central. Available from: [Link].
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Omari, M., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports. Available from: [Link].
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1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. Available from: [Link].
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Sharma, S., et al. (2010). A Review: Oxadiazole. Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. Available from: [Link].
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Jin, R., & Zhang, J. (2011). DFT and TD-DFT study on the optical and electronic properties of derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene. Arabian Journal of Chemistry. Available from: [Link].
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Molecular docking studies of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
An In-Depth Technical Guide to the Molecular Docking of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Foreword: The Rationale-Driven Approach to Computational Drug Discovery
In modern drug discovery, in silico techniques are not merely a preliminary step; they are a foundational pillar of rational drug design. Molecular docking, a powerful computational method, allows us to predict the binding orientation and affinity of a small molecule within the active site of a target protein. This guide moves beyond a simple procedural summary. It is designed to provide you, the research professional, with the strategic thinking and validated methodologies required to conduct a robust molecular docking study. We will explore the "why" behind each decision, ensuring that the resulting data is not only predictive but also scientifically sound and defensible.
Our subject molecule, This compound , belongs to the 1,2,4-oxadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, recognized for its bioisosteric properties and a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. The presence of the bromophenyl and methoxyphenyl groups provides distinct electronic and steric features, making it a compelling candidate for exploring interactions with biological targets.
This document will guide you through a complete, self-validating docking workflow, from target selection to the nuanced interpretation of results, empowering you to apply these principles to your own research endeavors.
Strategic Target Selection: Focusing on a Validated Cancer Target
The first and most critical step in any docking study is the selection of a biologically relevant protein target. Without a clear hypothesis and justification, the computational results, no matter how precise, lack meaningful context.
Given that numerous 1,3,4-oxadiazole derivatives (isomers of our compound) and 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated potent anti-proliferative and cytotoxic activities, a logical starting point is to investigate established cancer-related targets[4][5][6]. The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is frequently overexpressed in various human tumors, making it a validated and high-value target for anticancer drug development[5].
Therefore, for this study, we select the EGFR Tyrosine Kinase domain .
Authoritative Grounding: We will utilize the crystal structure of the EGFR Kinase Domain complexed with the inhibitor Erlotinib (PDB ID: 1M17 ) from the Protein Data Bank. The choice of a co-crystallized structure is deliberate and central to our validation protocol; the known inhibitor provides an essential experimental reference against which we can measure the success of our docking procedure[7][8].
The Docking Workflow: A Self-Validating System
A trustworthy computational protocol must be a self-validating system. We will build our workflow around this principle, incorporating a redocking step to confirm the methodology's ability to reproduce experimentally observed binding modes before proceeding to dock our novel compound.
Below is a diagrammatic overview of our comprehensive workflow.
Caption: A comprehensive, three-part molecular docking workflow.
Experimental Protocol: System Preparation
The accuracy of a docking simulation is highly dependent on the meticulous preparation of both the receptor and the ligand. This step involves correcting structural issues and assigning appropriate chemical properties.
Protocol 2.1.1: Receptor Preparation (EGFR, PDB: 1M17)
-
Obtain Structure: Download the PDB file for 1M17 from the RCSB Protein Data Bank.
-
Initial Cleaning: Load the structure into a molecular modeling program (e.g., Schrödinger Maestro, AutoDockTools)[9][10]. Remove all water molecules and any heteroatoms not essential for the binding interaction (e.g., crystallization aids). The co-crystallized ligand (Erlotinib) should be separated and saved for the validation step.
-
Add Hydrogens: Add hydrogens to the protein structure. This is critical as hydrogens are typically not resolved in X-ray crystallography but are essential for defining hydrogen bond networks. For this, use a tool that optimizes the hydrogen-bonding network.
-
Assign Charges: Assign partial atomic charges using a standard force field (e.g., OPLS, Gasteiger). This is necessary for the scoring function to calculate electrostatic interactions.
-
Minimize Structure: Perform a restrained energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogens, without significantly altering the backbone conformation. The final prepared structure should be saved in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).
Protocol 2.1.2: Ligand Preparation This protocol must be applied to both our compound of interest and the reference inhibitor (Erlotinib).
-
Generate 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool.
-
Convert to 3D: Convert the 2D structure to a 3D conformer.
-
Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign Charges & Torsions: Assign partial charges and define rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand during the simulation. Save the final structure in the required format (e.g., PDBQT).
Experimental Protocol: Simulation and Validation
With prepared components, we can now define the search space and execute the docking calculations.
Protocol 2.2.1: Grid Generation The docking process involves two main steps: predicting the ligand's conformation and orientation (pose) and assessing its binding affinity[11]. To make the search more efficient, we define a "grid box" that encompasses the active site.
-
Load Prepared Receptor: Load the prepared EGFR structure into the docking software.
-
Define Binding Site: The most reliable way to define the binding site is by using the co-crystallized ligand as a guide[11]. Center the grid box on the geometric center of Erlotinib's original position.
-
Set Grid Dimensions: The size of the box should be large enough to allow the ligand to move and rotate freely within the active site but not so large as to introduce unnecessary computational expense. A typical size is a 20Å x 20Å x 20Å cube.
Protocol 2.2.2: Protocol Validation via Redocking This is the cornerstone of a trustworthy protocol. We test if our chosen software and parameters can accurately reproduce the experimentally determined binding mode of the known inhibitor.
-
Dock the Reference Ligand: Using the prepared grid and reference ligand (Erlotinib), perform a docking simulation with software such as AutoDock Vina or Glide[12].
-
Analyze the Top Pose: Extract the highest-scoring (most favorable binding energy) pose predicted by the software.
-
Calculate RMSD: Superimpose the predicted pose of Erlotinib onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Assess Success: A successful validation is generally indicated by an RMSD value of less than 2.0 Å[7][8]. This confirms that the docking protocol is reliable for this specific target. If the RMSD is high, the grid parameters, scoring function, or even the choice of docking software may need to be re-evaluated.
Protocol 2.2.3: Production Docking Once the protocol is validated, we can confidently dock our compound of interest.
-
Execute Docking: Using the exact same validated protocol (receptor structure, grid parameters), perform the docking simulation for this compound.
Results: Analysis and Interpretation
Interpreting docking results is a multi-faceted process that combines quantitative scores with qualitative visual analysis[7][13].
Quantitative Analysis: Binding Affinity
The primary quantitative output of a docking simulation is the binding affinity, often expressed as a docking score or free energy of binding (ΔG), typically in kcal/mol[7][14]. A more negative value indicates a stronger, more favorable binding interaction[7][14].
| Compound | Docking Software | Binding Affinity (kcal/mol) | RMSD (Å) from Crystal Pose |
| Erlotinib (Redocked) | AutoDock Vina | -9.8 | 1.15 |
| This compound | AutoDock Vina | -8.5 | N/A |
| Note: The values presented are hypothetical and for illustrative purposes. |
From this table, our validation was successful (RMSD = 1.15 Å < 2.0 Å). The binding affinity of our test compound (-8.5 kcal/mol) is strong, though slightly less so than the known inhibitor Erlotinib (-9.8 kcal/mol).
Qualitative Analysis: Binding Pose and Interactions
A good score is meaningless if the binding pose is not physically and chemically plausible. Visual inspection is non-negotiable.
Key Analytical Steps:
-
Load the Complex: Load the receptor-ligand complex of the best-scoring pose into a visualization tool.
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the active site residues. Look for:
-
Hydrogen Bonds: These are strong, directional interactions crucial for specificity.
-
Hydrophobic Interactions: The burying of nonpolar surfaces is a major driver of binding.
-
Pi-Stacking or Cation-Pi Interactions: Common with aromatic rings.
-
-
Compare with Known Inhibitor: Critically, compare the interactions made by your compound to those made by the reference inhibitor. Does your compound engage with the same key "hotspot" residues? Does it form analogous interactions?
For EGFR, a critical interaction for many inhibitors is a hydrogen bond with the backbone nitrogen of Met793 in the hinge region. Our analysis should specifically check if the 1,2,4-oxadiazole core or another part of our molecule successfully forms this or a similar interaction.
Caption: Logical relationship between docking outputs and potency prediction.
Conclusion and Future Directions
This guide has detailed a rigorous, self-validating workflow for the molecular docking of this compound against the EGFR tyrosine kinase domain. Our hypothetical results suggest that the compound is a promising candidate, exhibiting strong binding affinity and potentially engaging with key active site residues.
The true power of molecular docking lies in its ability to generate testable hypotheses. The next logical steps would be to:
-
Synthesize the Compound: If not already available, synthesize the compound using established methods for 3,5-disubstituted-1,2,4-oxadiazoles[1][15].
-
In Vitro Validation: Perform enzymatic assays to determine the IC₅₀ value of the compound against EGFR kinase.
-
Molecular Dynamics (MD) Simulations: Run MD simulations on the docked complex to assess the stability of the predicted binding pose and interactions over time.
By integrating computational predictions with experimental validation, we can accelerate the drug discovery cycle, efficiently prioritizing compounds with the highest likelihood of success.
References
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ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]
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Banecka-Majkut, Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
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Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
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Ferreira, L. G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Molecules. [Link]
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Sivaprakasam, P., et al. (2012). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]
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Boström, J., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules. [Link]
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Scripps Research. (n.d.). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
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de Oliveira, C. B., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. [Link]
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Schrödinger. (n.d.). Docking and scoring. Schrödinger. [Link]
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AutoDock Vina. (n.d.). Basic docking. Read the Docs. [Link]
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Fereidoonnezhad, M., et al. (2020). Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. Research in Pharmaceutical Sciences. [Link]
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Schrödinger. (n.d.). Glide. Schrödinger. [Link]
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ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. ETFLIN. [Link]
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Kumar, S., & Wadhwa, P. (2024). Synthesis, molecular docking and biological evaluation of 1,2,4-oxadiazole based novel non-steroidal derivatives against prostate cancer. Bioorganic Chemistry. [Link]
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Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
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Farhan Haq. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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ResearchGate. (2024). (PDF) MOLECULAR DOCKING STUDIES OF NOVEL 1,3,4-OXADIAZOLE FOR ANTICANCER ACTIVITY. ResearchGate. [Link]
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Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Matter Modeling Stack Exchange. [Link]
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J's Blog. (2024). Schrödinger Notes—Molecular Docking. J's Blog. [Link]
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Dr. K. N. Saraswathy. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. [Link]
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Schrödinger. (n.d.). Glide5.5 - User Manual. Schrödinger. [Link]
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ResearchGate. (n.d.). Validation of molecular docking simulation. ResearchGate. [Link]
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De-la-Cruz, H. R., et al. (2021). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI. [Link]
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An In-depth Technical Guide on the Core Mechanism of Action of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
A Senior Application Scientist's Synthesis of Preclinical Data and Mechanistic Insights for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Emergence of 1,2,4-Oxadiazoles in Oncology
The 1,2,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry as a privileged structure for the development of novel therapeutic agents.[1][2] This five-membered heterocyclic ring is a bioisostere for esters and amides, offering improved metabolic stability and the ability to engage in specific hydrogen bond interactions with biological targets.[3] Among the various classes of oxadiazole derivatives, the 3,5-diaryl-1,2,4-oxadiazole chemotype has emerged as a promising framework for the design of potent anticancer agents.[2][4] This guide provides a detailed technical overview of the putative mechanism of action for a representative member of this class, 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, based on preclinical evidence from closely related analogs and the broader understanding of the oxadiazole pharmacophore in oncology.
Core Directive: A Postulated Mechanism of Action Centered on Apoptosis Induction
While direct studies on this compound are not extensively reported in publicly available literature, a compelling body of evidence on structurally similar 3,5-diaryl-1,2,4-oxadiazoles points towards a primary mechanism of action involving the induction of apoptosis in cancer cells.[2][4] This programmed cell death is a critical tumor suppressor mechanism that is often dysregulated in cancer.
Caspase-Mediated Apoptosis: The Executioners of Cell Death
A significant breakthrough in understanding the anticancer effects of this class of compounds was the discovery that 3,5-diaryl-substituted derivatives of 1,2,4-oxadiazole function as a new series of apoptosis inducers.[2] Further investigations into this phenomenon have revealed that these compounds can activate the caspase cascade, a family of cysteine proteases that are central to the execution of apoptosis.[5] Specifically, the activation of caspase-3, an effector caspase, is a key event in the apoptotic pathway triggered by 3-aryl-5-aryl-1,2,4-oxadiazoles.[5] The cleavage of cellular substrates by activated caspase-3 ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis.[3]
The proposed signaling pathway for apoptosis induction by this compound is depicted in the following diagram:
Caption: Proposed apoptotic pathway initiated by this compound.
Cell Cycle Arrest: A Precursor to Apoptosis
In addition to direct apoptosis induction, some 3,5-diaryl-1,2,4-oxadiazole analogs have been shown to induce cell cycle arrest. For instance, a closely related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, was found to cause an arrest of cells in the G1 phase prior to the onset of apoptosis.[4] This suggests that the compound may interfere with the cell's ability to progress through the cell cycle, ultimately triggering a decision to undergo programmed cell death.
Potential Molecular Targets and Alternative Mechanisms
While apoptosis induction is a strongly supported mechanism, the precise molecular target of this compound remains to be definitively identified. However, research on related compounds provides valuable clues.
TIP47: A Potential Binding Partner
For the analog 5-(3-chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole, the molecular target was identified as TIP47 (tail-interacting protein of 47 kDa), a binding protein for the insulin-like growth factor II (IGF-II) receptor.[4] This suggests that modulation of the IGF-II signaling pathway could be a key component of the anticancer activity of some 3,5-diaryl-1,2,4-oxadiazoles.
Enzyme Inhibition: A Broader Perspective from the Oxadiazole Family
The broader family of oxadiazoles, including the 1,3,4-oxadiazole isomers, has been shown to exert anticancer effects through the inhibition of various key enzymes involved in cancer cell proliferation and survival.[1] While the specific isomer is different, these findings suggest potential alternative or complementary mechanisms for the 1,2,4-oxadiazole series. Potential enzyme targets include:
-
Tyrosine Kinases: Receptors like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical for tumor growth and angiogenesis, and their inhibition is a validated anticancer strategy.[3]
-
Histone Deacetylases (HDACs): These enzymes play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[1]
-
Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition can lead to catastrophic DNA damage and cell death.[1]
-
Telomerase: This enzyme is responsible for maintaining the length of telomeres and is reactivated in the vast majority of cancer cells, contributing to their immortality.[6]
Structure-Activity Relationship (SAR) Insights
The specific chemical structure of this compound, with its distinct aryl substituents, is critical to its postulated biological activity.
-
The 3-(4-Bromophenyl) Moiety: The presence of a bromine atom on one of the phenyl rings is a common feature in many bioactive oxadiazole derivatives. This halogen atom can influence the electronic properties of the molecule and provides a handle for further synthetic modifications through cross-coupling reactions, enabling the generation of diverse chemical libraries for lead optimization.[1]
-
The 5-(4-methoxyphenyl) Moiety: The methoxy group on the second phenyl ring is an electron-donating group that can also impact the molecule's electronic distribution and its ability to interact with biological targets. The presence of such substituted phenyl rings is often crucial for the observed biological activity.[7]
Experimental Protocols for Mechanistic Elucidation
To definitively elucidate the mechanism of action of this compound, a series of well-defined experimental protocols should be employed.
Synthesis of this compound
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through several established synthetic routes.[2] A common and efficient method involves the reaction of an amidoxime with a carboxylic acid or its derivative.
Step-by-Step Synthesis Protocol:
-
Preparation of 4-Methoxybenzamidoxime: React 4-methoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate in a suitable solvent like ethanol. The reaction mixture is typically heated under reflux.
-
Coupling and Cyclization: The purified 4-methoxybenzamidoxime is then reacted with 4-bromobenzoic acid in the presence of a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in an anhydrous solvent like DMF. Alternatively, 4-bromobenzoyl chloride can be used. The intermediate O-acyl amidoxime is then cyclized to the 1,2,4-oxadiazole, often with gentle heating.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Caption: A generalized workflow for the synthesis of the target compound.
In Vitro Assays for Anticancer Activity and Mechanism of Action
A panel of in vitro assays is essential to characterize the biological effects of the compound.
| Assay Type | Experimental Protocol | Rationale |
| Cell Viability Assay | Treat a panel of cancer cell lines with increasing concentrations of the compound for 24, 48, and 72 hours. Assess cell viability using the MTT or CellTiter-Glo assay. | To determine the cytotoxic and anti-proliferative effects of the compound and calculate IC50 values. |
| Apoptosis Assay | Treat cancer cells with the compound at its IC50 concentration. Stain cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry. | To quantify the induction of apoptosis (early and late stages). |
| Caspase Activation Assay | Treat cells with the compound and lyse the cells. Measure the activity of caspase-3, -8, and -9 using colorimetric or fluorometric substrate-based assays. | To determine if the apoptotic pathway is caspase-dependent and to identify the involvement of specific caspases. |
| Cell Cycle Analysis | Treat cells with the compound, fix them, and stain with PI. Analyze the DNA content by flow cytometry. | To investigate the effect of the compound on cell cycle progression. |
| Western Blot Analysis | Treat cells with the compound and prepare cell lysates. Analyze the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved PARP) and cell cycle regulation (e.g., cyclins, CDKs) by Western blotting. | To probe the molecular changes underlying the observed cellular effects. |
| Enzyme Inhibition Assays | Perform in vitro kinase or other enzyme assays using purified recombinant enzymes (e.g., EGFR, HDACs) in the presence of the compound. | To investigate direct enzyme inhibition as a potential mechanism of action. |
Conclusion and Future Directions
The available preclinical data on 3,5-diaryl-1,2,4-oxadiazole derivatives strongly suggest that this compound likely exerts its anticancer effects primarily through the induction of apoptosis, potentially involving caspase activation and cell cycle arrest. While the precise molecular target requires further investigation, TIP47 and various cancer-related enzymes represent plausible candidates. The synthetic tractability of this scaffold and the promising biological activities of its analogs make it a compelling starting point for further drug discovery and development efforts in oncology. Future research should focus on definitive target identification, in vivo efficacy studies in relevant animal models, and optimization of the structure to enhance potency and drug-like properties.
References
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Spectroscopic analysis of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document moves beyond mere procedural descriptions to offer a deep, mechanistic understanding of the analytical choices involved. We detail the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section includes the theoretical rationale, detailed experimental protocols, and an expert interpretation of expected data, grounded in the molecule's unique structural features. The guide emphasizes an integrated, self-validating workflow, crucial for ensuring the scientific integrity required in drug discovery and development environments.
Introduction: The Significance of Spectroscopic Characterization
The 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery, recognized for its metabolic stability and role as a bioisostere for esters and amides.[1][2] Compounds incorporating this heterocycle exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The specific subject of this guide, this compound, combines this valuable core with substituted phenyl rings, making it a promising candidate for further development. The bromine atom provides a versatile handle for subsequent chemical modifications, such as cross-coupling reactions, while the methoxy group can influence solubility and receptor binding.[4]
In this context, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis is the cornerstone of this process, providing a detailed fingerprint of the molecule's identity and integrity. This guide presents a holistic approach, demonstrating how complementary spectroscopic techniques build a robust and validated profile of the target compound, an essential requirement for advancing any potential therapeutic agent from the bench to clinical trials.[5]
Molecular Structure and Analytical Considerations
To effectively interpret spectroscopic data, one must first understand the molecule's architecture. The key structural features of this compound that will govern its spectroscopic signature are:
-
The 1,2,4-Oxadiazole Core: A five-membered aromatic heterocycle containing two nitrogen atoms and one oxygen atom. Its electron-deficient nature will significantly influence the chemical shifts of adjacent atoms.
-
The 4-Bromophenyl Group: A para-substituted benzene ring with an electron-withdrawing bromine atom. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br), provides a definitive signature in mass spectrometry.
-
The 4-Methoxyphenyl Group: A para-substituted benzene ring with an electron-donating methoxy group (-OCH₃), which will characteristically alter the electronic environment of the aromatic protons and carbons.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[6] By analyzing the chemical shifts, integration, and coupling patterns, we can map the precise connectivity of the atoms.[7]
Proton (¹H) NMR Spectroscopy
Theoretical Rationale: ¹H NMR provides information on the chemical environment of hydrogen atoms. Protons in different electronic environments resonate at different frequencies, and the spin-spin coupling between neighboring protons reveals their proximity.[8] For this molecule, we expect to distinguish between the protons on the two different phenyl rings and the unique methoxy protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ = 0.00 ppm).[7]
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters: Use a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Data Interpretation & Expected Results: The symmetry of the para-substituted rings will simplify the spectrum into predictable patterns.
-
4-Methoxyphenyl Protons: The electron-donating methoxy group will shield the aromatic protons. Protons H-2'' and H-6'' (ortho to the oxadiazole) will appear as a doublet, while protons H-3'' and H-5'' (ortho to the methoxy group) will appear as a second doublet further upfield.
-
4-Bromophenyl Protons: The electron-withdrawing bromine and oxadiazole ring will deshield these protons. Protons H-2' and H-6' will appear as a doublet, and H-3' and H-5' will appear as a second doublet, both in the downfield aromatic region.
-
Methoxy Protons: The three protons of the -OCH₃ group will be equivalent and will not couple with other protons, resulting in a sharp singlet. Its chemical shift is typically around 3.8-3.9 ppm.[9]
Table 1: Predicted ¹H NMR Data
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H |
| H-3'', H-5'' | ~7.0 | Doublet (d) | 2H |
| H-3', H-5' | ~7.7 | Doublet (d) | 2H |
| H-2'', H-6'' | ~8.1 | Doublet (d) | 2H |
| H-2', H-6' | ~8.2 | Doublet (d) | 2H |
Carbon-13 (¹³C) NMR Spectroscopy
Theoretical Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. The chemical shifts are highly sensitive to the local electronic environment, providing definitive evidence for the carbon skeleton.[10]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.
-
Acquisition Parameters: Use a proton-decoupled pulse sequence (most common) to ensure each unique carbon appears as a single line. A longer acquisition time and more scans (e.g., 1024 or more) are required.
-
Data Processing: Process the data similarly to the ¹H spectrum.
Data Interpretation & Expected Results: The chemical shifts will reflect the influence of the electronegative heteroatoms and substituents.
-
Oxadiazole Carbons (C3, C5): These carbons are directly bonded to electronegative oxygen and nitrogen atoms and will be the most deshielded, appearing far downfield (typically >160 ppm).[11]
-
Aromatic Carbons: The spectrum will show distinct signals for the substituted (quaternary) and proton-bearing carbons of both phenyl rings. The carbon attached to the bromine (C4') will be less deshielded than might be expected due to the "heavy atom effect." The carbon attached to the methoxy group's oxygen (C4'') will be significantly deshielded.
-
Methoxy Carbon (-OCH₃): This aliphatic carbon will be the most shielded, appearing furthest upfield (typically 55-60 ppm).[9]
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) |
|---|---|
| Methoxy (-OCH₃) | ~56 |
| Aromatic C-H & C-Br | ~115-135 |
| Quaternary Aromatic (C-C) | ~120-145 |
| C4'' (C-O) | ~163 |
| Oxadiazole (C3, C5) | ~169, ~176 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Theoretical Rationale: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds.[3] The frequency of these vibrations is specific to the bond type and functional group, providing a rapid and reliable method for confirming their presence.[3]
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (~1 mg) with dry KBr powder (~100 mg) and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Background Scan: Record a background spectrum of the empty sample compartment (or KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Scan: Record the spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
Data Interpretation & Expected Results: The spectrum will display characteristic absorption bands corresponding to the key functional groups within the molecule.
-
Aromatic C-H Stretch: A sharp band appearing just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands from the methoxy group will appear just below 3000 cm⁻¹.
-
C=N and C=C Stretching: A series of strong bands in the 1610-1450 cm⁻¹ region, corresponding to the C=N bond in the oxadiazole ring and the C=C bonds in the aromatic rings.[9]
-
C-O Stretching: Strong, characteristic bands for the aryl-ether of the methoxy group and the C-O-C within the oxadiazole ring, typically found in the 1250-1050 cm⁻¹ range.[3]
-
C-Br Stretch: A weak to medium band in the far-IR region, typically around 700-500 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| > 3000 | C-H Stretch | Aromatic |
| < 3000 | C-H Stretch | Aliphatic (-OCH₃) |
| ~1610 | C=N Stretch | Oxadiazole |
| 1600-1450 | C=C Stretch | Aromatic Rings |
| 1260-1240 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether |
| 1180-1020 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether |
| 1100-1000 | C-O-C Stretch | Oxadiazole |
Mass Spectrometry (MS)
Theoretical Rationale: Mass spectrometry is a destructive technique that ionizes a molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.[3] It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.[12]
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for inducing fragmentation, while Electrospray Ionization (ESI) is a softer method ideal for determining the molecular ion.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
Data Interpretation & Expected Results: The molecular formula of the compound is C₁₅H₁₁BrN₂O₂. The key feature to look for is the isotopic pattern of bromine.
-
Molecular Ion Peak (M⁺): Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13][14] Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for the molecule containing ⁷⁹Br and another, two mass units higher (M+2), for the molecule containing ⁸¹Br.[13] This is a definitive confirmation of the presence of a single bromine atom.
-
Calculated Molecular Weight:
-
C₁₅H₁₁⁷⁹BrN₂O₂ = 330.00 g/mol
-
C₁₅H₁₁⁸¹BrN₂O₂ = 332.00 g/mol
-
-
Fragmentation Pattern: The fragmentation will likely involve the cleavage of the relatively weak bonds in the oxadiazole ring or the loss of stable neutral fragments.[15] Common fragments could include the benzoyl and bromobenzoyl cations.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Interpretation | Notes |
|---|---|---|
| 331.0 | [M+H]⁺ with ⁷⁹Br | Expected molecular ion (protonated) |
| 333.0 | [M+H]⁺ with ⁸¹Br | The characteristic M+2 peak |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Theoretical Rationale: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[16] It is particularly useful for analyzing compounds with conjugated π-systems, such as the aromatic rings and heterocycle in this molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a cuvette with the pure solvent and use it to zero the instrument.
-
Measurement: Replace the blank with a cuvette containing the sample solution and scan a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λₘₐₓ).
Data Interpretation & Expected Results: The extended conjugation across the two phenyl rings and the central 1,2,4-oxadiazole ring will result in strong absorption in the UV region. The spectrum is expected to show intense absorption bands corresponding to π → π* electronic transitions.[16][17] For similar 1,3,4-oxadiazole derivatives, these maxima often appear between 220 and 300 nm.[16]
Table 5: Predicted UV-Vis Absorption Data
| Transition Type | Predicted λₘₐₓ (nm) |
|---|
| π → π* | ~230-290 |
Integrated Analytical Workflow
Caption: Integrated workflow for the spectroscopic validation of the target compound.
This workflow begins with rapid, high-level techniques. MS confirms the molecular weight and elemental composition (via the bromine pattern), while FT-IR verifies the presence of the expected functional groups. Following this, high-resolution NMR (¹H and ¹³C) is employed to meticulously assemble the atomic framework. Finally, UV-Vis spectroscopy confirms the nature of the conjugated electronic system. The convergence of all data points provides an authoritative and trustworthy structural assignment.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, MS, and UV-Vis techniques. Each method provides a unique and essential piece of the structural puzzle. By following the detailed protocols and interpretive logic outlined in this guide, researchers and drug development professionals can achieve an unambiguous and robust validation of the molecule's identity, purity, and integrity. This rigorous analytical foundation is indispensable for making informed decisions in the progression of new chemical entities through the discovery pipeline.
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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive, in-depth exploration of the crystal structure of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. Moving beyond a mere recitation of data, this document elucidates the causal links between experimental design, the resultant data, and the nuanced interpretation of the molecule's three-dimensional structure. It is designed to serve as a practical reference for professionals engaged in the structural elucidation of heterocyclic compounds.
The Strategic Importance of 1,2,4-Oxadiazoles in Modern Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its prevalence in drug discovery stems from its role as a bioisostere for amide and ester functionalities, offering enhanced metabolic stability and tailored pharmacokinetic profiles. Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] In the realm of materials science, their rigid, planar geometry and capacity for forming predictable intermolecular interactions make them valuable building blocks for functional materials. A precise understanding of their crystal structure is therefore not merely an academic exercise but a foundational requirement for rational drug design and the engineering of novel materials.
Synthesis and Spectroscopic Confirmation of the Target Compound
The journey to a crystal structure begins with the unambiguous synthesis and characterization of the compound. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry.
A Validated Synthetic Protocol
A robust and commonly employed method for the synthesis of the title compound involves the condensation and subsequent cyclization of a substituted amidoxime with a suitable acylating agent. Specifically, 4-methoxybenzamidoxime is reacted with 4-bromobenzoyl chloride in a suitable solvent, often in the presence of a mild base to scavenge the HCl byproduct. The reaction proceeds through an O-acyl intermediate which then undergoes dehydrative cyclization to form the stable 1,2,4-oxadiazole ring.
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An In-depth Technical Guide to the Solubility and Stability of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: Navigating the Physicochemical Landscape of a Promising Heterocycle
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its role as a bioisosteric replacement for amide and ester functionalities and its presence in a wide array of biologically active compounds.[1][2] The subject of this guide, 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, is a diaryl-substituted derivative with significant potential in drug discovery. Its structural features—a bromophenyl group ripe for further functionalization and a methoxyphenyl moiety—contribute to a physicochemical profile that requires a thorough understanding of its solubility and stability to unlock its full therapeutic potential.[3] This document provides a comprehensive technical overview, grounded in established scientific principles and methodologies, to guide researchers in harnessing the capabilities of this compound.
I. Molecular Architecture and Its Implications for Physicochemical Properties
The structure of this compound, with its two aromatic rings linked by the heterocyclic 1,2,4-oxadiazole core, inherently suggests a lipophilic nature. This characteristic is a critical determinant of its aqueous solubility. Generally, 1,2,4-oxadiazole derivatives tend to exhibit lower aqueous solubility compared to their 1,3,4-oxadiazole isomers.[2] The presence of the bromine atom further contributes to the molecule's hydrophobicity.
The 1,2,4-oxadiazole ring itself is a thermally stable aromatic system.[4] However, its stability is significantly influenced by the surrounding chemical environment, particularly pH.[5] Understanding the electronic interplay between the phenyl rings and the oxadiazole core is crucial for predicting its reactivity and degradation pathways.
II. A Rigorous Approach to Solubility Determination
A precise understanding of a compound's solubility is paramount for its progression through the drug development pipeline, influencing everything from formulation to bioavailability. The following protocols outline a systematic approach to characterizing the solubility of this compound in both aqueous and organic media.
A. Aqueous Solubility Assessment: The Foundation of Biopharmaceutical Evaluation
The "shake-flask" method, a gold-standard technique, is recommended for determining the thermodynamic solubility. This method ensures that a true equilibrium is reached between the dissolved and undissolved compound.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing buffered solutions at various physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: Separate the undissolved solid from the solution via centrifugation and/or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Data Analysis: Express the solubility as mg/mL or µg/mL at each pH.
Causality Behind Experimental Choices:
-
Multiple pH points: Essential for understanding the influence of ionization on solubility, which is critical for predicting absorption in different parts of the gastrointestinal tract.
-
Temperature control: Solubility is temperature-dependent; thus, maintaining a constant temperature is crucial for reproducibility.
-
Validated Analytical Method: Ensures accurate and precise quantification of the dissolved analyte.
B. Organic Solvent Solubility: Guiding a Path to Formulation
Characterizing solubility in organic solvents is vital for developing suitable formulations for preclinical and clinical studies.
Experimental Protocol: Isothermal Equilibrium Method
-
Solvent Selection: Choose a range of pharmaceutically acceptable solvents with varying polarities (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Sample Preparation: Prepare supersaturated solutions of the compound in each solvent at a controlled temperature.
-
Equilibration and Quantification: Follow the same equilibration and quantification steps as outlined in the aqueous solubility protocol.
Data Presentation: Solubility Profile
| Solvent/Medium | pH (for aqueous) | Temperature (°C) | Solubility (µg/mL) |
| 0.1 N HCl | 1.2 | 25 | To be determined |
| Acetate Buffer | 4.5 | 25 | To be determined |
| Phosphate Buffer | 6.8 | 25 | To be determined |
| Phosphate Buffer | 7.4 | 25 | To be determined |
| Ethanol | N/A | 25 | To be determined |
| Propylene Glycol | N/A | 25 | To be determined |
| PEG 400 | N/A | 25 | To be determined |
| DMSO | N/A | 25 | To be determined |
III. Unveiling the Stability Profile: A Forced Degradation Deep Dive
Forced degradation studies are a regulatory requirement and a critical tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[7] These studies intentionally expose the drug substance to stress conditions to accelerate its degradation.
dot
Caption: Proposed pH-Dependent Degradation Pathway.
B. Oxidative, Thermal, and Photolytic Stress Testing
To build a comprehensive stability profile, the compound must be subjected to other relevant stress conditions.
Experimental Protocols:
-
Oxidative Stability: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stability: Store the solid compound in a controlled temperature oven (e.g., 60°C) and a solution at a similarly elevated temperature.
-
Photostability: Expose the solid compound and a solution to controlled UV and visible light conditions as per ICH Q1B guidelines.
Data Presentation: Forced Degradation Summary
| Stress Condition | Conditions | Observation | % Degradation | Major Degradants (if any) |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24h | To be determined | To be determined | To be determined |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24h | To be determined | To be determined | To be determined |
| Oxidation | 3% H₂O₂, RT, 24h | To be determined | To be determined | To be determined |
| Thermal (Solid) | 60°C, 7 days | To be determined | To be determined | To be determined |
| Thermal (Solution) | 60°C, 7 days | To be determined | To be determined | To be determined |
| Photolytic (Solid) | ICH Q1B | To be determined | To be determined | To be determined |
| Photolytic (Solution) | ICH Q1B | To be determined | To be determined | To be determined |
IV. Analytical Methodologies: The Key to Accurate Assessment
A robust, stability-indicating analytical method is the cornerstone of any solubility and stability study. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this purpose. [6] Recommended HPLC Method Parameters:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy)
-
Injection Volume: 10 µL
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the generated data.
V. Concluding Insights and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The inherent lipophilicity of the molecule suggests that solubility enhancement strategies may be necessary for the development of oral dosage forms. The pH-dependent stability of the 1,2,4-oxadiazole ring is a critical parameter to consider during formulation and storage. [5]For solid-state forms, it is recommended to store the compound in a sealed container in a dry environment at 2-8°C to maintain its integrity. [3] Future work should focus on the detailed structural elucidation of any identified degradation products to gain a deeper understanding of the degradation mechanisms. Furthermore, preformulation studies investigating the impact of excipients on the stability of the compound will be crucial for the development of a robust and effective drug product.
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Liu, J., et al. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Journal of Pharmaceutical Sciences. [Link]
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Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. [Link]
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Synthesis and characterization of novel 1,2,4-oxadiazole derivatives
An In-Depth Technical Guide to the Synthesis and Characterization of Novel 1,2,4-Oxadiazole Derivatives
Executive Summary
The 1,2,4-oxadiazole moiety is a cornerstone of modern medicinal chemistry, valued for its unique physicochemical properties and its role as a bioisosteric replacement for amide and ester functionalities.[1][2] This stability against hydrolysis enhances the pharmacokinetic profiles of drug candidates. This guide offers a comprehensive overview for researchers and drug development professionals, detailing field-proven synthetic methodologies for creating novel 1,2,4-oxadiazole derivatives. It provides an in-depth analysis of both classical and contemporary synthetic strategies, complete with detailed experimental protocols. Furthermore, this document outlines the critical characterization techniques required to verify the structure, purity, and identity of these synthesized compounds, ensuring a robust and reproducible scientific process.
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The five-membered 1,2,4-oxadiazole ring is a privileged heterocyclic structure in drug discovery.[2] Its prevalence is due to its ability to act as a stable, non-hydrolyzable bioisostere for esters and amides, crucial functional groups in many biologically active molecules. This substitution can lead to improved metabolic stability and oral bioavailability.
First synthesized in 1884, the 1,2,4-oxadiazole ring's therapeutic potential was not fully realized until decades later.[2] Today, it is a key component in several commercially available drugs, including the cough suppressant Oxolamine and the antiviral Pleconaril.[2] The scaffold is also found in natural products like Phidianidines A and B, which exhibit cytotoxic activity.[2] The vast therapeutic applications—spanning anticancer, anti-inflammatory, antiviral, and antibacterial agents—underscore the importance of developing efficient and versatile synthetic routes to access novel derivatives.[2][3]
This guide delves into the primary synthetic pathways, from foundational methods to modern one-pot procedures, and provides a systematic approach to the essential characterization required to validate these novel chemical entities.
Synthetic Methodologies: Constructing the 1,2,4-Oxadiazole Core
The construction of the 1,2,4-oxadiazole ring can be broadly categorized into two main strategies: the condensation of an amidoxime with a carbonyl-containing compound ([4+1] approach) and the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile ([3+2] approach).
Foundational Strategy: Acylation of Amidoximes
The most widely employed and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and an acylating agent.[1] This pathway involves two key steps: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a dehydration-induced cyclization.
-
Causality Behind the Choice: Amidoximes are readily prepared from the corresponding nitriles and hydroxylamine.[3] The subsequent acylation can be achieved with various reagents like acyl chlorides, carboxylic acid anhydrides, or carboxylic acids activated with coupling agents. The choice of acylating agent often depends on the reactivity of the starting materials and the desired reaction conditions. For instance, acyl chlorides are highly reactive but generate HCl, necessitating a base, whereas coupling agents offer milder conditions suitable for sensitive substrates.
The overall transformation is depicted below:
Caption: The two-step process of 1,2,4-oxadiazole synthesis via amidoxime acylation.
Alternative Pathway: 1,3-Dipolar Cycloaddition
An alternative, though less common, route is the [3+2] cycloaddition of a nitrile oxide with a nitrile.[1] Nitrile oxides are typically generated in situ from sources like hydroximoyl chlorides or by dehydration of nitroalkanes.
-
Field-Proven Insight: This method can be powerful but is often hampered by challenges. The primary limitation is the propensity of the highly reactive nitrile oxide intermediate to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides), which reduces the yield of the desired 1,2,4-oxadiazole. Therefore, this route is most effective when using highly reactive nitriles or intramolecular strategies that favor the desired cycloaddition over dimerization.
Modern Synthetic Innovations
Recent advancements have focused on improving efficiency, yield, and environmental friendliness.
-
One-Pot Procedures: Many modern protocols combine the acylation and cyclization steps into a single, one-pot reaction, avoiding the need to isolate the O-acylamidoxime intermediate.[2] This is often achieved by using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole), which activate a carboxylic acid for reaction with the amidoxime, followed by heating to induce cyclization.[3][4]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate the synthesis of 1,2,4-oxadiazoles.[5] This technique provides rapid and uniform heating, often leading to cleaner reactions, significantly shorter reaction times (minutes instead of hours), and higher yields.[5]
-
Oxidative Cyclizations: Emerging methods involve the oxidative cyclization of starting materials like amidines and methylarenes, often catalyzed by transition metals under mild conditions.[6] These novel pathways expand the toolkit for accessing diverse oxadiazole structures.
| Method | Key Reagents | Advantages | Disadvantages |
| Amidoxime Acylation | Amidoxime, Acyl Chloride/Anhydride | High versatility, readily available starting materials | Can require harsh conditions, potential side reactions |
| One-Pot Coupling | Amidoxime, Carboxylic Acid, EDC, HOBt | Mild conditions, operational simplicity, good yields | Cost of coupling reagents |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide (from precursor), Nitrile | Access to different substitution patterns | Nitrile oxide dimerization is a major side reaction |
| Microwave-Assisted Synthesis | Amidoxime, Acylating Agent | Extremely fast reaction times, often higher yields | Requires specialized microwave reactor equipment |
| Oxidative Cyclization | Amidine, Aldehyde/Methylarene, Oxidant | Novel disconnections, mild conditions | Substrate scope can be limited, catalyst required |
Detailed Experimental Protocol: One-Pot Synthesis via EDC/HOBt Coupling
This protocol describes a reliable and widely used method for synthesizing a 3,5-disubstituted-1,2,4-oxadiazole from a carboxylic acid and an amidoxime.
Objective: To synthesize 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole.
Materials:
-
4-Methoxybenzamidoxime (1.0 eq)
-
Benzoic acid (1.1 eq)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the benzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.5 M concentration relative to the amidoxime). Stir the mixture at room temperature for 30 minutes. This pre-activation step forms the active HOBt ester of benzoic acid.
-
Add the 4-methoxybenzamidoxime (1.0 eq) to the flask.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the amidoxime.
-
Once the initial coupling is complete, heat the reaction mixture to 120-140 °C and maintain for 2-4 hours. This thermal step drives the cyclodehydration to form the oxadiazole ring.
-
Monitor the formation of the product by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarb wash removes unreacted benzoic acid and HOBt.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole.
Structural Characterization: A Self-Validating System
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system that confirms the successful outcome of the synthesis protocol.
Caption: A typical workflow for the purification and characterization of a synthesized compound.
Spectroscopic and Spectrometric Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[4]
-
¹H NMR: Confirms the presence of all protons and their chemical environments. For a 3,5-diaryl-1,2,4-oxadiazole, one would expect to see signals only in the aromatic region (typically 7-9 ppm), corresponding to the protons on the aryl rings. The integration of these signals should match the number of protons on each ring. The absence of a broad N-H proton signal from the starting amidoxime is a key indicator of successful cyclization.
-
¹³C NMR: Provides information about the carbon skeleton. The two carbons within the 1,2,4-oxadiazole ring (C3 and C5) are highly deshielded and typically appear at ~168-175 ppm.[4] The presence of these signals is strong evidence for the formation of the heterocyclic ring.
-
-
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, providing definitive confirmation of its elemental composition.[4] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement (to within 0.0001 Da), allowing for the unambiguous determination of the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the characterization of 1,2,4-oxadiazoles, IR is primarily used to confirm the disappearance of starting material signals, such as the broad O-H and N-H stretches of the amidoxime (around 3200-3500 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700 cm⁻¹). Characteristic C=N and N-O stretches for the oxadiazole ring appear in the fingerprint region (1300-1600 cm⁻¹).
X-Ray Crystallography
For compounds that can be grown as single crystals, X-ray crystallography provides unequivocal proof of structure. It yields a three-dimensional model of the molecule, confirming not only the connectivity of the atoms but also their spatial arrangement. This is considered the "gold standard" for structural elucidation.
Conclusion and Future Outlook
The 1,2,4-oxadiazole scaffold remains a highly valuable asset in drug discovery and development. The synthetic methodologies outlined in this guide, from the foundational amidoxime acylation to modern one-pot and microwave-assisted protocols, provide a robust framework for accessing a wide array of novel derivatives. The key to success lies not only in the synthesis itself but in the rigorous application of a multi-faceted characterization strategy to ensure the integrity of the final compounds.
Future developments in this field will likely focus on "green chemistry" approaches. The exploration of mechanochemistry—solid-state reactions induced by mechanical energy—could offer solvent-free, high-yield synthetic routes, further enhancing the efficiency and sustainability of 1,2,4-oxadiazole synthesis. As our understanding of synthetic chemistry deepens, the toolkit for creating these vital medicinal compounds will continue to expand.
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A Technical Guide to the Biological Activity Screening of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its metabolic stability and capacity for diverse biological interactions. This guide provides a comprehensive, technically-grounded framework for the initial biological activity screening of a specific, novel derivative: 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. We will delve into the scientific rationale underpinning the selection of primary screening targets—anticancer, antimicrobial, and anti-inflammatory activities—based on extensive data from analogous structures. This document furnishes drug development professionals and researchers with detailed, self-validating protocols for key in vitro assays, guidance on data interpretation, and insights into potential mechanisms of action. Our approach emphasizes a logical, stepwise progression from synthesis to broad-spectrum screening and subsequent mechanistic investigation.
Introduction: The Significance of the 1,2,4-Oxadiazole Core
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and among them, the five-membered 1,2,4-oxadiazole ring is of paramount importance.[1] Its unique electronic properties and structural rigidity make it an effective bioisostere for amide and ester groups, often conferring improved pharmacokinetic properties and metabolic stability to parent molecules.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic effects.[3][4][5]
The subject of this guide, this compound, combines this potent core with two strategically chosen aryl substituents. The 4-bromophenyl group provides a site for potential further synthetic modification via cross-coupling reactions and enhances lipophilicity, while the 4-methoxyphenyl moiety is a common feature in many biologically active compounds, known to engage in crucial hydrogen bonding and hydrophobic interactions within enzyme active sites. This rational design suggests a high probability of discovering significant biological activity, mandating a structured and efficient screening cascade.
Synthesis Pathway and Compound Characterization
A robust biological screening program begins with the unambiguous synthesis and purification of the target compound. The most common and efficient route to 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with a suitable acylating agent.[5]
A plausible and well-established synthetic approach involves the reaction of 4-bromobenzamidoxime with 4-methoxybenzoyl chloride. The amidoxime itself is typically prepared from the corresponding nitrile (4-bromobenzonitrile) and hydroxylamine. This multi-step synthesis is reliable and scalable for producing the necessary quantities for screening.
Causality in Synthesis: The choice of this pathway is dictated by the high reactivity of acyl chlorides and the nucleophilic nature of the amidoxime, which facilitates efficient cyclodehydration to form the stable 1,2,4-oxadiazole ring. Post-synthesis, rigorous purification (e.g., via column chromatography or recrystallization) and characterization (¹H NMR, ¹³C NMR, MS) are critical to ensure a purity of >95%, a non-negotiable standard for reliable biological data.
A Strategic Screening Cascade
To maximize efficiency and resource allocation, a hierarchical screening approach is recommended. This cascade begins with broad, high-throughput primary assays and progresses to more specific, mechanism-based secondary assays for promising hits.
Protocol I: Anticancer Activity Screening
Rationale: The 1,2,4-oxadiazole scaffold is a well-documented pharmacophore in oncology.[6][7] Derivatives have been shown to induce cytotoxicity in a variety of cancer cell lines, including breast, lung, and prostate cancer cell lines.[3] The initial and most fundamental screen is to assess the compound's general cytotoxicity against a panel of cancer cells. The MTT assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[8]
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is based on established methodologies for assessing cell viability.[9][10][11]
-
Cell Culture:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, DU-145 for prostate).
-
Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA when they reach 80-90% confluency.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well (in 100 µL of media) into a 96-well flat-bottom plate. The optimal seeding density must be determined empirically for each cell line.
-
Incubate the plate for 24 hours to allow cells to attach.[10]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Include appropriate controls: untreated cells (vehicle control, i.e., media with 0.5% DMSO) and a positive control (e.g., doxorubicin or etoposide).
-
Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[10]
-
Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| MCF-7 (Breast) | [Insert Value] | [Insert Value] |
| A549 (Lung) | [Insert Value] | [Insert Value] |
| DU-145 (Prostate) | [Insert Value] | [Insert Value] |
Protocol II: Antimicrobial Activity Screening
Rationale: Infectious diseases remain a leading cause of mortality worldwide, and drug resistance is a critical threat. 1,2,4-oxadiazoles have been identified as promising scaffolds for the development of new anti-infective agents with antibacterial and antifungal properties.[5] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Microorganism Preparation:
-
Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and yeast (e.g., Candida albicans ATCC 90028).[14]
-
Culture the microorganisms overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Preparation:
-
In a sterile 96-well plate, add 50 µL of sterile broth to all wells.
-
Prepare a 2x working stock of the test compound. Add 50 µL of this stock to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a gradient of compound concentrations.
-
Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast), a negative/growth control (no compound), and a sterility control (no microbes).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.
-
-
MIC Determination:
-
The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Optionally, a growth indicator like resazurin can be added to aid in visualization.
-
Data Analysis and Presentation
The results are presented as the MIC value in µg/mL or µM.
| Microorganism | Strain | Compound MIC (µg/mL) | Control Drug MIC (µg/mL) |
| S. aureus (Gram +) | ATCC 29213 | [Insert Value] | [Ciprofloxacin Value] |
| E. coli (Gram -) | ATCC 25922 | [Insert Value] | [Ciprofloxacin Value] |
| C. albicans (Yeast) | ATCC 90028 | [Insert Value] | [Fluconazole Value] |
Protocol III: Anti-inflammatory Activity Screening
Rationale: Inflammation is a key pathological process in numerous diseases. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. 1,2,4-oxadiazole derivatives have shown significant anti-inflammatory activity, often through selective inhibition of COX-2.[2][15] A direct in vitro enzyme inhibition assay is the most definitive way to screen for this activity and determine selectivity, which is crucial for avoiding the gastrointestinal side effects associated with non-selective COX-1 inhibition.
Detailed Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol utilizes commercially available enzyme assay kits (e.g., from Cayman Chemical or similar suppliers), which provide a standardized and reliable system.[16][17]
-
Reagent Preparation:
-
Prepare all reagents as per the manufacturer's protocol. This typically includes assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate.
-
Prepare a range of concentrations of the test compound and a known NSAID (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective control) in assay buffer.
-
-
Enzyme Inhibition Reaction:
-
The assay is performed in a 96-well plate.
-
To each well, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound at various concentrations to the sample wells. Add buffer/vehicle to the control wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Detection:
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
The COX enzyme converts arachidonic acid to Prostaglandin G₂ (PGG₂). The peroxidase activity of COX then reduces PGG₂ to PGH₂, which is measured by a colorimetric substrate that produces a fluorescent or colored product.
-
Allow the reaction to proceed for a specified time (e.g., 5-10 minutes).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis and Presentation
Calculate the percentage of inhibition for each concentration relative to the uninhibited enzyme activity. Determine the IC₅₀ values for both COX-1 and COX-2 by plotting percent inhibition versus log inhibitor concentration. The selectivity index (SI) is a critical parameter: Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) A higher SI value (>10) indicates desirable selectivity for the COX-2 enzyme.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Test Compound | [Insert Value] | [Insert Value] | [Calculate] |
| Celecoxib (Control) | >10 | ~0.3 | >33 |
| Indomethacin (Control) | ~0.1 | ~0.6 | ~0.17 |
Conclusion and Future Directions
This guide outlines a strategic and technically sound approach for the initial biological evaluation of this compound. By employing this structured cascade of in vitro assays, researchers can efficiently identify and prioritize potential therapeutic activities. A positive result in any of these primary screens serves as a crucial validation point, justifying progression to more complex secondary assays to elucidate the specific mechanism of action, such as apoptosis pathway analysis, time-kill kinetic studies, or NF-κB signaling assays.[15] The ultimate goal is to generate a comprehensive biological profile that can guide further lead optimization, ADME/Tox studies, and potential advancement into in vivo models, paving the way for the development of a novel therapeutic agent.
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry - RSC Publishing. [Link]
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Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. Journal of Chemical and Pharmaceutical Research. [Link]
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Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. PubMed. [Link]
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Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies. Frontiers. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC - PubMed Central. [Link]
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. [Link]
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Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]
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In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. [Link]
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Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]
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Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. ResearchGate. [Link]
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Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]
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Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
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Methodological & Application
Application Note: A Robust and Scalable Protocol for the Synthesis of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Abstract: This document provides a detailed, two-step protocol for the synthesis of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, a key heterocyclic scaffold in medicinal chemistry. The synthesis proceeds through the formation of a 4-bromobenzamidoxime intermediate, followed by a condensation and cyclodehydration reaction with 4-methoxybenzoyl chloride. This application note is intended for researchers in synthetic chemistry and drug development, offering not only a step-by-step methodology but also a deep dive into the causality behind experimental choices, ensuring reproducibility and scalability.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its value stems from its role as a bioisostere for amide and ester functionalities, which are prone to hydrolysis by metabolic enzymes.[3] By replacing these labile groups, the 1,2,4-oxadiazole moiety can enhance the metabolic stability and pharmacokinetic profile of drug candidates. Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][4][5]
The target molecule, this compound, is a particularly interesting compound. The presence of the 4-bromophenyl group provides a versatile handle for further structural diversification through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[6] The 4-methoxyphenyl group is a common feature in many biologically active molecules, often contributing to receptor binding affinity. This guide details a reliable and efficient synthesis route, grounded in established chemical principles.
Overall Synthetic Strategy
The most prevalent and dependable method for constructing 3,5-disubstituted 1,2,4-oxadiazoles is the [4+1] atom approach. This strategy involves the reaction of an N-hydroxyamidine (an amidoxime), which provides a four-atom N-C-N-O fragment, with an acylating agent that supplies the final carbon atom.[7][8]
Our synthesis is designed as a two-part process:
-
Preparation of Intermediate 1: Synthesis of 4-bromobenzamidoxime from commercially available 4-bromobenzonitrile.
-
Final Product Formation: Acylation of the amidoxime intermediate with 4-methoxybenzoyl chloride, followed by an in-situ thermal cyclodehydration to yield the target 1,2,4-oxadiazole.
Caption: Figure 1: Overall Synthetic Workflow.
Detailed Experimental Protocols
Part A: Synthesis of 4-bromobenzamidoxime (Intermediate 1)
Rationale: This reaction converts a nitrile into an amidoxime using hydroxylamine. The reaction is typically performed in a protic solvent to facilitate the solubility of the hydroxylamine salt and the base. A mild base, such as potassium carbonate, is essential to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, freeing the nucleophilic hydroxylamine to attack the electrophilic nitrile carbon.
Materials & Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity |
| 4-Bromobenzonitrile | 623-00-7 | 182.02 | ≥98% |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | ≥99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | ≥99% |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - |
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromobenzonitrile (10.0 g, 54.9 mmol, 1.0 equiv.).
-
Add ethanol (100 mL) and deionized water (25 mL) to dissolve the nitrile.
-
Add hydroxylamine hydrochloride (5.71 g, 82.4 mmol, 1.5 equiv.) and potassium carbonate (11.38 g, 82.4 mmol, 1.5 equiv.) to the solution.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The starting material (nitrile) is significantly less polar than the product (amidoxime).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes.
-
A white precipitate will form. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water (3 x 30 mL).
-
Dry the resulting white solid under vacuum to yield 4-bromobenzamidoxime. The product is typically of sufficient purity for the next step without further purification.
Part B: Synthesis of this compound
Rationale: This step involves two key transformations. First, the nucleophilic nitrogen of the amidoxime attacks the highly electrophilic carbonyl carbon of 4-methoxybenzoyl chloride in an acylation reaction. Pyridine acts as a mild base to quench the HCl byproduct and as a catalyst.[9] Second, the resulting O-acylamidoxime intermediate undergoes thermal cyclodehydration. The application of heat provides the necessary activation energy for the intramolecular cyclization, where the hydroxyl oxygen attacks the imine carbon, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring.
Materials & Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Purity |
| 4-Bromobenzamidoxime | 6922-46-9 | 215.05 | From Part A |
| 4-Methoxybenzoyl chloride | 100-07-2 | 170.59 | ≥99% |
| Pyridine | 110-86-1 | 79.10 | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous |
| Hydrochloric Acid (HCl), 1M aq. | 7647-01-0 | 36.46 | 1 M |
| Sodium Bicarbonate (NaHCO₃), sat. aq. | 144-55-8 | 84.01 | Saturated |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Anhydrous |
Step-by-Step Protocol:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzamidoxime (5.0 g, 23.2 mmol, 1.0 equiv.) in anhydrous pyridine (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 4-methoxybenzoyl chloride (4.38 g, 25.6 mmol, 1.1 equiv.) dropwise to the stirred solution over 15 minutes. Note: The reaction is exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Subsequently, heat the mixture to reflux (approx. 115 °C) and maintain for 3 hours to facilitate the cyclodehydration.
-
Monitor the formation of the product by TLC (3:7 ethyl acetate/hexanes).
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL). A precipitate should form.
-
Collect the crude solid by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude solid from hot ethanol or isopropanol. Dissolve the solid in a minimal amount of boiling solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product as a white or off-white solid.
Reaction Mechanism
The formation of the 1,2,4-oxadiazole ring from an amidoxime and an acyl chloride is a robust two-stage process: O-acylation followed by cyclodehydration.
Caption: Figure 2: Reaction Mechanism.
-
O-Acylation: The more nucleophilic nitrogen atom of the amidoxime attacks the carbonyl carbon of the acyl chloride. A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion to form the stable O-acylamidoxime intermediate.
-
Cyclodehydration: Upon heating, the hydroxyl group of the O-acylamidoxime attacks the imine carbon in an intramolecular fashion. This cyclization is followed by the elimination of a water molecule, driven by the formation of the highly stable aromatic 1,2,4-oxadiazole ring.
Expected Results and Characterization
Quantitative Summary:
| Parameter | Part A: Amidoxime | Part B: Oxadiazole |
| Starting Material | 4-Bromobenzonitrile (10.0 g) | 4-Bromobenzamidoxime (5.0 g) |
| Key Reagent | Hydroxylamine HCl (1.5 equiv.) | 4-Methoxybenzoyl Cl (1.1 equiv.) |
| Solvent | EtOH / H₂O | Pyridine |
| Temperature | Reflux (~85 °C) | 0 °C to Reflux (~115 °C) |
| Reaction Time | 4-6 hours | 5 hours |
| Typical Yield | 85-95% | 75-85% |
| Appearance | White Solid | White Crystalline Solid |
Analytical Characterization of Final Product:
-
Molecular Formula: C₁₅H₁₁BrN₂O₂
-
Molecular Weight: 331.17 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.10 (d, 2H, Ar-H), ~8.00 (d, 2H, Ar-H), ~7.70 (d, 2H, Ar-H), ~7.05 (d, 2H, Ar-H), ~3.90 (s, 3H, -OCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~172.0, ~168.0, ~163.0, ~132.0, ~130.0, ~129.0, ~128.0, ~126.0, ~123.0, ~114.0, ~55.5.
-
Mass Spec (EI-MS): m/z (%) 330/332 ([M]⁺, isotopic pattern for Br), 183/185, 135.
-
IR (KBr, cm⁻¹): ~1610 (C=N), ~1580 (C=C), ~1260 (C-O-C, asymmetric), ~1020 (C-O-C, symmetric).
References
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Aziz-ur-Rehman, et al. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Marzullo, P., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Targets in Heterocyclic Systems. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. organic-chemistry.org. Available at: [Link]
- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]
- Eremeev, A.V., et al. (1991). Synthesis of 1,2,4-oxadiazoles (a review). Chemistry of Heterocyclic Compounds.
-
Golushko, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. Available at: [Link]
-
Di Micco, S., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. RSC Medicinal Chemistry. Available at: [Link]
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Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
- Vinaya, K., et al. (2019). An efficient one-pot synthesis of 3,5-diarylsubstituted-1,2,4-oxadiazoles. Tetrahedron Letters.
-
Baykov, S., et al. (2016). Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles. ResearchGate. Available at: [Link]
-
Zarei, M. (2018). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]
-
Foley, D. J., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. prepchem.com. Available at: [Link]
-
Manjunatha, H., et al. (2020). Spectral studies, Crystal structure, molecular docking and Hirshfeld surfaces computational studies of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole. Journal of Molecular Structure. Available at: [Link]
-
Nagalapuri, K. (2017).[4][6]-Oxadiazoles: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
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One-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles
Application Note & Protocol
A Streamlined One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles: A Comprehensive Guide for Medicinal Chemistry & Drug Discovery
Introduction
The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, recognized as a bioisostere for esters and amides, and is a key component in numerous clinically significant molecules due to its favorable metabolic stability and ability to engage in hydrogen bonding. The 3,5-disubstituted-1,2,4-oxadiazole scaffold, in particular, has garnered significant attention, with applications ranging from selective sphingosine-1-phosphate 1 (S1P1) receptor agonists to potent anti-cancer agents. Traditional multi-step syntheses of these vital heterocycles often suffer from drawbacks such as low yields, the need for isolating reactive intermediates, and cumbersome purification processes. This guide provides a detailed protocol for a highly efficient, one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, designed to streamline workflows for researchers in drug development and organic synthesis.
This protocol details a robust and scalable one-pot method that proceeds via the coupling of a carboxylic acid with an amidoxime, followed by intramolecular cyclodehydration. We will explore the mechanistic underpinnings of this transformation and provide a step-by-step guide to ensure reproducible and high-yielding results.
Mechanistic Overview: The Logic Behind the One-Pot Strategy
The one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from a carboxylic acid and an amidoxime is a convergent and efficient process. The entire sequence is typically carried out in a single reaction vessel, obviating the need for the isolation of intermediates and thereby minimizing product loss and saving considerable time.
The reaction proceeds through two key steps:
-
O-acylation of the Amidoxime: The process is initiated by the activation of a carboxylic acid. This is commonly achieved using a coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxybenzotriazole (HOBt). This forms a highly reactive O-acylisourea intermediate. The amidoxime, acting as a nucleophile, then attacks this intermediate to form an O-acyl amidoxime.
-
Intramolecular Cyclodehydration: The O-acyl amidoxime intermediate, under the reaction conditions (often with heating), undergoes a spontaneous intramolecular cyclodehydration. The nitrogen atom of the oxime attacks the carbonyl carbon of the acyl group, leading to the formation of a five-membered ring. Subsequent elimination of a water molecule yields the stable 3,5-disubstituted-1,2,4-oxadiazole.
Recent advancements have also led to the development of catalyst- and coupling agent-free methods, which offer a greener and more cost-effective approach. These methods typically require higher temperatures to facilitate the direct condensation and subsequent cyclization.
Visualizing the Workflow: From Starting Materials to Product
Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Section 1: The Strategic Importance of 1,2,4-Oxadiazoles & Microwave Synthesis
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its significant biological activities and its role as a bioisostere for amide and ester groups.[1] This five-membered heterocycle is a key component in a wide array of therapeutic agents, demonstrating antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The stability and tunable physicochemical properties of the 1,2,4-oxadiazole nucleus make it a highly attractive framework in modern drug design.[2]
Traditionally, the synthesis of these compounds involves multi-step procedures with long reaction times. However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this process. MAOS offers a more sustainable and efficient alternative to conventional heating methods, aligning with the principles of green chemistry.[3][4] By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of reactants, leading to dramatic accelerations in reaction rates, increased yields, and enhanced product purity.[4][5] This technology allows for precise temperature and pressure control, making reactions more reproducible and scalable.[5][6]
The primary advantages of employing MAOS for 1,2,4-oxadiazole synthesis include:
-
Accelerated Reaction Times: Reactions that typically take hours can often be completed in minutes.[4]
-
Improved Yields and Purity: Cleaner reactions with fewer byproducts simplify purification.[3][7]
-
Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional methods.[8]
-
Solvent Reduction: The efficiency of microwave heating can reduce or even eliminate the need for solvents, contributing to a greener process.[5]
Section 2: The Underpinnings of Microwave-Assisted Synthesis
Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction. Polar molecules in the reaction mixture continuously reorient themselves to align with the oscillating electric field of the microwaves. This rapid movement generates friction, leading to instantaneous and uniform heating of the bulk reaction mixture. In the presence of ions, the oscillating electric field causes them to migrate, resulting in collisions that also generate heat. This direct and efficient energy transfer is the cornerstone of the rapid reaction rates observed in MAOS.[5]
Section 3: General Synthesis Pathway for 1,2,4-Oxadiazoles
The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an acylating agent, followed by a cyclodehydration step.[9][10] Microwave irradiation is exceptionally effective at promoting this cyclization.
Caption: General workflow for the microwave-assisted synthesis of 1,2,4-oxadiazoles.
Section 4: Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of 1,2,4-oxadiazole derivatives using a dedicated microwave reactor.
Protocol 1: One-Pot Microwave-Assisted Synthesis from Amidoximes and Acyl Chlorides
This one-pot method is highly efficient for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under solvent-free conditions.
Materials and Equipment:
-
Appropriate amidoxime (1.0 mmol)
-
Substituted acyl chloride (1.1 mmol)
-
Monobasic potassium phosphate (KH₂PO₄) (1.0 mmol)
-
10 mL microwave process vial with a magnetic stir bar
-
Dedicated microwave reactor with temperature and pressure sensors
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus, FT-IR, and NMR spectrometers for characterization
Procedure:
-
Reactant Preparation: In a 10 mL microwave process vial, combine the amidoxime (1.0 mmol), the corresponding acyl chloride (1.1 mmol), and powdered monobasic potassium phosphate (1.0 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 5-10 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Add ethyl acetate (20 mL) to the reaction mixture and filter to remove the inorganic salts. Wash the filtrate with a saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.
-
Characterization: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate). Characterize the final product by determining its melting point and recording its FT-IR and NMR spectra to confirm the structure.[6]
Protocol 2: Two-Step Microwave-Assisted Synthesis via O-Acylamidoxime Intermediate
This protocol involves the initial formation of an O-acylamidoxime, followed by microwave-assisted cyclization.
Step A: Synthesis of O-Acylamidoxime
-
Reaction Setup: Dissolve the amidoxime (1.0 mmol) in a suitable solvent such as pyridine or dioxane in a round-bottom flask.
-
Acylation: Slowly add the acylating agent (e.g., acid anhydride or acyl chloride) (1.0 mmol) to the solution while stirring at room temperature.
-
Isolation: Monitor the reaction by TLC. Upon completion, isolate the O-acylamidoxime intermediate by precipitation or extraction.
Step B: Microwave-Assisted Cyclodehydration
-
Microwave Reaction: Place the isolated O-acylamidoxime (1.0 mmol) in a microwave process vial. If the intermediate is a solid, the reaction can often be performed under solvent-free conditions.
-
Irradiation: Irradiate the sample in the microwave reactor at a temperature typically ranging from 100-150°C for 5-15 minutes.
-
Purification and Characterization: Follow the work-up, purification, and characterization steps as described in Protocol 1.
Section 5: Comparative Data of Synthesis Methods
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of 1,2,4-oxadiazoles, highlighting the significant improvements over conventional heating methods.
| Starting Materials | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Amidoxime, Acyl Chloride | Microwave | Solvent-Free | 120 | 5-10 min | 85-95 | |
| Amidoxime, Acyl Chloride | Conventional | Dioxane | Reflux | 8-12 h | 60-75 | N/A |
| Amidoxime, Nitrile | Microwave | Solvent-Free | 150 | 15 min | 70-88 | [11] |
| Amidoxime, Nitrile | Conventional | Pyridine | Reflux | 24 h | 40-60 | N/A |
| Amidoxime, Ester | Microwave | DMSO | 140 | 20 min | 75-90 | [12] |
| Amidoxime, Ester | Conventional | DMSO | 140 | 12-18 h | 50-70 | [12] |
Section 6: Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the microwave irradiation time or temperature in small increments. Ensure the reagents are pure and dry, as moisture can hydrolyze the acylating agent and the intermediate.
-
Byproduct Formation: The formation of byproducts may be due to excessive temperature. Reducing the reaction temperature can improve selectivity.
-
Incomplete Reaction: If the reaction does not go to completion, ensure efficient stirring within the microwave vial. For solvent-free reactions, the physical state of the reactants can influence the outcome; grinding the solids together before irradiation can be beneficial.
Section 7: Safety Precautions
-
Always use a dedicated, commercially available microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.
-
Microwave reactions can generate high pressures. Always use appropriate sealed reaction vessels and do not exceed the recommended fill volume.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Conduct all reactions in a well-ventilated fume hood.
Section 8: Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 1,2,4-oxadiazole derivatives, offering a powerful tool for medicinal chemists and drug development professionals.[13] The protocols and data presented in these application notes demonstrate the substantial improvements in efficiency, yield, and sustainability offered by this technology. By adopting MAOS, researchers can accelerate the discovery and development of new chemical entities based on the versatile 1,2,4-oxadiazole scaffold.
References
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Fershtat, L. L., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Bharatiya, B., et al. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. PMC. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2024). Microwave-Assisted Synthesis of Oxadiazole and Thiazolidine Derivatives. Indian Journal of Advanced Chemistry. Available at: [Link]
-
Biju, C. R., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory. Journal of Young Pharmacists. Available at: [Link]
-
Gomha, S. M., et al. (2023). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed. Available at: [Link]
-
Kumar, R., et al. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Bond, A. D., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. NIH. Available at: [Link]
-
Sheremet'ev, A. B. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Sharma, U., et al. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Kumar, R., et al. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. ResearchGate. Available at: [Link]
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Patel, S., et al. (2023). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. ResearchGate. Available at: [Link]
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Saikia, L., et al. (2020). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. Available at: [Link]
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Kaboudin, B., & Navaee, K. (2003). One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. HETEROCYCLES. Available at: [Link]
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Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry. Available at: [Link]
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Singh, A., et al. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]
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Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie. Available at: [Link]
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de la Hoz, A., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Available at: [Link]
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Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available at: [Link]
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Application Note & Protocol: High-Purity Recrystallization of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Abstract
This comprehensive guide details a robust methodology for the purification of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole via recrystallization. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in novel therapeutic agents.[1][2] Achieving high purity of this specific analogue is critical for accurate downstream biological evaluation and drug development. This document provides a step-by-step protocol, the underlying scientific rationale, troubleshooting guidance, and a visual workflow to empower researchers in obtaining a crystalline product of high purity and yield.
Introduction: The Imperative for Purity
This compound is a heterocyclic compound of significant interest in drug discovery. The presence of the bromophenyl moiety offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the methoxyphenyl group can influence the molecule's pharmacokinetic properties.[2] Impurities, even in trace amounts, can confound biological assays, lead to inconsistent results, and misguide structure-activity relationship (SAR) studies.
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3][4][5] The fundamental principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[6] An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a highly purified form upon cooling, while impurities remain dissolved in the supernatant (mother liquor).[3]
This application note presents a field-proven protocol for the recrystallization of this compound, moving beyond a simple list of steps to explain the causality behind each experimental choice.
Mechanism & Rationale: A Self-Validating System
The success of any recrystallization hinges on the judicious selection of a solvent system. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3][6] For this compound, a molecule with considerable aromatic character and moderate polarity, a mixed solvent system of ethanol and water is proposed.
-
Ethanol is a good primary solvent as it is expected to readily dissolve the compound at its boiling point, consistent with the general principle that solvents sharing functional similarities with the solute are effective.
-
Water serves as an anti-solvent. The target compound is poorly soluble in water due to its largely non-polar structure. By carefully adding water to the hot ethanolic solution, the polarity of the solvent system is increased, thereby reducing the solubility of the compound and inducing crystallization.
This two-solvent approach provides fine control over the saturation point, which is crucial for achieving high-purity crystals. Slow cooling is paramount as it allows for the selective incorporation of the target molecule into the growing crystal lattice, excluding impurities. Rapid precipitation, or "crashing out," should be avoided as it can trap impurities within the solid.[7]
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erhlenmeyer Flasks (appropriate sizes)
-
Hotplate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven or desiccator
Step-by-Step Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. For every 1 gram of crude material, add approximately 15-20 mL of ethanol. Heat the mixture on a hotplate with gentle stirring until it reaches a gentle boil and the solid has completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed expeditiously to prevent premature crystallization.[6]
-
Addition of Anti-Solvent: To the hot, clear ethanolic solution, add deionized water dropwise while maintaining the solution at or near its boiling point. Continue adding water until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.
-
Re-solubilization: Add a small amount of hot ethanol (a few drops to a milliliter) to the turbid solution until it becomes clear again. This ensures that the crystallization process begins from a saturated, homogenous solution.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to promote the formation of large, well-defined crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.[8]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of a cold ethanol-water mixture (in the same approximate ratio as the final crystallization mixture) to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum, either in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator, until a constant weight is achieved.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of the target compound.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 1,2,4-oxadiazole derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Fails to Dissolve | Insufficient primary solvent (ethanol). | Add more ethanol in small portions until the compound dissolves at the boiling point. |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent mixture; the solution is supersaturated.[9] | Re-heat the mixture to dissolve the oil. Add more of the primary solvent (ethanol) to decrease saturation, then cool slowly.[9] |
| No or Poor Crystal Formation | Too much solvent was used; the solution is not saturated.[7][9] | Gently boil off some of the solvent to increase the concentration of the compound. Allow the solution to cool again. If necessary, scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. |
| Low Recovery/Yield | Too much solvent was used, leaving a significant amount of product in the mother liquor.[7] Premature crystallization during hot filtration. | Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. Ensure the filtration apparatus is adequately pre-heated before hot filtration. |
| Colored Crystals | Colored impurities are present and co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step.[8] Use sparingly, as it can also adsorb the target compound. |
Conclusion
The protocol described herein provides a reliable and reproducible method for obtaining high-purity this compound. By understanding the principles behind solvent selection and the crystallization process, researchers can effectively remove impurities and obtain material suitable for the stringent requirements of pharmaceutical and medicinal chemistry research. The self-validating nature of this protocol, coupled with the troubleshooting guide, equips scientists with the necessary tools to adapt and optimize the purification of this important class of molecules.
References
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
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Gomtsyan, A. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(15), 6639-6657. Available from: [Link]
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Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. Available from: [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-551. Available from: [Link]
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
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Friebolin, H. (2003). Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles by Reactions of Nitrilium Salts with Amide Oximes. Synthesis, 2003(06), 837-840. Available from: [Link]
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University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]
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ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. Available from: [Link]
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da Silva, F. F., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. PLoS ONE, 15(12), e0243091. Available from: [Link]
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Chemistry LibreTexts. Recrystallization. Available from: [Link]
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PraxiLabs. Recrystallization Definition, Principle & Purpose. Available from: [Link]
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Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]
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Reddit. Help! Recrystallization sources of error. Available from: [Link]
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Application Note: Structural Elucidation of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole using ¹H and ¹³C NMR Spectroscopy
Introduction: The Significance of 1,2,4-Oxadiazoles and NMR Characterization
The 1,2,4-oxadiazole scaffold is a five-membered heterocyclic ring that is a prominent structural motif in medicinal chemistry and materials science.[1][2] Its derivatives are recognized for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them privileged structures in drug discovery.[3][4][5] The precise arrangement of substituents at the C3 and C5 positions of the oxadiazole ring is crucial for modulating the pharmacological profile of these molecules.[1]
Given the importance of structural integrity in drug development, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules.[6][7] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of a specific derivative, 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole , offering both detailed protocols and an in-depth analysis of its spectral features.
Molecular Structure and Atom Numbering
To facilitate unambiguous spectral assignment, the molecular structure and a standardized numbering scheme are presented below. This numbering will be used consistently throughout the analysis.
Caption: Molecular structure of this compound with atom numbering.
Theoretical Principles & Spectral Prediction
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to be relatively simple, dominated by signals in the aromatic region and a characteristic singlet for the methoxy group.
-
Aromatic Protons (4-Bromophenyl Ring): The protons on this ring (H2'/H6' and H3'/H5') form a symmetrical AA'BB' spin system due to the para-substitution. In many spectrometers, this system simplifies and appears as two distinct doublets. The bromine atom is an electron-withdrawing group, which deshields nearby protons. Therefore, the H3'/H5' protons, which are ortho to the bromine, will appear downfield relative to the H2'/H6' protons.[8] The coupling between these adjacent protons will result in a typical ortho-coupling constant (³J) of approximately 7-9 Hz.[9]
-
Aromatic Protons (4-Methoxyphenyl Ring): This ring also presents an AA'BB' system. The methoxy group (-OCH₃) is a strong electron-donating group through resonance, which shields the ortho and para positions.[9] Consequently, the H3''/H5'' protons, ortho to the methoxy group, will be shifted upfield compared to the H2''/H6'' protons. These will also appear as two doublets with a typical ortho-coupling constant.
-
Methoxy Protons (H7''): The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon environment. Due to molecular symmetry, fewer than the total number of carbons will be observed.
-
Oxadiazole Carbons (C3 & C5): These are quaternary carbons in a heteroaromatic system and are expected to resonate at very low field (highly deshielded), typically in the range of 160-180 ppm.[10][11]
-
Aromatic Carbons (4-Bromophenyl Ring):
-
C1' & C4': These are quaternary carbons. The C4' carbon, directly attached to bromine, will be influenced by the "heavy atom effect," which causes a paradoxical upfield (shielding) shift compared to what would be expected based on electronegativity alone.[12] Its signal is expected around 125-130 ppm. The C1' carbon, attached to the oxadiazole ring, will be deshielded.
-
C2'/C6' & C3'/C5': These four CH carbons will give two distinct signals. The C3'/C5' signal will be downfield compared to C2'/C6' due to the deshielding effect of the adjacent bromine.
-
-
Aromatic Carbons (4-Methoxyphenyl Ring):
-
C1'' & C4'': These are quaternary carbons. C4'', attached to the electron-donating oxygen, will be significantly deshielded, appearing around 160-165 ppm. C1'', attached to the oxadiazole, will be found further upfield.
-
C2''/C6'' & C3''/C5'': These will appear as two signals. The electron-donating nature of the methoxy group will shield the ortho carbons (C3''/C5''), causing them to appear at a higher field (lower ppm) than the meta carbons (C2''/C6'').
-
-
Methoxy Carbon (C7''): The carbon of the -OCH₃ group typically appears in the range of 55-60 ppm.[13]
Experimental Protocols
The following protocols are designed to ensure high-quality, reproducible NMR data.
Protocol: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the purified this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Be aware that solvent choice can influence chemical shifts.[14][15][16]
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Standard: Add a small drop of a solution containing an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[17]
-
Homogenization: Cap the NMR tube securely and vortex or gently invert the tube until the sample is completely dissolved, ensuring a homogenous solution.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.
Protocol: ¹H NMR Data Acquisition (400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field onto the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for sharp, well-resolved peaks.
-
Parameter Setup:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain (RG): Adjust automatically.
-
-
Acquisition: Start the acquisition.
-
Processing: After acquisition, apply Fourier transformation, automatic phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum by setting the TMS peak to 0.00 ppm.
Protocol: ¹³C NMR Data Acquisition (100 MHz Spectrometer)
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Parameter Setup:
-
Pulse Program: Use a standard proton-decoupled experiment with NOE (e.g., 'zgpg30'). This simplifies the spectrum to singlets for each carbon and enhances signal intensity.
-
Spectral Width: Set to approximately 220-240 ppm, centered around 110 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are required. Start with 512 or 1024 scans and increase if necessary to achieve a good signal-to-noise ratio.
-
Receiver Gain (RG): Adjust automatically.
-
-
Acquisition: Start the acquisition. This will take significantly longer than the ¹H experiment.
-
Processing: Apply Fourier transformation with an exponential line broadening of 1-2 Hz, followed by automatic phase and baseline correction. Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or the TMS peak at 0.00 ppm.
Data Analysis and Structure Confirmation Workflow
The following workflow ensures a systematic interpretation of the acquired spectra to validate the molecular structure.
Caption: Workflow for NMR-based structural elucidation.
Summary of Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts and multiplicities for the target molecule. These values serve as a benchmark for interpreting experimental data.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Atom Number(s) | Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2'/H6' | 4-Bromophenyl | ~7.9 - 8.1 | Doublet (d) | ~8.5 | 2H |
| H3'/H5' | 4-Bromophenyl | ~7.6 - 7.8 | Doublet (d) | ~8.5 | 2H |
| H2''/H6'' | 4-Methoxyphenyl | ~8.0 - 8.2 | Doublet (d) | ~9.0 | 2H |
| H3''/H5'' | 4-Methoxyphenyl | ~6.9 - 7.1 | Doublet (d) | ~9.0 | 2H |
| H7'' | Methoxy (-OCH₃) | ~3.8 - 3.9 | Singlet (s) | - | 3H |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Atom Number(s) | Assignment | Predicted δ (ppm) |
| C5 | Oxadiazole | ~175 - 178 |
| C3 | Oxadiazole | ~165 - 168 |
| C4'' | 4-Methoxyphenyl (C-O) | ~162 - 164 |
| C2''/C6'' | 4-Methoxyphenyl (CH) | ~129 - 131 |
| C3'/C5' | 4-Bromophenyl (CH) | ~132 - 134 |
| C2'/C6' | 4-Bromophenyl (CH) | ~128 - 130 |
| C4' | 4-Bromophenyl (C-Br) | ~127 - 129 |
| C1' | 4-Bromophenyl (C-Oxadiazole) | ~125 - 127 |
| C1'' | 4-Methoxyphenyl (C-Oxadiazole) | ~116 - 118 |
| C3''/C5'' | 4-Methoxyphenyl (CH) | ~114 - 116 |
| C7'' | Methoxy (-OCH₃) | ~55 - 56 |
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently verify the identity and purity of their synthesized compounds. This analytical rigor is an indispensable component of the drug discovery and development pipeline, ensuring that subsequent biological evaluations are based on well-characterized molecular entities.
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- 17. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. researchgate.net [researchgate.net]
Mass spectrometry analysis of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
An Application Note and Protocol for the Mass Spectrometric Analysis of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide and a detailed experimental protocol for the structural characterization of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its favorable physicochemical properties and metabolic stability.[1][2][3] As such, robust analytical methods for the unambiguous identification and characterization of these molecules are critical in drug discovery and development.[4][5] This guide details the principles of the analytical technique, a step-by-step protocol from sample preparation to data acquisition, and a thorough analysis of the expected fragmentation patterns, providing researchers with a self-validating framework for their analytical workflows.
Introduction and Scientific Context
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant interest in pharmaceutical research.[2] Its derivatives are being explored for a wide range of therapeutic applications, including as receptor modulators and anti-inflammatory or anti-cancer agents.[1][6] The specific compound of interest, this compound, combines this core heterocycle with two key substituted aromatic rings, making it a representative example of a modern drug-like molecule.
Mass spectrometry, particularly when interfaced with liquid chromatography, is an indispensable tool for the analysis of such small molecules.[7] It offers unparalleled sensitivity and selectivity, enabling not only the determination of molecular weight but also the elucidation of molecular structure through controlled fragmentation.[7][8] This application note focuses on Electrospray Ionization (ESI), a soft ionization technique that is ideal for moderately polar and thermally labile compounds, coupled with tandem mass spectrometry (MS/MS) for detailed structural analysis.[9]
Causality Behind Method Selection: The choice of Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is deliberate.
-
LC Separation: Ensures that the analyte is purified from the sample matrix, synthesis impurities, or degradants before it reaches the detector, which is crucial for accurate mass assignment and unambiguous fragmentation data.[7][10]
-
Soft Ionization (ESI): This technique generates intact protonated molecules ([M+H]⁺) with high efficiency and minimal in-source fragmentation, preserving the molecular weight information which is the first step in identification.[9]
-
Tandem MS (MS/MS): Provides a second dimension of analysis. By selecting the intact molecular ion and inducing fragmentation, we can generate a unique "fingerprint" spectrum that is characteristic of the molecule's structure, allowing for confident identification.[11][12]
Analyte Properties and Expected Molecular Ion
A foundational step in any mass spectrometry analysis is the theoretical calculation of the analyte's exact mass.
-
Molecular Formula: C₁₅H₁₁BrN₂O₂
-
Monoisotopic Mass: 330.0004 Da
-
Key Feature: The presence of a bromine atom is a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively). Therefore, any bromine-containing ion will appear in the mass spectrum as a pair of peaks (a doublet) separated by approximately 2 Da, with nearly equal intensity. This provides a highly confident indicator for the presence of bromine in the molecule and its fragments.[13]
In positive ion ESI mode, the compound is expected to be detected as a protonated molecule, [M+H]⁺. We therefore anticipate a characteristic isotopic doublet at:
-
[M(⁷⁹Br)+H]⁺: m/z 331.0082
-
[M(⁸¹Br)+H]⁺: m/z 333.0062
Comprehensive Experimental Protocol
This protocol is designed to be a self-validating system, incorporating steps for ensuring data quality and reproducibility.
Materials and Reagents
-
This compound standard
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Water
-
Formic Acid (FA), 99%+ purity
-
Calibrated micropipettes and appropriate tips
-
2 mL autosampler vials with septa
Sample Preparation Protocol
The goal is to prepare a clean sample at a concentration suitable for ESI-MS to avoid detector saturation and ion suppression.[14][15]
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte standard and dissolve it in 1 mL of Methanol. Vortex until fully dissolved.
-
Working Solution (1 µg/mL): Perform a serial dilution. Take 10 µL of the stock solution and dilute it into 990 µL of 50:50 Acetonitrile:Water. This creates an intermediate 10 µg/mL solution. Then, take 100 µL of this intermediate solution and dilute it into 900 µL of 50:50 Acetonitrile:Water to achieve the final 1 µg/mL concentration.
-
Acidification: Add Formic Acid to the final working solution to a final concentration of 0.1% (v/v). This aids in protonation and improves ionization efficiency in positive ESI mode.
-
Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis.
-
Blank Preparation: Prepare a blank sample consisting of the final mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) in a separate vial. Running a blank is critical to check for system contamination and carryover.[15]
Instrumentation and Parameters
The following tables provide recommended starting parameters for a typical LC-MS/MS system. These may need to be optimized for specific instrumentation.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reversed-phase column providing good retention and peak shape for this type of molecule. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acid modifier for efficient protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase with acid modifier. |
| Gradient | 5% B to 95% B over 5 min | A standard gradient to elute the compound and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical volume to avoid overloading the column. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray (ESI+) | The two nitrogen atoms in the oxadiazole ring are basic sites readily accepting a proton. |
| Capillary Voltage | 3.5 kV | Standard voltage to create a stable electrospray. |
| Drying Gas Temp. | 325 °C | To effectively desolvate the ESI droplets. |
| Drying Gas Flow | 10 L/min | To aid in desolvation. |
| Nebulizer Gas | 35 psi | To create a fine aerosol for efficient ionization. |
| Full Scan (MS1) | m/z 100-500 | To detect the precursor ion and assess sample complexity. |
| Product Ion Scan (MS2) | Precursor: m/z 331.0 & 333.0 | Isolate the isotopic doublet for fragmentation. |
| Collision Energy | 20-40 eV (Ramped) | A ramped energy ensures the capture of both low-energy and high-energy fragments. |
Experimental Workflow Diagram
Data Interpretation: Predicting the Fragmentation Pathway
The structural information is derived from the MS/MS spectrum. The fragmentation of 1,2,4-oxadiazoles is often initiated by the cleavage of the weak N-O bond within the heterocyclic ring.[16][17]
Expected Full Scan (MS1) Spectrum
The primary observation should be the isotopic doublet for the [M+H]⁺ ion at m/z 331.0 and 333.0 in a roughly 1:1 intensity ratio, confirming the molecular weight and the presence of one bromine atom.
Proposed MS/MS Fragmentation of [M+H]⁺
Upon collision-induced dissociation (CID), the protonated molecule is expected to fragment via several key pathways. The primary cleavage is anticipated across the C5-O1 and N2-C3 bonds of the oxadiazole ring.
Key Proposed Fragment Ions:
-
Loss of the 4-methoxyphenyl nitrile: Cleavage of the oxadiazole ring can result in the formation of the 4-bromobenzamidinium ion.
-
Fragment A: [C₇H₇BrN]⁺, m/z 200.0/202.0 . This would be a highly characteristic fragment retaining the bromine isotope pattern.
-
-
Formation of the 4-methoxyphenyl acylium ion: The alternative cleavage can lead to the formation of an acylium ion from the methoxyphenyl side.
-
Fragment B: [C₈H₇O₂]⁺, m/z 135.0 . This is a very common and stable fragment for methoxybenzoyl moieties.
-
-
Loss of methyl radical from Fragment B: The methoxy group on the acylium ion can lose a methyl radical.
-
Fragment C: [C₇H₄O₂]⁺˙, m/z 120.0 .
-
-
Loss of CO from Fragment B: The acylium ion can further lose carbon monoxide.
-
Fragment D: [C₇H₇O]⁺, m/z 107.0 .
-
Visualization of the Fragmentation Pathway
Summary of Expected Data
Table 3: Predicted m/z Values for Key Ions
| Ion | Proposed Formula | Calculated m/z (Monoisotopic) | Notes |
|---|---|---|---|
| [M(⁷⁹Br)+H]⁺ | C₁₅H₁₂BrN₂O₂⁺ | 331.0082 | Precursor Ion |
| [M(⁸¹Br)+H]⁺ | C₁₅H₁₂BrN₂O₂⁺ | 333.0062 | Precursor Ion (+2 Da) |
| Fragment A | C₇H₇⁷⁹BrN⁺ | 199.9765 | Contains Bromine |
| C₇H₇⁸¹BrN⁺ | 201.9745 | Contains Bromine (+2 Da) | |
| Fragment B | C₈H₇O₂⁺ | 135.0441 | Does not contain Bromine |
| Fragment C | C₇H₄O₂⁺˙ | 120.0211 | Does not contain Bromine |
| Fragment D | C₇H₇O⁺ | 107.0491 | Does not contain Bromine |
Method Validation and Trustworthiness
To ensure the integrity of the analytical results, especially in a drug development setting, the method should be validated.[18] Key aspects to consider include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by a unique retention time and a specific MS/MS fragmentation pattern.
-
Linearity: Establishing a concentration range where the instrument response is directly proportional to the analyte concentration.
-
Accuracy and Precision: Ensuring the measured values are close to the true values and that repeated measurements are consistent.[18]
-
System Suitability: Regularly injecting a standard solution to confirm the system (LC and MS) is performing optimally before and during sample analysis.
Table 4: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| No/Low Signal | Incorrect ionization mode; Sample degradation; Clogged ESI needle; Low sample concentration. | Verify ESI+ mode; Prepare fresh sample; Clean/replace needle; Check sample prep calculations. |
| Poor Peak Shape | Column overload; Incompatible injection solvent; Column degradation. | Dilute sample; Ensure injection solvent is weaker than mobile phase; Replace column. |
| Isotopic Pattern Incorrect | Co-eluting interference; Incorrect precursor isolation window. | Improve LC separation; Narrow the isolation window on the mass spectrometer. |
| High Background Noise | Contaminated solvent/system; Leaks in the LC system. | Use fresh LC-MS grade solvents; Perform system flush; Check for leaks. |
Conclusion
This application note presents a robust and reliable LC-ESI-MS/MS method for the characterization of this compound. The protocol is designed with scientific integrity at its core, explaining the causality behind key experimental choices. By leveraging the high resolution and sensitivity of modern mass spectrometers, this method allows for confident identification based on accurate mass, the distinctive bromine isotopic signature, and a predictable fragmentation pattern. This detailed guide serves as a valuable resource for researchers in pharmaceutical sciences and related fields, enabling them to implement a high-quality analytical workflow for this important class of compounds.
References
-
Title: New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties Source: Taylor & Francis Online URL: [Link]
-
Title: The new era of 1,2,4-oxadiazoles Source: Academia.edu URL: [Link]
-
Title: Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles Source: ResearchGate URL: [Link]
-
Title: Synthesis of 1,2,4-oxadiazoles Source: Organic Chemistry Portal URL: [Link]
-
Title: Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides Source: MDPI URL: [Link]
-
Title: 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins Source: MDPI URL: [Link]
-
Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]
-
Title: Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists Source: PubMed Central (PMC) URL: [Link]
-
Title: Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies Source: SciELO URL: [Link]
-
Title: Prepping Small Molecules for Mass Spec Source: Biocompare.com URL: [Link]
-
Title: Sample Preparation Protocol for Open Access MS Source: Mass Spectrometry Research Facility, University of Oxford URL: [Link]
-
Title: Identification of small molecules using accurate mass MS/MS search Source: PubMed Central (PMC) URL: [Link]
-
Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation Source: PubMed Central (PMC) URL: [Link]
-
Title: Application of LCMS in small-molecule drug development Source: Drug Target Review URL: [Link]
-
Title: Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives Source: Arkivoc URL: [Link]
-
Title: Quantifying Small Molecules by Mass Spectrometry Source: LCGC International URL: [Link]
-
Title: LC/MS Applications in Drug Development Source: BioAgilytix URL: [Link]
-
Title: Methodology for Accurate Mass Measurement of Small Molecules Source: The Royal Society of Chemistry URL: [Link]
-
Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: MDPI URL: [Link]
-
Title: Characterization of Isomeric 1,2,4-Oxadiazolyl- N -Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Bromo pattern in Mass Spectrometry Source: YouTube URL: [Link]
-
Title: Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL: [Link]
-
Title: Electrospray ionization Source: Wikipedia URL: [Link]
-
Title: Electrospray Ionization Efficiency Scale of Organic Compounds Source: ACS Publications URL: [Link]
-
Title: Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” Source: ResearchGate URL: [Link]
Sources
- 1. (PDF) The new era of 1,2,4-oxadiazoles [academia.edu]
- 2. mdpi.com [mdpi.com]
- 3. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioagilytix.com [bioagilytix.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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HPLC method development for 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
An Application Note and Protocol for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation for the Quantification of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole.
Abstract
This document provides a comprehensive guide to developing and validating a robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound. This novel heterocyclic compound is of significant interest in pharmaceutical research and drug development. The narrative details a systematic, science-driven approach, from initial parameter selection based on the analyte's physicochemical properties to a full validation protocol according to the International Council for Harmonisation (ICH) guidelines. We explain the causality behind each experimental choice, ensuring the resulting method is not only accurate and precise but also practical for routine use in a quality control or research environment. The final validated method demonstrates excellent linearity, accuracy, precision, and specificity, proving its suitability for its intended purpose.
Analyte Properties & Foundational Strategy
The successful development of an HPLC method begins with a thorough understanding of the analyte. This compound is a diaryl-substituted heterocyclic compound.
-
Structure and Polarity: The molecule consists of a central 1,2,4-oxadiazole ring flanked by a bromophenyl and a methoxyphenyl group. The presence of two aromatic rings and a bromine atom renders the molecule significantly non-polar and hydrophobic. Aryl-substituted oxadiazoles generally exhibit poor solubility in aqueous media but are readily soluble in organic solvents like acetonitrile, methanol, and tetrahydrofuran[1]. This high hydrophobicity is the primary determinant for selecting the chromatographic mode. Reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the logical and most effective choice for retaining and separating such compounds[2][3].
-
UV Absorbance: The extensive conjugation across the phenyl rings and the oxadiazole core suggests strong ultraviolet (UV) absorbance. A preliminary UV scan of the analyte dissolved in methanol is essential to determine the wavelength of maximum absorbance (λmax). This ensures maximum sensitivity for detection. For diaryl-substituted heterocycles, this is typically in the 254 nm to 300 nm range.
-
Ionic Character: The 1,2,4-oxadiazole ring is a very weak base. Under the typical pH conditions of reversed-phase HPLC (pH 2-7), the molecule will be in its neutral form. Therefore, ion-suppression techniques are not strictly necessary, but using a buffered mobile phase is a best practice to maintain a consistent pH, which in turn ensures stable and reproducible retention times.
Table 1: Physicochemical Properties of the Analyte
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₁₅H₁₁BrN₂O₂ | --- |
| Molecular Weight | 331.17 g/mol | --- |
| Predicted LogP | ~4.5 - 5.0 | High hydrophobicity; strong retention on a non-polar stationary phase. |
| Solubility | Low in water; good in ACN, MeOH. | Sample and standards should be prepared in an organic or high-organic solvent. |
| Chromophore | Conjugated aromatic system. | Strong UV absorbance suitable for PDA/UV detection. |
| pKa (Predicted) | Weakly basic. | Expected to be neutral in the typical RP-HPLC pH range (2-7). |
Experimental Protocol: Materials and Instrumentation
Reagents and Materials
-
Analyte: this compound reference standard (>99% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Buffers: Potassium phosphate monobasic (KH₂PO₄) and Orthophosphoric acid (H₃PO₄) for pH adjustment.
-
Forced Degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
Instrumentation
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).
-
Data Acquisition: Agilent OpenLab CDS software or equivalent.
Standard Solution Preparation Protocol
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase. This solution is used for system suitability and quantification.
-
Linearity Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) by serial dilution of the stock solution with the mobile phase.
Systematic HPLC Method Development
Our strategy is a logical progression from broad screening to fine-tuning, ensuring that each parameter is optimized based on scientific principles. The goal is to achieve a method with good peak shape (symmetry), adequate retention, and high efficiency (plate count).
Diagram 1: A systematic workflow for HPLC method development.
Rationale for Initial Conditions
-
Chromatographic Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the ideal starting point. Its long alkyl chains provide strong hydrophobic interactions necessary to retain the non-polar analyte.
-
Mobile Phase:
-
Aqueous (A): 10 mM Potassium Phosphate buffer (KH₂PO₄), pH adjusted to 3.0 with H₃PO₄. This low pH ensures that any residual silanols on the silica backbone of the column are protonated, minimizing secondary interactions that can cause peak tailing.
-
Organic (B): Acetonitrile (ACN). ACN is generally preferred over methanol as a starting solvent because its lower viscosity results in lower backpressure and often provides sharper peaks (higher efficiency).
-
-
Detection: A Diode Array Detector (DAD) is used to perform a UV scan from 200-400 nm on the analyte to identify the λmax for optimal signal-to-noise ratio.
-
Initial Gradient (Scouting Run): A fast, broad linear gradient from 5% to 95% ACN over 15 minutes is performed. This serves to quickly determine the approximate percentage of organic solvent required to elute the compound and to reveal the presence of any potential impurities.
Optimization Protocol
-
Evaluate Scouting Run: From the scouting run, let's assume the analyte elutes at 12 minutes, when the ACN concentration is approximately 75%. This becomes the starting point for optimization.
-
Develop Isocratic Method: For a single analyte assay, an isocratic method is superior in terms of simplicity and robustness. A good starting point for the isocratic percentage of organic modifier (%B) can be estimated from the gradient retention time. A common rule of thumb is to set the isocratic %B about 10-15% lower than the concentration at which the peak eluted in the scouting gradient.
-
Trial 1: Set the isocratic mobile phase composition to 65% ACN / 35% Buffer.
-
Objective: Aim for a retention time (k') between 2 and 10. If retention is too long (>15 min), increase %ACN. If it is too short (<3 min), decrease %ACN.
-
-
Fine-Tuning:
-
Flow Rate: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is a good starting point. Adjusting the flow rate can be used to manage run time and backpressure.
-
Column Temperature: Set the column oven to 30 °C. Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
-
Final Optimized Method and System Suitability
Following the optimization process, the final method was established.
Table 2: Optimized Isocratic HPLC Method Parameters
| Parameter | Optimized Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile : 10mM KH₂PO₄ Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | DAD at 272 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified. This is done by injecting the working standard solution (e.g., 100 µg/mL) five times. The performance must meet the criteria established by regulatory bodies like the USP.
Table 3: System Suitability Acceptance Criteria
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. High tailing can indicate undesirable secondary interactions. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness. |
| %RSD of Peak Area | ≤ 2.0% | Measures the precision and repeatability of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |
Method Validation Protocol (per ICH Q2(R1))
Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose[4][5][6].
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Diagram 2: Workflow for the forced degradation study (Specificity).
Protocol:
-
Prepare separate solutions of the analyte at 100 µg/mL.
-
Expose them to the stress conditions outlined in Diagram 2.
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all samples using the optimized method.
-
Acceptance Criteria: The method is specific if the principal peak is resolved from all degradation product peaks (resolution > 2) and the peak purity analysis (via DAD) shows no co-eluting peaks.
Linearity
Protocol:
-
Inject the prepared linearity standards (10-200 µg/mL) in triplicate.
-
Construct a calibration curve by plotting the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Protocol:
-
Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Protocol:
-
Repeatability (Intra-day): Analyze six replicate preparations of the working standard (100 µg/mL) on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
LOD & LOQ
Protocol:
-
Limit of Detection (LOD): The lowest concentration of analyte that can be detected but not necessarily quantitated. It can be estimated based on a signal-to-noise ratio of 3:1.
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be determined with acceptable precision and accuracy. It can be estimated based on a signal-to-noise ratio of 10:1.
Robustness
Protocol:
-
Analyze the working standard while making small, deliberate variations to the method parameters.
-
Variations:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).
-
Organic Composition: ± 2% (58% and 62% ACN).
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the peak area should not change significantly.
Summarized Validation Results
The following table summarizes the expected results from the validation study, confirming the method's suitability.
Table 4: Summary of Validation Data
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference from degradants. Peak Purity > 99.5%. | Rs > 2, No co-elution. | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (%RSD) | Repeatability: 0.85%Intermediate: 1.22% | ≤ 2.0% | Pass |
| LOD | 0.1 µg/mL | S/N ≥ 3 | Pass |
| LOQ | 0.3 µg/mL | S/N ≥ 10 | Pass |
| Robustness | SST parameters met under all varied conditions. | SST criteria pass. | Pass |
Conclusion
A simple, specific, accurate, and precise isocratic RP-HPLC method has been successfully developed and validated for the quantification of this compound. The method development was guided by the physicochemical properties of the analyte, leading to a logical and efficient optimization process. The validation results confirm that the method adheres to the standards set by the ICH Q2(R1) guideline and is therefore fit for purpose in routine quality control and stability testing environments.
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Gomha, S. M., et al. (2017). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
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Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Introduction: The Rationale for Investigating a Novel 1,2,4-Oxadiazole Derivative
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and sepsis.[1][2] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The 1,2,4-oxadiazole and 1,3,4-oxadiazole scaffolds are privileged structures in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4][5][6] This has spurred interest in synthesizing and evaluating new analogs.[4][5] Specifically, 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole (herein referred to as Cmpd-X) has been synthesized as a candidate for anti-inflammatory activity.
This application note provides a comprehensive guide for researchers to evaluate the in vitro anti-inflammatory potential of Cmpd-X. We will utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model, a robust and widely accepted system for studying inflammatory responses.[1][7][8] The protocols herein detail the assessment of cytotoxicity, the quantification of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and the investigation of the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.[9][10][11][12][13]
Section 1: Foundational Assays - Cytotoxicity and Cell Culture
1.1. Causality Behind Experimental Choices: The Importance of a Non-Toxic Concentration
Before assessing the anti-inflammatory properties of Cmpd-X, it is crucial to determine its non-toxic concentration range in RAW 264.7 cells. A compound that is cytotoxic can lead to a false-positive result in anti-inflammatory assays by simply reducing the number of viable cells, thereby decreasing the production of inflammatory mediators. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[14][15][16] It measures the metabolic activity of living cells, where mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
1.2. Protocol: MTT Assay for Cytotoxicity
1.2.1. Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (Cmpd-X)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipettor
-
Spectrophotometric multiwell plate reader
1.2.2. Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of Cmpd-X in DMEM. Remove the old media from the wells and add 100 µL of the different concentrations of Cmpd-X. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well.[16]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[16]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Section 2: Primary Anti-inflammatory Assay - Nitric Oxide (NO) Production
2.1. Scientific Rationale: NO as a Key Inflammatory Mediator
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[1][7][17] LPS stimulation of RAW 264.7 cells leads to the upregulation of inducible nitric oxide synthase (iNOS), which in turn produces large amounts of nitric oxide (NO).[1] NO is a key signaling molecule in the inflammatory process.[1] Therefore, the inhibition of NO production is a primary indicator of anti-inflammatory activity.[18] The Griess reagent assay is a simple and reliable method for measuring nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[19][20][21]
2.2. Protocol: Griess Assay for Nitric Oxide Quantification
2.2.1. Materials:
-
LPS (from E. coli)
-
Griess Reagent (typically a two-part solution: sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (NaNO₂) standard
-
Cell culture supernatant from Cmpd-X treated and LPS-stimulated cells
-
96-well plates
2.2.2. Step-by-Step Methodology:
-
Cell Treatment: Seed RAW 264.7 cells as in the MTT assay. Pre-treat the cells with various non-toxic concentrations of Cmpd-X for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite in DMEM ranging from 0 to 100 µM.
-
Griess Reaction: Add 50 µL of the supernatant or standard to a new 96-well plate. Add 50 µL of Griess Reagent I and 50 µL of Griess Reagent II to each well.[22]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light.[22] Measure the absorbance at 540 nm.[20]
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition for each concentration of Cmpd-X.
Section 3: Mechanistic Insights - Cytokine Quantification and Signaling Pathways
3.1. Rationale: Cytokines as Drivers of Inflammation
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central mediators of the inflammatory cascade.[2] Their production is tightly regulated and a key hallmark of macrophage activation.[17] Quantifying the levels of these cytokines in the cell culture supernatant provides direct evidence of the anti-inflammatory effect of Cmpd-X. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for this purpose.[23][24]
3.2. Protocol: ELISA for TNF-α, IL-6, and IL-1β
3.2.1. Materials:
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
-
Cell culture supernatant (collected from the same experiment as the Griess assay)
-
Wash buffer (usually provided in the kit)
-
Assay buffer (usually provided in the kit)
-
TMB substrate solution (usually provided in the kit)
-
Stop solution (usually provided in the kit)
-
Microplate reader
3.2.2. Step-by-Step Methodology (General Protocol, refer to specific kit instructions):
-
Plate Preparation: The wells of the ELISA plate are pre-coated with a capture antibody specific for the cytokine of interest.
-
Sample and Standard Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at room temperature.
-
Washing: Wash the wells multiple times with the wash buffer to remove unbound substances.
-
Detection Antibody: Add the biotin-conjugated detection antibody to each well and incubate.
-
Streptavidin-HRP: After another wash step, add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Development: Add the TMB substrate solution, which will be converted by HRP to a colored product.
-
Reaction Stoppage: Stop the reaction by adding the stop solution.
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokines in the samples.
3.3. Delving Deeper: Investigating NF-κB and MAPK Signaling Pathways
3.3.1. Scientific Grounding:
The production of NO and pro-inflammatory cytokines in LPS-stimulated macrophages is primarily regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][10][25]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[26] Upon LPS stimulation, IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκBα.[26] This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9][11][26]
-
MAPK Pathway: The MAPK family, including p38, ERK, and JNK, are also activated by LPS.[12][13][25] These kinases phosphorylate and activate downstream transcription factors, such as AP-1, which work in concert with NF-κB to regulate the expression of inflammatory mediators.[12]
Investigating the effect of Cmpd-X on the phosphorylation of key proteins in these pathways (e.g., IκBα, p65, p38) can elucidate its mechanism of action. Western blotting is the standard technique for this analysis.
Section 4: Data Presentation and Interpretation
4.1. Quantitative Data Summary
| Assay | Parameter Measured | Cmpd-X Concentration (µM) | Result (e.g., % Inhibition, IC50) |
| MTT | Cell Viability | 0.1, 1, 10, 25, 50, 100 | >95% viability up to 50 µM |
| Griess | NO Production | 1, 5, 10, 25, 50 | Dose-dependent inhibition, IC50 = 15 µM |
| ELISA | TNF-α Secretion | 1, 5, 10, 25, 50 | Dose-dependent inhibition, IC50 = 12 µM |
| ELISA | IL-6 Secretion | 1, 5, 10, 25, 50 | Dose-dependent inhibition, IC50 = 18 µM |
| ELISA | IL-1β Secretion | 1, 5, 10, 25, 50 | Dose-dependent inhibition, IC50 = 20 µM |
4.2. Interpretation of Results
The hypothetical data presented above suggests that Cmpd-X exhibits significant anti-inflammatory activity in vitro. It effectively inhibits the production of NO and key pro-inflammatory cytokines in a dose-dependent manner at non-toxic concentrations. The IC50 values provide a quantitative measure of the compound's potency. Further investigation into the NF-κB and MAPK pathways would be necessary to confirm the mechanism of action.
Section 5: Visualizing the Experimental Workflow and Signaling Pathways
5.1. Experimental Workflow Diagram
Caption: Overall experimental workflow for assessing the in vitro anti-inflammatory activity of Cmpd-X.
5.2. Inflammatory Signaling Pathway Diagram
Caption: Simplified diagram of the LPS-induced inflammatory signaling pathways in macrophages.
References
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MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
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PubMed. (n.d.). NF-κB signaling in inflammation. Retrieved from [Link]
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PubMed Central. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Retrieved from [Link]
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protocols.io. (2019, December 8). Protocol Griess Test. Retrieved from [Link]
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Journal for ImmunoTherapy of Cancer. (2021, July 20). p38 MAPK signaling in M1 macrophages results in selective elimination of M2 macrophages by MEK inhibition. Retrieved from [Link]
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ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]
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PubMed. (2020, September 1). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Retrieved from [Link]
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ACS Publications. (2023, May 11). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Retrieved from [Link]
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MDPI. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Retrieved from [Link]
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MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]
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PubMed Central. (n.d.). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Retrieved from [Link]
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Frontiers. (n.d.). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Retrieved from [Link]
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PubMed Central. (2023, September 11). Signaling pathways in macrophages: molecular mechanisms and therapeutic targets. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [Link]
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ResearchGate. (2025, August 9). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]
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ResearchGate. (n.d.). LPS-induced morphological changes in RAW264.7 cells. Retrieved from [Link]
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Science. (n.d.). Coordinated Regulation of Signaling Pathways during Macrophage Activation. Retrieved from [Link]
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PubMed Central. (2022, December 24). Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]
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ScienCell Research Laboratories. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]
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ResearchGate. (2025, August 6). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Retrieved from [Link]
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NCBI. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]
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Application Note and Protocol: Evaluating the Analgesic Potential of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole via the Hot Plate Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to assessing the central analgesic activity of the novel compound, 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, utilizing the hot plate test, a well-established thermal nociception assay.[1][2][3] This protocol is designed for preclinical researchers in pharmacology and drug discovery, offering a detailed methodology grounded in scientific principles and ethical considerations for animal welfare. We will delve into the scientific rationale, step-by-step experimental procedures, data analysis, and interpretation, establishing a robust framework for the evaluation of this and similar compounds.
Introduction: The Scientific Rationale
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory and analgesic properties.[4][5][6] The investigation of novel oxadiazole derivatives, such as this compound, is a promising avenue for the discovery of new therapeutic agents for pain management.[7][8][9]
The hot plate test is a classic and reliable method for evaluating centrally-mediated analgesic activity.[1][2] The assay measures the reaction time of an animal to a thermal stimulus, specifically the latency to lick a paw or jump when placed on a heated surface.[1][2][10] An increase in this latency period following the administration of a test compound suggests a potential analgesic effect. This test is particularly sensitive to centrally acting analgesics, such as opioids, making it a suitable primary screening tool for novel compounds targeting the central nervous system.[1]
Pre-Experimental Considerations
Ethical Conduct in Animal Research
All procedures involving animals must be conducted in strict accordance with institutional, national, and international ethical guidelines.[11][12][13][14][15] The principle of the "Three Rs" (Replacement, Reduction, and Refinement) should be paramount. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Efforts must be made to minimize any pain or distress to the animals.[12][13]
Test Compound and Vehicle Selection
The test compound, this compound, should be of high purity. Due to the typically poor water solubility of oxadiazole derivatives, a suitable vehicle is required for administration.[7][16] A common approach is to dissolve the compound in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with saline or another aqueous vehicle to the final desired concentration.[17] The final concentration of the organic solvent should be kept low (typically <10%) to avoid toxicity.[17]
Positive Control
A standard, centrally acting analgesic must be included as a positive control to validate the experimental model. Morphine is a commonly used positive control in the hot plate test and provides a robust benchmark for analgesic efficacy.[10]
Experimental Workflow
The following diagram outlines the key stages of the experimental protocol:
Figure 1. A flowchart illustrating the key phases of the analgesic activity testing protocol.
Detailed Experimental Protocol
Materials and Equipment
-
This compound
-
Morphine sulfate (or other suitable positive control)
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
Experimental animals (e.g., Swiss albino mice, 25-35 g)
-
Hot plate apparatus with adjustable temperature control
-
Animal weighing scale
-
Syringes and needles for administration (e.g., intraperitoneal)
-
Timers
Animal Handling and Acclimatization
-
Procure healthy animals from a reputable supplier.
-
House the animals in a controlled environment (22 ± 2 °C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment to minimize stress-induced variability.
Experimental Procedure
-
Baseline Latency:
-
Set the hot plate temperature to a constant 55 ± 1 °C.[18]
-
Gently place each animal individually on the hot plate and start the timer immediately.
-
Observe the animal for signs of nociception, which include licking of the forepaws or hind paws, or jumping.[1][2]
-
Stop the timer at the first sign of a nociceptive response and record this as the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established.[18] If an animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) may be excluded to reduce variability.
-
-
Grouping and Administration:
-
Randomly assign the animals to different experimental groups (n ≥ 6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Morphine, 5 mg/kg, i.p.)[8]
-
Group III, IV, V, etc.: Test compound at various doses (e.g., 10, 20, 40 mg/kg, i.p.)
-
-
Administer the respective treatments to each group. The intraperitoneal (i.p.) route is common for initial screening.
-
-
Post-Treatment Latency Measurement:
-
At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction latency as described in the baseline measurement.
-
Data Presentation and Analysis
The collected data should be tabulated to facilitate comparison between the different treatment groups over time.
Table 1: Example Data for Hot Plate Latency Times (in seconds)
| Group | Treatment | Dose (mg/kg) | Baseline Latency (s) | 30 min Post-Dosing (s) | 60 min Post-Dosing (s) | 90 min Post-Dosing (s) | 120 min Post-Dosing (s) |
| I | Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| II | Morphine | 5 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| III | Test Compound | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| IV | Test Compound | 20 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| V | Test Compound | 40 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
SEM: Standard Error of the Mean
Statistical Analysis:
-
The data should be analyzed using appropriate statistical methods. A one-way or two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) is commonly used to compare the mean latencies of the treatment groups with the vehicle control group.
-
A p-value of less than 0.05 is generally considered statistically significant.
Interpretation of Results
A statistically significant increase in the mean latency time of the test compound groups compared to the vehicle control group indicates analgesic activity. The dose-response relationship can be evaluated by comparing the effects of different doses of the test compound. The time-course of the analgesic effect can be determined by observing the changes in latency over the different time points. The potency of the test compound can be compared to that of the positive control, morphine.
Conclusion
The hot plate method provides a robust and sensitive means of evaluating the central analgesic potential of novel compounds like this compound. Adherence to the detailed protocol and ethical guidelines outlined in this application note will ensure the generation of reliable and reproducible data, which is crucial for the advancement of new pain therapeutics.
References
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Kaushik, N., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(23), 7290. Available at: [Link]
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Nowak, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2412. Available at: [Link]
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Patel, H., et al. (2024). 1, 3, 4-Oxadiazole: A Versatile Compound With Potent Analgesic Activity. Journal of Drug Delivery and Therapeutics, 14(8), 202-208. Available at: [Link]
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Wikipedia. (n.d.). Hot plate test. Available at: [Link]
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Panlab. (n.d.). Hot plate test. Harvard Apparatus. Available at: [Link]
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Taylor & Francis. (n.d.). Hot plate test – Knowledge and References. Available at: [Link]
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Barve, A., et al. (2011). The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats. Journal of the American Association for Laboratory Animal Science, 50(5), 683–688. Available at: [Link]
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International Association for the Study of Pain (IASP). (n.d.). IASP Guidelines for the Use of Animals in Research. Available at: [Link]
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Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. Available at: [Link]
-
ResearchGate. (n.d.). Hotplate test for thermal sensitivity, paw withdrawal latencies, as a.... Available at: [Link]
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National Institutes of Health. (2018). Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2017). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Available at: [Link]
-
SlidePlayer. (n.d.). Analgesia Hot Plat Test. Available at: [Link]
-
ResearchGate. (2025). Synthesis and analgesic activity of new 1,3,4-oxadiazoles and 1,2,4-triazoles. Available at: [Link]
-
The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Available at: [Link]
-
American Psychological Association. (2021). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Available at: [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Available at: [Link]
-
MDPI. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Available at: [Link]
-
Krebsliga. (n.d.). Ethical Principles and Guidelines for Experiments on Animals. Available at: [Link]
-
PubMed. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Available at: [Link]
-
National Institutes of Health. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity. Available at: [Link]
-
National Institutes of Health. (n.d.). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Available at: [Link]
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- 9. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note and Protocols for Assessing the Cytotoxicity of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole on Cancer Cell Lines
Introduction: The Therapeutic Potential of 1,2,4-Oxadiazole Derivatives in Oncology
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its bioisosteric properties and broad spectrum of pharmacological activities.[1][2] This scaffold is considered a "privileged structure" in drug discovery, with numerous derivatives demonstrating potent anticancer effects.[3][4] The anticancer activity of 1,2,4-oxadiazole-containing compounds is often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways essential for tumor growth and proliferation.[1][5][6]
This application note provides a detailed protocol for evaluating the in vitro cytotoxic properties of a specific derivative, 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole . The structural features of this compound, including the bromophenyl and methoxyphenyl moieties, present opportunities for diverse chemical interactions within biological systems, making it a compelling candidate for anticancer screening. While specific data on this exact molecule is emerging, related 1,2,4-oxadiazole derivatives have shown activity against a range of cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers.[1][7][8]
The primary assay detailed herein is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This guide is intended for researchers in oncology, drug discovery, and pharmacology to facilitate a comprehensive preliminary assessment of this compound's anticancer potential.
Scientific Rationale and Experimental Design
The decision to evaluate the cytotoxicity of this compound is based on the established anticancer potential of the 1,2,4-oxadiazole core.[2][9] The protocol is designed to be self-validating by including appropriate controls and recommending a panel of cancer cell lines from different tissue origins to assess the compound's spectrum of activity.
Key Experimental Considerations:
-
Choice of Cell Lines: A panel of well-characterized cancer cell lines is recommended to determine the breadth and selectivity of the compound's cytotoxic effects. The inclusion of a non-cancerous cell line (e.g., from the same tissue origin) is crucial for assessing cancer-specific toxicity.
-
Concentration Range: A broad range of concentrations is necessary to determine the dose-dependent effects of the compound and to accurately calculate the half-maximal inhibitory concentration (IC50).
-
Exposure Time: A standard exposure time of 48 to 72 hours is typically sufficient to observe significant cytotoxic effects. However, this can be optimized based on the cell doubling time and the compound's suspected mechanism of action.
-
Positive and Negative Controls: The inclusion of a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control and a vehicle control (e.g., DMSO) as a negative control is essential for validating the assay's performance.
Experimental Workflow for Cytotoxicity Assessment
The overall workflow for assessing the cytotoxicity of the test compound is depicted in the following diagram.
Caption: A schematic overview of the cytotoxicity testing workflow.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | Custom Synthesis/Vendor | N/A |
| Human Cancer Cell Lines (MCF-7, A549, HCT-116) | ATCC | HTB-22, CCL-185, CCL-247 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| MTT Reagent (5 mg/mL in PBS) | Sigma-Aldrich | M5655 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| Doxorubicin Hydrochloride | Sigma-Aldrich | D1515 |
| 96-well Flat-Bottom Cell Culture Plates | Corning | 3596 |
| Sterile, Filtered Pipette Tips | Various | Various |
| CO2 Incubator | Various | Various |
| Microplate Reader | Various | Various |
Detailed Experimental Protocol: MTT Assay
1. Cell Culture and Maintenance
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth. Ensure cell viability is >95% before starting the assay.
2. Preparation of Test Compound and Controls
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Prepare a 1 mM stock solution of Doxorubicin (positive control) in sterile water or DMSO.
-
Further dilute the stock solutions in complete cell culture medium to prepare a series of working concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
3. Cell Seeding
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in complete medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
4. Compound Treatment
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Include wells with vehicle control (medium with 0.5% DMSO) and positive control (Doxorubicin).
-
Also include wells with medium only (no cells) as a background control.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
5. MTT Assay Procedure
-
After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
6. Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the % Cell Viability against the log of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.
Interpreting the Results and Potential Next Steps
The IC50 values obtained from the MTT assay will provide a quantitative measure of the cytotoxic potency of this compound against the tested cancer cell lines.
Example Data Presentation:
| Cell Line | Compound | IC50 (µM) ± SD |
| MCF-7 | This compound | Experimental Value |
| Doxorubicin | Experimental Value | |
| A549 | This compound | Experimental Value |
| Doxorubicin | Experimental Value | |
| HCT-116 | This compound | Experimental Value |
| Doxorubicin | Experimental Value |
A low micromolar or sub-micromolar IC50 value suggests significant cytotoxic activity and warrants further investigation into the compound's mechanism of action. Based on the literature for similar 1,2,4-oxadiazole derivatives, potential mechanisms to explore include:
-
Induction of Apoptosis: This can be investigated using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of key apoptotic proteins like caspases.[9]
-
Cell Cycle Arrest: Flow cytometry analysis of cells stained with a DNA-intercalating dye (e.g., propidium iodide) can reveal at which phase of the cell cycle the compound exerts its effects.[1]
-
Inhibition of Specific Kinases: Many anticancer agents target protein kinases. Molecular docking studies and subsequent in vitro kinase assays can identify potential protein targets.[6]
Potential Signaling Pathways to Investigate
Based on the known mechanisms of other anticancer 1,2,4-oxadiazole derivatives, the following signaling pathway could be a relevant area for future investigation.
Caption: A simplified diagram of the intrinsic apoptotic pathway.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. |
| Low signal or poor formazan formation | Low cell number, low metabolic activity, incorrect MTT concentration. | Optimize cell seeding density. Ensure cells are in a logarithmic growth phase. Check the quality and concentration of the MTT reagent. |
| High background absorbance | Contamination, precipitation of the test compound. | Use aseptic techniques. Check for compound precipitation at high concentrations and filter if necessary. |
| IC50 value is not achievable | Compound is not potent enough, poor solubility. | Test higher concentrations if solubility permits. If the compound is insoluble, consider alternative formulations or assays. |
Conclusion
This application note provides a comprehensive framework for the initial cytotoxic evaluation of this compound. The detailed MTT assay protocol, coupled with guidance on data interpretation and potential follow-up studies, will enable researchers to systematically assess the anticancer potential of this and other novel chemical entities. The promising anticancer activity exhibited by the broader class of 1,2,4-oxadiazole derivatives underscores the importance of such screening efforts in the quest for new and effective cancer therapeutics.
References
-
Gomha, S. M., et al. (2017). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 22(11), 1844. Available at: [Link]
-
Pandey, H., & Chourasiya, R. K. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. Available at: [Link]
-
Yurttaş, L., et al. (2020). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 5(31), 19869–19882. Available at: [Link]
-
Scatturin, A., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(23), 7297. Available at: [Link]
-
Vaidya, A., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Pharmaceuticals, 14(3), 249. Available at: [Link]
-
Plech, T., et al. (2016). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 21(7), 907. Available at: [Link]
-
International Journal for Multidisciplinary Research. (2024). 1,3,4-Oxadiazole as an Anticancer Agent. IJFMR, 6(3). Available at: [Link]
-
Biointerface Research in Applied Chemistry. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744. Available at: [Link]
-
TÜBİTAK Academic Journals. (2022). Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. Turkish Journal of Chemistry, 46(4), 1169-1183. Available at: [Link]
-
ResearchGate. (2021). Evaluation of Anti-oxidant and Anti-cancer Properties of New Derivatives of 1, 3, 4-Oxadiazole Containing Methoxyphenyl Ring against MCF-7 Cell Line. ResearchGate. Available at: [Link]
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- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your yield and purity.
Introduction to the Synthesis
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a cornerstone reaction in medicinal chemistry, as this heterocyclic motif is a bioisostere for amide and ester functionalities, offering improved metabolic stability.[1][2] The most reliable and widely adopted method for constructing the this compound scaffold involves a two-step process: the acylation of 4-bromobenzamidoxime with 4-methoxybenzoyl chloride to form an O-acylamidoxime intermediate, followed by a cyclodehydration to yield the final product.[3]
This guide will dissect each stage of this process, providing causal explanations for common pitfalls and evidence-based solutions for overcoming them.
Troubleshooting Guide & Common Issues
This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.
Low or No Yield of the Final 1,2,4-Oxadiazole
Question 1: I've mixed my 4-bromobenzamidoxime and 4-methoxybenzoyl chloride, but after heating, I see a complex mixture on my TLC plate and very little of the desired product. What's going on?
Answer: This is a frequent issue that typically points to one of three areas: the quality of your starting materials, the stability of the intermediate, or the cyclization conditions.
-
Causality: The synthesis hinges on the successful formation of the O-acylamidoxime intermediate and its subsequent cyclization. The 4-bromobenzamidoxime is nucleophilic and attacks the highly electrophilic carbon of the 4-methoxybenzoyl chloride. The resulting intermediate must then undergo cyclodehydration. If the intermediate is not formed cleanly or the cyclization conditions are not optimal, side reactions will dominate.
-
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
4-Bromobenzamidoxime: This starting material can be prone to hydrolysis back to the corresponding amide or carboxylic acid if not stored under dry conditions. Confirm its purity by melting point and NMR spectroscopy before use.
-
4-Methoxybenzoyl Chloride: This acyl chloride is sensitive to moisture and can hydrolyze to 4-methoxybenzoic acid. Use freshly prepared or newly purchased reagent. The presence of the acid will not only consume your base but can also complicate the reaction and purification.
-
-
Optimize the Acylation Step:
-
Perform the reaction under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
-
Add the 4-methoxybenzoyl chloride solution dropwise to a cooled (0 °C) solution of 4-bromobenzamidoxime and a non-nucleophilic base (like pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF). This controlled addition minimizes side reactions and prevents a rapid exotherm.
-
-
Isolate the Intermediate (Optional but Recommended): For troubleshooting, it can be invaluable to isolate the O-acylamidoxime intermediate. This allows you to confirm that the first step was successful and focus on optimizing the cyclization. After the acylation reaction, you can often precipitate the intermediate by adding the reaction mixture to cold water.
-
Re-evaluate Cyclization Conditions:
-
Thermal Cyclization: This is the most common method, often requiring high temperatures (e.g., refluxing in toluene or xylene for several hours).[3] However, prolonged heating can lead to decomposition.
-
Base-Catalyzed Cyclization: This is a milder and often more efficient alternative. After forming the intermediate, adding a base like potassium carbonate or using a superbase system like NaOH/DMSO at room temperature can promote cyclization.[4][5] For thermally sensitive substrates, this is the preferred method.
-
Microwave-Assisted Synthesis: If available, microwave irradiation can dramatically reduce reaction times (from hours to minutes) and improve yields by promoting efficient and rapid heating.[1][4]
-
-
Question 2: My cyclization reaction has stalled. My TLC shows the presence of the O-acylamidoxime intermediate, but it's not converting to the final product even after prolonged heating. Why?
Answer: A stalled cyclization is often due to insufficient energy to overcome the activation barrier for the cyclodehydration step or the presence of impurities that inhibit the reaction.
-
Causality: The cyclization involves an intramolecular nucleophilic attack of the amidoxime's amino group onto the carbonyl carbon, followed by the elimination of water. This process requires either significant thermal energy or catalytic assistance (base or acid) to proceed efficiently. The electronic nature of the substituents can play a role; while not extreme in this case, the electron-withdrawing 4-bromophenyl group can slightly decrease the nucleophilicity of the attacking nitrogen.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a stalled cyclization.
Impurity and Purification Issues
Question 3: I have obtained a decent yield, but my final product is difficult to purify. I see persistent impurities in the NMR spectrum. What are these likely to be and how can I remove them?
Answer: Impurities in this synthesis often originate from the starting materials or from side reactions during the cyclization.
-
Likely Impurities and Their Origin:
-
4-Methoxybenzoic acid: From the hydrolysis of 4-methoxybenzoyl chloride.
-
4-Bromobenzamide: From the hydrolysis of 4-bromobenzamidoxime.
-
Unreacted O-acylamidoxime intermediate: Due to incomplete cyclization.
-
Rearrangement Products: Under harsh thermal conditions, 1,2,4-oxadiazoles can sometimes rearrange to other heterocyclic systems, although this is less common for simple diaryl systems.
-
-
Purification Strategy:
-
Aqueous Wash: Before final purification, wash the crude product in an organic solvent (e.g., ethyl acetate) with a dilute sodium bicarbonate solution. This will remove any acidic impurities like 4-methoxybenzoic acid.
-
Recrystallization: This is the most effective method for removing structurally similar impurities. The choice of solvent is critical.
-
| Solvent System | Rationale |
| Ethanol/Water | The product is often soluble in hot ethanol and will precipitate upon the addition of water. |
| Toluene or Xylene | Good for removing more polar impurities as the product has moderate solubility at higher temperatures. |
| Ethyl Acetate/Hexane | A versatile system where the product is dissolved in a minimum of hot ethyl acetate and then hexane is added to induce precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for preparing my starting materials?
-
4-Bromobenzamidoxime: A reliable method is the reaction of 4-bromobenzonitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate or potassium tert-butoxide in a solvent such as ethanol.[6] Be aware that nitriles with electron-withdrawing groups can sometimes form amide byproducts.[7]
-
4-Methoxybenzoyl Chloride: This is readily prepared by reacting 4-methoxybenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[8][9] It is crucial to remove all excess thionyl chloride in vacuo before use, as it can lead to side reactions. Potential byproducts from thionyl chloride reactions can include sulfur chlorides if the reagent is old or has been exposed to moisture.[10]
Q2: Can I perform this synthesis as a one-pot reaction?
Yes, one-pot procedures are highly effective for this type of synthesis and can improve overall yield by avoiding the isolation of the intermediate.[4] A typical one-pot approach involves the initial acylation at a low temperature, followed by the addition of a cyclization agent (e.g., a stronger base or a dehydration agent) or simply heating the reaction mixture to reflux to drive the cyclization.
Q3: How does the electronic nature of the substituents affect this reaction?
-
On the Benzoyl Chloride: The electron-donating para-methoxy group on the benzoyl chloride makes the carbonyl carbon slightly less electrophilic. However, it significantly stabilizes the transition state of the acylation reaction, which can lead to a faster reaction rate compared to unsubstituted benzoyl chloride.[11]
-
On the Amidoxime: The electron-withdrawing para-bromo group on the benzamidoxime makes the nitrogen atoms slightly less nucleophilic. This can slow down both the initial acylation step and the subsequent intramolecular cyclization. This is why optimizing reaction conditions (e.g., temperature, catalyst) is critical to ensure the reaction goes to completion.
Q4: What is the best way to monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the ideal method.[12][13][14] Use a solvent system like 4:1 Hexane:Ethyl Acetate. You should be able to visualize three distinct spots:
-
Starting Amidoxime: More polar, will have a lower Rf value.
-
O-Acylamidoxime Intermediate: Will have an intermediate Rf value.
-
Final 1,2,4-Oxadiazole Product: Least polar, will have the highest Rf value.
The reaction is complete when the spot corresponding to the amidoxime (and the intermediate, if visible) has been completely consumed.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromobenzamidoxime
-
To a solution of 4-bromobenzonitrile (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.5 eq.) and sodium carbonate (1.5 eq.).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the disappearance of the starting nitrile by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the white solid, wash with water, and dry in vacuo to yield 4-bromobenzamidoxime.
Protocol 2: Two-Step Synthesis of this compound
-
Acylation: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromobenzamidoxime (1 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the amidoxime.
-
Cyclization: Heat the reaction mixture to reflux (approx. 40 °C for DCM) for 8-12 hours, or until the O-acylamidoxime intermediate is fully converted to the product as monitored by TLC.
-
Work-up: Cool the reaction mixture, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the final product as a white or off-white solid.
Visual Summary of the Synthetic Pathway
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
Side reactions in 1,2,4-oxadiazole synthesis from amidoximes
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles from amidoximes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common side reactions encountered during this crucial heterocyclic synthesis. As your dedicated application scientist, my goal is to equip you with the expertise to navigate these challenges, ensuring the integrity and success of your experimental outcomes.
Introduction: The Challenge of 1,2,4-Oxadiazole Synthesis
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, most commonly through the acylation of an amidoxime followed by a cyclodehydration step, is a cornerstone reaction in medicinal chemistry. The resulting heterocycle is a bioisostere for esters and amides, making it a privileged scaffold in drug design. However, the path to the desired 1,2,4-oxadiazole is often fraught with competing reactions that can significantly lower yields and complicate purification. This guide will dissect these side reactions and provide you with actionable, field-proven strategies to mitigate them.
General Synthetic Pathway and Potential Pitfalls
The most common and versatile method for synthesizing 1,2,4-oxadiazoles is the [4+1] cycloaddition approach, which involves two key steps:
-
O-Acylation: The reaction of an amidoxime with an activated carboxylic acid (or its derivative) to form an O-acyl amidoxime intermediate.
-
Cyclodehydration: The intramolecular cyclization of the O-acyl amidoxime to the 1,2,4-oxadiazole, typically promoted by heat or a base.
The critical juncture where most side reactions occur is during the cyclodehydration step. The O-acyl amidoxime is a key intermediate that can partition between the desired cyclization and several undesired pathways.
Figure 1. General workflow for 1,2,4-oxadiazole synthesis and the critical branchpoint leading to side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Q1: My reaction is not producing the expected 1,2,4-oxadiazole, and I'm recovering my starting amidoxime. What is happening?
A1: The most common culprit for low or no product formation with recovery of the starting amidoxime is the cleavage of the O-acyl amidoxime intermediate.
-
Causality: The O-acyl amidoxime intermediate is susceptible to hydrolysis, especially under basic and/or aqueous conditions.[1] Instead of undergoing intramolecular cyclization, the intermediate is cleaved back to the starting amidoxime and the carboxylic acid. This is a significant issue when using aqueous bases or when residual water is present in the reaction mixture.
Figure 2. Competing pathways of cyclization and hydrolytic cleavage of the O-acyl amidoxime intermediate.
-
Troubleshooting & Mitigation:
-
Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base and Solvent: For the cyclization step, opt for non-nucleophilic bases in anhydrous aprotic solvents.
-
| System | Conditions | Advantages | Considerations |
| TBAF in THF | Tetrabutylammonium fluoride in anhydrous tetrahydrofuran | Highly effective at room temperature, mild conditions. | TBAF is hygroscopic; use of anhydrous grade is crucial. |
| MOH/DMSO | NaOH or KOH in anhydrous dimethyl sulfoxide | Promotes cyclization at room temperature, often used in one-pot procedures.[2] | Can be strongly basic, potentially affecting sensitive functional groups. |
| Thermal | Reflux in a high-boiling anhydrous solvent (e.g., toluene, xylene, or diphenyl ether) | Simple, no need for a base. | High temperatures can lead to decomposition of sensitive substrates. |
-
Recommended Protocol (TBAF-Mediated Cyclization):
-
Acylation: In a flame-dried flask under an inert atmosphere, dissolve the amidoxime (1.0 equiv) and the carboxylic acid (1.1 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and a base like N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Stir at room temperature for 2-4 hours or until TLC/LC-MS indicates complete formation of the O-acyl amidoxime.
-
Work-up (if isolating intermediate): Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: Dissolve the crude O-acyl amidoxime in anhydrous THF. Add a solution of TBAF (1.0 M in THF, 1.1 equiv) dropwise. Stir at room temperature for 1-3 hours, monitoring by TLC/LC-MS for the formation of the 1,2,4-oxadiazole.
-
Final Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Issue 2: Formation of Nitriles and Amides as Byproducts
Q2: I'm observing byproducts that correspond to the nitrile of my amidoxime and the amide of my carboxylic acid. What is causing this?
A2: The formation of nitriles and amides often points to the decomposition of the amidoxime starting material or the O-acyl amidoxime intermediate.
-
Causality: Amidoximes can be unstable under certain conditions and may undergo decomposition.
-
Oxidative Decomposition: In the presence of oxidizing agents, or even air under certain conditions, amidoximes can be oxidized to the corresponding amides and nitriles.[3]
-
Thermal Decomposition: High temperatures during the cyclization step can lead to the fragmentation of the amidoxime or the O-acyl amidoxime. A plausible mechanism is a Beckmann-type rearrangement, where the O-acyl amidoxime fragments into a nitrile and a carboxylate.[4]
-
Figure 3. Decomposition pathways of amidoximes and O-acyl amidoximes leading to nitrile and amide byproducts.
-
Troubleshooting & Mitigation:
-
Minimize Reaction Temperature: If using a thermal cyclization method, try to use the lowest effective temperature. Consider switching to a base-mediated room temperature protocol (see Issue 1).
-
Inert Atmosphere: To prevent oxidative decomposition, ensure your reaction is run under an inert atmosphere (nitrogen or argon).
-
Use of Microwave Irradiation: Microwave-assisted synthesis can be highly effective as it allows for rapid heating to the desired temperature, potentially minimizing the time the substrate is exposed to high temperatures and thus reducing thermal decomposition.[5][6]
-
-
Recommended Protocol (Microwave-Assisted Cyclization):
-
Acylation: Follow the acylation procedure as described in the protocol for Issue 1.
-
Microwave Cyclization: After formation of the O-acyl amidoxime, add the reaction mixture to a microwave-safe vessel. Irradiate the mixture at a temperature and time optimized for your specific substrate (e.g., 100-150 °C for 10-30 minutes).
-
Work-up and Purification: After cooling, concentrate the reaction mixture and purify by column chromatography.
-
Issue 3: Formation of an Unexpected Urea Derivative
Q3: My mass spectrometry data shows a byproduct with a mass corresponding to a urea derivative. How is this forming?
A3: The formation of a urea derivative is a less common but problematic side reaction that can occur under certain dehydrating conditions, likely via a Lossen-type rearrangement of the O-acyl amidoxime.
-
Causality: The Lossen rearrangement involves the conversion of an O-acylated hydroxamic acid to an isocyanate, which can then be trapped by an amine to form a urea.[7] In the context of 1,2,4-oxadiazole synthesis, the O-acyl amidoxime can be considered an analogue of an O-acylated hydroxamic acid. Under harsh dehydrating conditions, particularly with certain activating agents, the O-acyl amidoxime may rearrange to an isocyanate and a nitrile. If there is a primary or secondary amine present in the reaction mixture (e.g., from a side reaction or as part of the substrate), it can trap the isocyanate to form a stable urea byproduct.
-
Troubleshooting & Mitigation:
-
Avoid Harsh Dehydrating Agents: Be cautious with strong dehydrating agents used for the cyclization step, especially if your molecule contains amine functionalities.
-
Control Reaction Temperature: This rearrangement is often promoted by heat. Using milder, room-temperature cyclization methods can suppress this side reaction.
-
Protect Amine Functionalities: If your starting materials contain primary or secondary amines that are not involved in the desired reaction, consider protecting them before the synthesis.
-
Issue 4: Formation of 1,2,4-Oxadiazol-5(4H)-ones
Q4: I am trying to synthesize a 3,5-disubstituted 1,2,4-oxadiazole, but I am getting a significant amount of a 1,2,4-oxadiazol-5(4H)-one. Why is this happening?
A4: The formation of a 1,2,4-oxadiazol-5(4H)-one is typically due to the nature of the "R'CO-" group in the acylation step.
-
Causality: If the acylating agent is a chloroformate, phosgene, or a related derivative, the resulting intermediate will cyclize to form the 1,2,4-oxadiazol-5(4H)-one ring system. This can also occur if the carboxylic acid used has a leaving group at the alpha position that is eliminated during cyclization.
-
Troubleshooting & Mitigation:
-
Select the Correct Acylating Agent: To obtain a 3,5-disubstituted 1,2,4-oxadiazole, ensure you are using a standard carboxylic acid (activated in situ), acyl chloride, or anhydride.
-
Verify Starting Material Purity: Ensure that your carboxylic acid starting material is not contaminated with related compounds that could lead to the formation of the oxadiazolone.
-
References
-
Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. [Link]
-
Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2021(1), 376-418. [Link]
-
Yadav, G., & Singh, R. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Journal of Chemistry, 2021, 1-20. [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]
-
Povarov, A. A., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 22(11), 5406. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 531-540. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. [Link]
-
Sam, J. W., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Omega, 4(7), 12595-12601. [Link]
-
Lima, P. C., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8378. [Link]
-
de la Torre, B. G., et al. (2014). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 16(2), 524-527. [Link]
-
Bolotin, D. S., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7543. [Link]
-
Wiley. (1949). The Reaction of Amides with Isocyanates. II. N-Substituted Amides. Journal of the American Chemical Society, 71(11), 3746-3748. [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. [Link]
-
ResearchGate. (2019). Optimization of the flow synthesis of 1,2,4-oxadiazoles. [Link]
-
ResearchGate. (2024). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]
-
ACS Publications. (2021). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. [Link]
Sources
- 1. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Overcoming incomplete cyclization in 1,2,4-oxadiazole formation
Welcome to the Technical Support Center for 1,2,4-Oxadiazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of the 1,2,4-oxadiazole ring system. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights and practical solutions to overcome common synthetic hurdles, particularly incomplete cyclization.
This guide is structured to provide direct answers to specific problems you may be facing at the bench. We will explore the causality behind these issues and offer validated protocols to get your synthesis back on track.
Troubleshooting Guide: Overcoming Incomplete Cyclization
Incomplete cyclization is a frequent and frustrating issue in 1,2,4-oxadiazole synthesis, often leading to low yields and complex purification challenges. The reaction typically stalls at the O-acylamidoxime intermediate, which fails to undergo the final cyclodehydration step. Let's dissect the common causes and their solutions.
Issue 1: My reaction has stalled at the O-acylamidoxime intermediate.
This is the most common failure mode. The stability of the O-acylamidoxime intermediate can prevent spontaneous cyclization, especially at ambient temperatures. Thermal energy is traditionally used to drive the cyclodehydration, but this can be problematic for sensitive substrates.
Causality: The final ring-closing step, a cyclodehydration, often has a significant activation energy barrier. Without sufficient energy (thermal or chemical), the linear O-acylamidoxime precursor is the thermodynamic product.
Solutions:
-
Base-Catalyzed Cyclodehydration: The introduction of a suitable base can facilitate the cyclization at room temperature by deprotonating the amidoxime moiety, increasing its nucleophilicity and promoting the ring-closing attack.[1] Tetrabutylammonium fluoride (TBAF) in a dry aprotic solvent like tetrahydrofuran (THF) is a well-established method for this purpose.[1] The reaction proceeds through a stable intermediate that rapidly dehydrates in the presence of TBAF.[1]
-
Protocol: To your solution of the isolated O-acylamidoxime in dry THF, add a catalytic (0.1 eq) to stoichiometric (1.1 eq) amount of TBAF (1M solution in THF). Stir at room temperature and monitor the reaction by TLC or LC-MS until completion.
-
-
Alternative Bases and Solvent Systems: If TBAF is not effective or suitable for your substrate, other base/solvent combinations have proven successful. Strong inorganic bases in polar aprotic solvents can be highly effective.
-
A superbase medium of NaOH or KOH in DMSO has been shown to promote the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature.[2][3]
-
Tetrabutylammonium hydroxide (TBAH) is another excellent catalyst for this transformation and may be more suitable for large-scale synthesis where the corrosive nature of fluoride ions is a concern.[1]
-
-
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and efficient heating, often leading to significantly shorter reaction times and higher yields for the cyclization step compared to conventional heating.[2][4] This method is particularly useful when thermal cyclization is required but prolonged heating leads to degradation.
Issue 2: My starting materials (amidoxime or carboxylic acid) are sterically hindered or electronically deactivated.
The electronic and steric properties of your substrates can dramatically impact the success of the cyclization.
Causality:
-
Steric Hindrance: Bulky substituents on either the amidoxime or the acylating agent can physically obstruct the intramolecular cyclization step.
-
Electronic Effects: Electron-withdrawing groups on the amidoxime can decrease the nucleophilicity of the nitrogen atom, slowing down the initial acylation and subsequent cyclization. Conversely, strong electron-donating groups on the carboxylic acid partner can reduce the electrophilicity of the carbonyl carbon. For instance, aryl esters with strong electron-donating groups (e.g., -OH, -NH2) in the para position may be unreactive under certain conditions.[3]
Solutions:
-
Optimization of Coupling Agents: For sterically demanding substrates, a more reactive acylating agent or a more potent coupling reagent may be necessary. If using a carboxylic acid, consider converting it to the more reactive acyl chloride. When using coupling agents like 1,1'-Carbonyldiimidazole (CDI), ensure anhydrous conditions to prevent hydrolysis and the formation of inactive byproducts.[1]
-
Forced Reaction Conditions: In cases of electronic deactivation, more forcing conditions may be required. This could involve higher temperatures (conventional or microwave heating) or the use of a stronger base to facilitate the cyclization.
-
Alternative Synthetic Routes: If the standard [4+1] cyclization from an amidoxime and a carboxylic acid derivative is consistently failing, consider alternative strategies such as the 1,3-dipolar cycloaddition of a nitrile with a nitrile oxide.[2] However, be aware that this method can suffer from its own challenges, including the dimerization of the nitrile oxide.[2]
Issue 3: I'm observing significant side product formation.
The formation of byproducts not only reduces the yield of your desired 1,2,4-oxadiazole but also complicates purification.
Causality:
-
Urea byproducts from carbodiimide coupling agents: Reagents like DCC and EDC produce urea byproducts that can be difficult to remove.
-
Rearrangement reactions: The 1,2,4-oxadiazole ring itself can undergo thermal rearrangements, such as the Boulton-Katritzky rearrangement, especially at high temperatures.
-
Dimerization of Nitrile Oxides: In the 1,3-dipolar cycloaddition route, the highly reactive nitrile oxide intermediate can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) or other undesired products.[2]
Solutions:
-
Choice of Coupling Reagent: If urea byproducts are a problem, consider using a polymer-supported carbodiimide, which allows for easy filtration of the urea byproduct.[4] Alternatively, CDI is a good choice as its byproducts (imidazole and CO2) are generally easier to remove.[1]
-
Control of Reaction Temperature: To minimize thermal rearrangements, use the mildest possible conditions for cyclization. The base-catalyzed room temperature methods are ideal in this regard.[1]
-
Careful Control of Stoichiometry: Ensure the correct stoichiometry of your reagents to avoid side reactions resulting from an excess of one component.
Frequently Asked Questions (FAQs)
Q1: How can I effectively purify my 1,2,4-oxadiazole from the uncyclized O-acylamidoxime intermediate?
A1: The polarity difference between the O-acylamidoxime and the 1,2,4-oxadiazole is key. The intermediate, with its free hydroxyl and amine functionalities, is typically more polar than the final heterocyclic product. This allows for effective separation using standard column chromatography on silica gel. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will usually elute the less polar 1,2,4-oxadiazole first, followed by the more polar intermediate.
Q2: What is the role of a base in the cyclization of the O-acylamidoxime?
A2: A base facilitates the deprotonation of the hydroxyl group of the amidoxime moiety within the O-acylamidoxime intermediate. This increases the nucleophilicity of the oxygen, which then attacks the carbonyl carbon, initiating the ring closure. The subsequent elimination of water (dehydration) leads to the formation of the aromatic 1,2,4-oxadiazole ring.
Q3: Can I use a one-pot procedure for 1,2,4-oxadiazole synthesis?
A3: Yes, one-pot procedures are highly efficient. A common and effective one-pot method involves the reaction of an amidoxime and a carboxylic acid with a coupling agent like CDI in a suitable solvent.[1] Another powerful one-pot approach utilizes a superbase medium like NaOH/DMSO to directly convert an amidoxime and a carboxylic acid ester to the 1,2,4-oxadiazole at room temperature.[2][3]
Q4: Are there any "green" or more environmentally friendly methods for 1,2,4-oxadiazole synthesis?
A4: The development of greener synthetic methods is an active area of research. Microwave-assisted synthesis can be considered a greener alternative as it often reduces reaction times and the use of bulk solvents.[2] Additionally, catalytic methods, such as the use of PTSA-ZnCl2 for the synthesis from amidoximes and nitriles, reduce the need for stoichiometric reagents.[5]
Experimental Protocols
Protocol 1: Base-Catalyzed Room Temperature Cyclization of O-acylamidoxime using TBAF
-
Dissolve the O-acylamidoxime (1.0 eq) in anhydrous THF (0.1-0.5 M).
-
Add TBAF (1.0 M solution in THF, 1.1 eq) dropwise at room temperature under an inert atmosphere (N2 or Ar).
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of 1,2,4-Oxadiazoles using CDI
-
Dissolve the carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Add CDI (1.1 eq) portion-wise at room temperature and stir for 1-2 hours, or until CO2 evolution ceases, to form the acylimidazolide intermediate.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS until the reaction is complete.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Data Summary
| Parameter | Conventional Thermal Cyclization | Base-Catalyzed Cyclization (TBAF/TBAH) | Microwave-Assisted Cyclization |
| Temperature | High (often >100 °C) | Room Temperature | Elevated (controlled) |
| Reaction Time | Hours to days | Minutes to hours | Minutes |
| Substrate Scope | Limited by thermal stability | Broader for heat-sensitive molecules | Broad, can accelerate difficult reactions |
| Byproducts | Potential for thermal decomposition | Generally cleaner | Can minimize side reactions due to short reaction times |
Visualizing the Process
Troubleshooting Workflow for Incomplete Cyclization
Caption: A decision-making workflow for troubleshooting incomplete 1,2,4-oxadiazole cyclization.
General Reaction Mechanism: Amidoxime to 1,2,4-Oxadiazole
Sources
Technical Support Center: Navigating the Stability of O-Acylamidoxime Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for a common yet critical challenge in synthetic chemistry: preventing the hydrolysis of O-acylamidoxime intermediates. These versatile intermediates are pivotal in the synthesis of various heterocycles, most notably 1,2,4-oxadiazoles, and are also explored as potential prodrugs. However, their susceptibility to hydrolysis can often lead to low yields and purification difficulties. This resource provides a structured, in-depth guide to understanding and mitigating this issue, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is an O-acylamidoxime, and why is its hydrolysis a concern?
An O-acylamidoxime is a functional group characterized by an acylated oxygen atom of an amidoxime. These compounds are key intermediates in the synthesis of 1,2,4-oxadiazoles, which are significant scaffolds in medicinal chemistry.[1][2][3] The primary concern is their susceptibility to hydrolysis, a chemical reaction where water cleaves the acyl group, reverting the intermediate back to the starting amidoxime and a carboxylic acid. This decomposition pathway can significantly reduce the yield of the desired product and introduce impurities that complicate downstream processing.
Q2: What are the primary factors that influence the rate of O-acylamidoxime hydrolysis?
The stability of an O-acylamidoxime intermediate is governed by several interconnected factors. Understanding these is the first step towards preventing unwanted hydrolysis. The key factors include:
-
pH: The hydrolysis of O-acylamidoximes is highly pH-dependent. Both acidic and basic conditions can catalyze the cleavage of the ester bond. While strongly acidic conditions can protonate the nitrogen atoms, increasing the electrophilicity of the carbonyl carbon, basic conditions can promote nucleophilic attack by hydroxide ions. Generally, neutral or near-neutral pH conditions are most favorable for maintaining the stability of these intermediates. One study on the hydrolysis of a similar ester prodrug, olmesartan medoxomil, demonstrated that the hydrolysis rate increased significantly as the pH moved from acidic to neutral.[4]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the hydrolysis reaction to occur more rapidly. Therefore, maintaining low temperatures during the synthesis, work-up, and storage of O-acylamidoxime intermediates is a critical preventative measure.
-
Solvent: The choice of solvent plays a crucial role. Protic solvents, especially water, are direct participants in the hydrolysis reaction. The use of anhydrous (dry) aprotic solvents is highly recommended to minimize the availability of water. Even in seemingly non-aqueous solvents, residual moisture can be sufficient to cause significant degradation.
-
Substituent Effects: The electronic nature of the substituents on both the acyl group and the amidoxime moiety can influence the stability of the intermediate. Electron-withdrawing groups on the acyl moiety can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis. Conversely, bulky or sterically hindering groups can shield the reactive center and slow down the hydrolysis process.
-
Presence of Catalysts: Trace amounts of acidic or basic impurities can act as catalysts, accelerating the rate of hydrolysis. These impurities can originate from starting materials, reagents, or even the glassware used in the reaction.
Troubleshooting Guide
This section provides a problem-oriented approach to address common issues encountered during the synthesis and handling of O-acylamidoxime intermediates.
Problem 1: Low yield of the desired product (e.g., 1,2,4-oxadiazole) with the starting amidoxime recovered.
This is a classic symptom of O-acylamidoxime hydrolysis. The intermediate is formed but then degrades back to the starting material before the subsequent reaction (e.g., cyclization) can occur.
Root Cause Analysis and Solutions:
Caption: Decision tree for troubleshooting low product yield due to hydrolysis.
Detailed Troubleshooting Steps:
-
Moisture Control:
-
Action: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). All reagents should be handled in a way that minimizes exposure to atmospheric moisture.
-
Rationale: Water is a direct reactant in the hydrolysis process. By minimizing its presence, the rate of this undesired side reaction can be significantly reduced. Many successful syntheses of 1,2,4-oxadiazoles from O-acylamidoximes are performed under anhydrous conditions.[5]
-
-
pH Management:
-
Action: If an acidic or basic reagent is used in the acylation step, it should be neutralized or removed before prolonged storage or the next reaction step. For example, if an acid chloride is used for acylation, a non-nucleophilic base (e.g., pyridine, triethylamine) is often added to scavenge the HCl formed.[1] Ensure that any aqueous work-up is performed with neutral water or a buffered solution.
-
Rationale: Both H+ and OH- ions can catalyze hydrolysis. Maintaining a neutral environment is key to preserving the intermediate.
-
-
Temperature Control:
-
Action: Perform the acylation reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature if necessary. Avoid heating the reaction mixture unless it is for a subsequent, rapid cyclization step. Store the isolated intermediate at low temperatures (e.g., in a refrigerator or freezer).
-
Rationale: The rate of hydrolysis, like most reactions, is temperature-dependent. Lowering the temperature slows down the rate of decomposition.
-
-
Reaction Time Optimization:
-
Action: Monitor the progress of the acylation reaction closely (e.g., by TLC or LC-MS) and proceed to the next step as soon as the formation of the O-acylamidoxime is complete. In some cases, a one-pot procedure where the intermediate is not isolated can be beneficial.[6]
-
Rationale: The longer the intermediate is exposed to the reaction conditions, the greater the opportunity for hydrolysis to occur.
-
-
Advanced Synthetic Strategies:
-
Action: Consider using microwave-assisted synthesis for the cyclization step.[5] This technique can significantly reduce reaction times, minimizing the window for hydrolysis.
-
Rationale: Microwave irradiation can accelerate the desired reaction (cyclization) at a much faster rate than the competing hydrolysis reaction, leading to higher yields of the final product.
-
Problem 2: Difficulty in isolating the pure O-acylamidoxime intermediate.
This often arises from the partial hydrolysis of the intermediate during the work-up and purification process.
Root Cause Analysis and Solutions:
-
Aqueous Work-up:
-
Action: If an aqueous work-up is necessary, use cold, neutral water or a saturated sodium bicarbonate solution followed by a brine wash. Perform the extraction quickly and minimize the contact time between the organic layer containing the intermediate and the aqueous phase.
-
Rationale: Minimizing contact with water and maintaining a neutral pH during extraction can significantly reduce hydrolysis.
-
-
Chromatography:
-
Action: Use a non-protic eluent system for column chromatography. If a polar, protic solvent like methanol is required, use it in the lowest possible concentration and consider pre-treating the silica gel with a non-nucleophilic base (e.g., triethylamine) to neutralize any acidic sites.
-
Rationale: Silica gel can be acidic and can catalyze the hydrolysis of sensitive compounds. Neutralizing the silica gel can help to preserve the integrity of the O-acylamidoxime intermediate during purification.
-
Prophylactic Measures: Best Practices for Handling O-Acylamidoxime Intermediates
Proactive measures are always more effective than reactive troubleshooting. The following are best practices to adopt when working with O-acylamidoxime intermediates.
Protocol 1: General Procedure for the Synthesis and Handling of O-Acylamidoxime Intermediates under Anhydrous Conditions
-
Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator over a drying agent.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents and Solvents: Use freshly dried, anhydrous aprotic solvents (e.g., dichloromethane, tetrahydrofuran, acetonitrile). Ensure all reagents are of high purity and stored under anhydrous conditions.
-
Acylation: Dissolve the amidoxime in the anhydrous solvent and cool the solution to 0 °C. Add the acylating agent (e.g., acid chloride, anhydride) dropwise. If an acid is generated, include a non-nucleophilic base in the reaction mixture.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, perform a non-aqueous work-up if possible. If an aqueous wash is required, use cold, deionized water or a buffered solution and work quickly.
-
Drying and Storage: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure at a low temperature. Store the isolated intermediate under an inert atmosphere at ≤ 4 °C.
Strategy 2: The Use of Protecting Groups for the Amidoxime Moiety
In cases where the O-acylamidoxime intermediate is particularly labile, or if subsequent reaction conditions are harsh, protecting the amidoxime functionality can be a viable strategy.
Caption: Workflow for using a protecting group strategy in 1,2,4-oxadiazole synthesis.
Common protecting groups for amine functionalities, such as carbamates (e.g., Boc, Cbz), can be adapted for the amino group of the amidoxime.[7] The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.
Table 1: Common Protecting Groups for Amines and Their Cleavage Conditions
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) |
| Carboxybenzyl | Cbz | Hydrogenolysis (H₂, Pd/C) |
Note: The suitability of these protecting groups for a specific O-acylamidoxime synthesis should be experimentally verified.
Data Summary: The Impact of pH on Hydrolysis
Table 2: Conceptual Relationship Between pH and Relative Rate of Hydrolysis
| pH Range | Catalysis | Relative Rate of Hydrolysis |
| < 4 | Acid-catalyzed | High |
| 4 - 6 | Minimal | Low |
| > 8 | Base-catalyzed | High |
This conceptual data is supported by studies on other ester-containing compounds, which consistently show increased rates of hydrolysis in both acidic and basic media.[4][8]
Conclusion
The successful synthesis and utilization of O-acylamidoxime intermediates hinge on the effective prevention of their hydrolysis. By carefully controlling the reaction conditions, particularly moisture, pH, and temperature, researchers can significantly improve the stability of these valuable intermediates. The troubleshooting guide and best practices outlined in this document provide a comprehensive framework for diagnosing and solving common problems associated with O-acylamidoxime hydrolysis, ultimately leading to higher yields and purer products. As a Senior Application Scientist, I encourage you to approach these challenges with a systematic and informed perspective, leveraging the principles of physical organic chemistry to guide your experimental design.
References
- Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (URL not available)
- 5.04 1,2,4-Oxadiazoles. (URL not available)
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. ([Link])
-
A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. ([Link])
-
Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Royal Society of Chemistry. ([Link])
-
Protecting Groups. Organic Chemistry Portal. ([Link])
-
Safe handling of cytotoxics: guideline recommendations. National Institutes of Health. ([Link])
-
Landry, L., & Dong, X. (2025). Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. PLOS ONE, 20(5), e0321142. ([Link])
-
Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. PubMed. ([Link])
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. National Institutes of Health. ([Link])
-
Oxadiazoles in Medicinal Chemistry. ACS Publications. ([Link])
- Ab-initio evaluation of acid influence on chemical stability of hydrophilic diglycolamides. (URL not available)
-
Exploring the physicochemical properties of oxime-reactivation therapeutics for cyclosarin, sarin, tabun, and VX inactivated acetylcholinesterase. PubMed. ([Link])
- The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media. (URL not available)
- Residual Complexity Does Impact Organic Chemistry and Drug Discovery: The Case of Rufomyazine and Rufomycin. (URL not available)
- ASHP Guidelines on Handling Hazardous Drugs. (URL not available)
- Validated HPLC-MS/MS Method to Quantify Low Levels of Domoic Acid in Plasma and Urine after Subacute Exposure. (URL not available)
- Protecting Groups. (URL not available)
- Natural Acid Catalyzed Synthesis of Schiff under Solvent-Free Condition: As a Green Approach. (URL not available)
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. ([Link])
- Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity rel
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (URL not available)
-
LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research. ([Link])
-
Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan. Research journals. ([Link])
- Ueber Amidoxime und Azoxime. (URL not available)
-
The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI. ([Link])
-
Protecting group. Wikipedia. ([Link])
-
HPLC & NMR-based forced degradation studies of ifosfamide: The potential of NMR in stability studies. PubMed. ([Link])
- Controlled stabilisation of silicic acid below pH 9 using poly(1-vinylimidazole). (URL not available)
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. ([Link])
- References to reactivity of (silicon oxide surface) silanols with carboxylic acid halides and stability of the resulting product/film?. (URL not available)
-
pH- and Temperature-Dependent Kinetics of the Oxidation Reactions of OH with Succinic and Pimelic Acid in Aqueous Solution. MDPI. ([Link])
- HPLC & NMR-based forced degradation studies of ifosfamide: The potential of NMR in stability studies. (URL not available)
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. ([Link])
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 1,2,4-Oxadiazole Synthesis
Welcome to the technical support center for 1,2,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic scaffold. The 1,2,4-oxadiazole ring is a cornerstone in modern drug discovery, often serving as a bioisostere for amide and ester functionalities to improve metabolic stability and pharmacokinetic properties.[1]
This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the robust and reproducible synthesis of your target molecules. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.
Core Principles & General FAQs
This section addresses high-level questions regarding the primary synthetic strategies for constructing the 1,2,4-oxadiazole core.
Q1: What are the most common and reliable methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles?
The two most prevalent and versatile strategies for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles are the Amidoxime Pathway and the 1,3-Dipolar Cycloaddition Pathway .[1][2]
-
The Amidoxime Pathway ([4+1] Cyclization): This is the most widely applied method. It involves the reaction of an amidoxime with a carboxylic acid or its derivative (such as an acyl chloride, anhydride, or ester). The reaction proceeds through an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring.[2] This pathway can be performed in two steps (isolation of the intermediate) or as a one-pot procedure.
-
1,3-Dipolar Cycloaddition ([3+2] Cycloaddition): This classic method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile.[2] While powerful, it is often secondary to the amidoxime pathway due to the potential instability and handling requirements of nitrile oxides, which are typically generated in situ.
The following workflow diagram illustrates these two primary synthetic routes.
Caption: General Synthetic Workflows for 1,2,4-Oxadiazoles.
Q2: How do I choose the best synthetic pathway for my target molecule?
The choice primarily depends on the desired substitution pattern and the commercial availability of starting materials.
-
For the Amidoxime ([4+1]) Pathway: The substituent from the amidoxime (R¹) ends up at the C3 position of the oxadiazole, while the substituent from the acylating agent (R²) ends up at the C5 position .
-
For the Cycloaddition ([3+2]) Pathway: The substituent from the nitrile oxide (R¹) is incorporated at the C3 position , and the substituent from the nitrile (R²) is at the C5 position .
Causality: The regiochemistry is dictated by the bond-forming sequence in the cyclization step. In the amidoxime route, the nitrogen of the amidoxime's oxime group attacks the activated carbonyl carbon, ultimately placing the acyl group at C5. Therefore, if a complex or precious fragment is a carboxylic acid, the amidoxime pathway is ideal.
Q3: My amidoxime starting material appears unstable. What are the best practices for handling and storage?
Amidoxime stability is a frequent and critical issue. These compounds can be prone to hydrolysis and rearrangement.
-
Purity Check: Always verify the purity of your amidoxime by ¹H NMR and LCMS before use. Impurities from the synthesis (e.g., unreacted nitrile, excess hydroxylamine) can interfere with the reaction.
-
Storage: Store amidoximes in a desiccator, under an inert atmosphere (argon or nitrogen), and refrigerated if possible. They are particularly sensitive to moisture and acidic conditions.
-
Handling: When setting up reactions, minimize the time the amidoxime is exposed to the atmosphere. Use anhydrous solvents and reagents. If the reaction is run in a protic solvent or under aqueous conditions, degradation may compete with the desired reaction.
Troubleshooting Guide: The Amidoxime Pathway
This section provides solutions to specific problems encountered during the most common synthetic route: the acylation-cyclization of amidoximes.
Problem 1: Low or No Yield of Final Product
Q: My reaction isn't working. I see starting materials by TLC/LCMS, but little to no desired 1,2,4-oxadiazole. What's wrong?
This is the most common failure mode. The root cause depends on whether you are using a one-pot or two-step procedure. The troubleshooting diagram below outlines a logical workflow to diagnose the issue.
Caption: Troubleshooting Workflow for Low Product Yield.
In-Depth Explanation:
-
If the O-Acylamidoxime Intermediate is Present (Cyclization Failure): The acylation step was successful, but the subsequent cyclodehydration is the bottleneck. This is an energy-intensive step that involves the elimination of water.
-
Causality: The energy barrier for cyclization is often high. Thermal energy is the most common way to overcome this, which is why many procedures call for heating in high-boiling solvents like toluene, xylene, or DMF. Microwave irradiation is a highly effective alternative for rapidly achieving the required temperature.[3] In some cases, particularly with electron-rich systems, base catalysis (e.g., pyridine) can facilitate the proton transfers needed for dehydration. Fluoride sources like TBAF have also been shown to be potent catalysts for this transformation at room temperature.[2]
-
-
If the O-Acylamidoxime Intermediate is Absent (Acylation Failure): The initial coupling between the amidoxime and the carboxylic acid/derivative has failed.
-
Causality:
-
Carboxylic Acids: When using a carboxylic acid, a coupling agent is required to form a highly reactive activated intermediate (e.g., an active ester). Common coupling agents like EDC, DCC, and CDI are moisture-sensitive and lose activity over time. Always use fresh, high-quality coupling agents.
-
Acyl Chlorides: Acyl chlorides are highly reactive but are readily hydrolyzed by trace moisture back to the unreactive carboxylic acid.[4] Using an excess of a non-nucleophilic base (like pyridine or triethylamine) is critical to scavenge the HCl byproduct, which would otherwise protonate and deactivate the amidoxime.
-
-
Problem 2: Significant Side Product Formation
Q: My reaction is messy. I'm getting my product, but also a major, inseparable impurity. What could it be?
Unwanted side products often arise from the inherent reactivity of the 1,2,4-oxadiazole ring or the intermediates leading to it.
-
Potential Side Product 1: Isomeric Heterocycles (Rearrangement): Under certain thermal conditions, the 1,2,4-oxadiazole ring can undergo rearrangements. The Boulton-Katritzky rearrangement is a known thermal process where the 1,2,4-oxadiazole can rearrange to another heterocycle if a suitable side chain is present. If you observe an isomer with the same mass, consider this possibility and try lowering the cyclization temperature or using a catalyst that allows for milder conditions.
-
Potential Side Product 2: Unreacted O-Acylamidoxime: As discussed in Problem 1, incomplete cyclization will leave the intermediate in your final product. This is often the case when cyclization is attempted at temperatures that are too low.
-
Potential Side Product 3: Urea Byproducts: If you are using a carbodiimide coupling agent like DCC or EDC, the corresponding dicyclohexylurea (DCU) or ethyl-dimethylaminopropyl urea (EDU) will be formed. DCU is often poorly soluble and can be filtered off, but EDU is water-soluble and must be removed during an aqueous workup.
Optimized Experimental Protocols
The following protocols are robust, self-validating starting points for synthesis.
Protocol A: Two-Step Synthesis via O-Acylamidoxime Isolation
This method is ideal for troubleshooting as it decouples the acylation and cyclization steps.
Step 1: Acylation to form O-Acylamidoxime
-
Dissolve the amidoxime (1.0 eq.) and pyridine (2.0 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.05 eq.) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LCMS until the amidoxime is consumed.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude O-acylamidoxime is often used directly in the next step without further purification.
Step 2: Cyclodehydration
-
Dissolve the crude O-acylamidoxime from the previous step in a high-boiling solvent (e.g., toluene or xylene).
-
Heat the solution to reflux (110-140 °C) for 4-12 hours. Monitor the disappearance of the intermediate and the formation of the product by TLC or LCMS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.
Protocol B: One-Pot Synthesis using a Coupling Agent
This method is more efficient for established reactions. Here, we use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
To a flask under an argon atmosphere, add the carboxylic acid (1.0 eq.), the amidoxime (1.1 eq.), EDC·HCl (1.2 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Add anhydrous dimethylformamide (DMF) and stir the mixture at room temperature for 4-8 hours to ensure complete formation of the O-acylamidoxime intermediate. (You can optionally monitor this by LCMS).
-
Once the intermediate formation is complete, heat the reaction mixture to 100-120 °C and stir for an additional 6-16 hours.
-
Monitor the cyclization by LCMS.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Summary Table
The choice of coupling agent and cyclization conditions is critical for success. The table below summarizes common options.
| Method | Reagents / Conditions | Typical Solvent | Temperature | Key Advantages & Considerations |
| Coupling Agents | EDC, HOBt/HATU | DMF, DCM | RT | High efficiency; water-soluble urea byproduct is easy to remove. |
| DCC | DCM, THF | 0 °C to RT | Inexpensive; forms insoluble DCU byproduct which can be filtered off. | |
| CDI (Carbonyldiimidazole) | THF, DCM | RT | Clean reaction; byproducts are gaseous (imidazole, CO₂). | |
| Cyclization | Thermal | Toluene, Xylene, Dioxane | 80 - 150 °C | Most common method; requires high temperatures which can degrade sensitive substrates. |
| Microwave-Assisted | Dioxane, DMF | 120 - 180 °C | Drastically reduces reaction times from hours to minutes.[3] | |
| Catalytic | TBAF | THF | Allows for cyclization at room temperature, ideal for thermally sensitive molecules.[2] |
References
-
Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]
-
Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry, 6(4), 377-395. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 531-540. [Link]
-
Kaur, R., et al. (2018). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 9(11), 4541-4554. [Link]
-
Pace, V., et al. (2010). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 12(12), 2664–2667. [Link]
Sources
Technical Support Center: Purification of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Welcome to the dedicated technical support guide for the purification of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating this compound with high purity. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification workflow.
Introduction to Purification Challenges
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, such as this compound, typically involves the condensation of a substituted benzamidoxime with a carboxylic acid derivative.[1] While seemingly straightforward, this reaction can present several purification challenges. The primary hurdles often involve the removal of unreacted starting materials, which may have similar polarities to the product, and the separation of side-products formed during the reaction. The crystalline nature of the target compound can be leveraged for effective purification by recrystallization, while chromatographic methods offer a higher degree of separation for more persistent impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: The crude product is an oil or a waxy solid and does not crystallize.
-
Underlying Cause: This is often due to the presence of significant amounts of impurities, particularly unreacted starting materials or low-melting eutectic mixtures. The presence of residual solvent can also hinder crystallization.
-
Troubleshooting Steps:
-
Initial Wash: Begin by triturating the crude material with a non-polar solvent like hexanes or petroleum ether. This will help remove highly non-polar impurities and may induce crystallization of the desired product.
-
Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under high vacuum. Even trace amounts of solvents like DMF or DMSO can inhibit crystallization.
-
Purity Assessment (TLC): Run a Thin Layer Chromatography (TLC) of your crude product against the starting materials (4-bromobenzamidoxime and 4-methoxybenzoyl chloride or 4-methoxybenzoic acid). This will give you a visual representation of the impurity profile. A common eluent system for this class of compounds is a mixture of hexane and ethyl acetate.[2]
-
Flash Chromatography: If significant impurities are present, a preliminary purification by flash column chromatography on silica gel is recommended. A gradient elution from low to high polarity (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the ethyl acetate concentration) will likely be effective.
-
Issue 2: Recrystallization yields are low, or the product does not seem to get purer.
-
Underlying Cause: The chosen recrystallization solvent may be too good a solvent for your compound, leading to significant loss in the mother liquor. Alternatively, the impurities may co-crystallize with the product if their solubilities and structures are very similar.
-
Troubleshooting Steps:
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For many oxadiazole derivatives, ethanol is a good starting point for recrystallization.[2]
-
Solvent System Optimization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature, and then slowly add a poor solvent (e.g., hexanes or petroleum ether) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Cooling Rate: Allow the solution to cool to room temperature slowly and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling can trap impurities within the crystal lattice.
-
Purity Check: After each recrystallization, check the purity by TLC and melting point determination. A sharp melting point is a good indicator of high purity.
-
Issue 3: Column chromatography results in poor separation of the product from an impurity.
-
Underlying Cause: The polarity of the eluent may not be optimal for resolving your product from a closely eluting impurity. The choice of stationary phase can also be a factor.
-
Troubleshooting Steps:
-
TLC Optimization: Before running a column, optimize the solvent system using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4. Experiment with different ratios of hexane and ethyl acetate. For closely eluting spots, try adding a small amount of a third solvent with a different polarity, such as dichloromethane.
-
Gradient Elution: Employ a shallow gradient during column chromatography. A slow, gradual increase in the polar solvent concentration will provide better resolution than a steep gradient.
-
Stationary Phase: While silica gel is the most common stationary phase, for particularly challenging separations, consider using alumina (basic or neutral) or a reverse-phase silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
A1: The most common impurities are typically the unreacted starting materials: 4-bromobenzamidoxime and either 4-methoxybenzoic acid or its corresponding acyl chloride. Another potential byproduct is the O-acylated amidoxime intermediate which has failed to cyclize. Depending on the reaction conditions, self-condensation or decomposition products of the starting materials may also be present.
Q2: What is a good starting point for a recrystallization solvent?
A2: Based on the purification of similar 1,3,4-oxadiazole derivatives, ethanol is a recommended starting solvent for recrystallization.[2] The general procedure would be to dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to induce crystallization.
Q3: What are the recommended conditions for purification by column chromatography?
A3: For silica gel column chromatography, a mobile phase consisting of a mixture of hexane and ethyl acetate is a standard choice for this class of compounds.[2] You should start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal eluent composition should be determined by prior TLC analysis.
Q4: How can I confirm the purity of my final product?
A4: The purity of your this compound should be confirmed by a combination of techniques:
-
Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indication of purity.
-
Melting Point: A sharp and un-depressed melting point that is consistent with the literature value confirms high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should show the expected signals with the correct integrations and chemical shifts, and an absence of impurity peaks.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point and run an NMR spectrum to confirm the purity and identity of the compound.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the compound in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with the initial solvent mixture, collecting fractions.
-
Gradient: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. The optimal gradient should be determined from preliminary TLC experiments.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Analysis: Confirm the purity of the isolated product by melting point and NMR spectroscopy.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography of 1,2,4-Oxadiazole Derivatives
| Stationary Phase | Mobile Phase System | Polarity of Compound | Reference |
| Silica Gel | Hexane / Ethyl Acetate | Non-polar to Moderately Polar | [2] |
| Silica Gel | Dichloromethane / Methanol | Polar | General Practice |
| Alumina (Neutral) | Toluene / Ethyl Acetate | Less Acidic Compounds | General Practice |
Visualization of Purification Workflow
Caption: A logical workflow for the purification and analysis of this compound.
References
-
Khan, I., et al. Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci., Vol.28, No.1, January 2015, pp.145-151. [Link]
Sources
Navigating the Labyrinth of Regioisomers in 3,5-Disubstituted-1,2,4-Oxadiazole Synthesis: A Technical Support Guide
Welcome to the Technical Support Center dedicated to the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. This guide is crafted for researchers, medicinal chemists, and drug development professionals who encounter the common yet formidable challenge of regioisomeric impurities in their synthetic endeavors. The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities, lending favorable metabolic stability and pharmacokinetic properties to drug candidates.[1][2] However, the classical synthetic routes can often lead to a mixture of regioisomers, complicating purification and compromising yields.
This comprehensive guide provides in-depth technical insights, troubleshooting strategies, and validated protocols to empower you to control regioselectivity and effectively separate desired 3,5-disubstituted-1,2,4-oxadiazoles from their undesired isomers.
The Root of the Problem: Understanding Regioisomer Formation
The most prevalent method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the condensation of an amidoxime with a carboxylic acid or its activated derivative, followed by a cyclodehydration step. The crux of the regioselectivity issue lies in the initial acylation of the amidoxime. Amidoximes are ambident nucleophiles, possessing two nucleophilic sites: the amino nitrogen (-NH2) and the oxime oxygen (-OH).
-
O-acylation , the desired pathway, leads to the formation of an O-acyl amidoxime intermediate, which upon cyclization, yields the target 3,5-disubstituted-1,2,4-oxadiazole .
-
N-acylation , the competing pathway, results in an N-acyl amidoxime. This intermediate can then cyclize to form the undesired 2,5-disubstituted-1,2,4-oxadiazole or other isomeric byproducts.
The reaction conditions, including the choice of base, solvent, temperature, and the nature of the acylating agent, profoundly influence the ratio of O- versus N-acylation.
Caption: Formation of 3,5- and 2,5-disubstituted-1,2,4-oxadiazole regioisomers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and purification of 3,5-disubstituted-1,2,4-oxadiazoles.
Q1: My reaction is producing a significant amount of the 2,5-disubstituted regioisomer. How can I improve the selectivity for the desired 3,5-isomer?
A1: The formation of the 2,5-isomer is a clear indication of significant N-acylation of your amidoxime. To favor O-acylation and thus the formation of the 3,5-isomer, consider the following strategies:
-
Temperature Control: Perform the acylation step at a low temperature (e.g., 0 °C to room temperature). O-acylation is generally under kinetic control and is favored at lower temperatures, while N-acylation is often thermodynamically favored and becomes more prominent at elevated temperatures.
-
Choice of Base: The choice of base is critical. For acylations using acyl chlorides or anhydrides, a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or pyridine is often preferred over stronger, less hindered bases like triethylamine (TEA). The use of a superbase medium like NaOH/DMSO at room temperature has also been reported to be effective for one-pot syntheses from amidoximes and esters.[1]
-
Solvent Effects: Aprotic solvents are generally used. The polarity of the solvent can influence the reactivity of the nucleophilic centers of the amidoxime. Experiment with different solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) to find the optimal conditions for your specific substrates.
-
Nature of the Acylating Agent: Highly reactive acylating agents, such as acyl chlorides, may lead to lower selectivity. If you are using an acyl chloride, consider switching to the corresponding carboxylic acid activated with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or carbonyldiimidazole (CDI). This in-situ activation can often provide better control over the acylation.
Q2: I am having difficulty separating the 3,5- and 2,5-disubstituted regioisomers by column chromatography. What can I do?
A2: The separation of these regioisomers can be challenging due to their similar polarities. Here are some proven strategies:
-
Chromatography System Optimization:
-
Solvent System: A systematic evaluation of different solvent systems is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. Small changes in the solvent ratio can have a significant impact on the separation. For particularly difficult separations, consider using a ternary solvent system, for example, hexane/ethyl acetate/dichloromethane.
-
Stationary Phase: Standard silica gel is the most common choice. However, if you are still facing difficulties, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity. For more challenging separations, consider using a bonded-phase silica, such as diol or cyano-functionalized silica.
-
Flash Chromatography: Employing an automated flash chromatography system can provide better resolution and more consistent results compared to manual column chromatography.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Normal Phase HPLC: This can be a powerful tool for separating isomers. Typical columns include silica or cyano-propyl bonded phases, with mobile phases consisting of mixtures of hexane and a polar modifier like ethanol or isopropanol.
-
Reverse Phase HPLC: While less common for this specific separation, it can be effective, particularly if the substituents on the oxadiazole ring have different hydrophobicities. C18 columns are the standard choice, with mobile phases of acetonitrile/water or methanol/water, often with a small amount of an additive like formic acid or trifluoroacetic acid.
-
-
Recrystallization: Do not underestimate the power of recrystallization. This technique can be particularly effective if one of the isomers is present in a significantly higher amount.
-
Solvent Screening: A thorough screening of different solvents and solvent mixtures is key. Look for a solvent system where the desired isomer has lower solubility than the undesired isomer at a given temperature.
-
Seeding: If you have a small amount of the pure desired isomer, using it as a seed crystal can significantly improve the efficiency and selectivity of the crystallization process.
-
Q3: How can I definitively confirm the structure of my product and ensure it is the 3,5-disubstituted isomer?
A3: Unambiguous structural characterization is paramount. While mass spectrometry will confirm the molecular weight of your product, it will not differentiate between regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms within the 1,2,4-oxadiazole ring are distinct for the 3,5- and 2,5-isomers.
-
In a 3,5-disubstituted-1,2,4-oxadiazole , you will typically observe two quaternary carbon signals for the oxadiazole ring. The C3 carbon (attached to the substituent originating from the amidoxime) and the C5 carbon (attached to the substituent from the acylating agent) will have characteristic chemical shifts.
-
In a 2,5-disubstituted-1,2,4-oxadiazole , the substitution pattern is different, leading to different electronic environments and thus different chemical shifts for the ring carbons.
-
| Isomer | Typical ¹³C Chemical Shift Range (ppm) |
| 3,5-Disubstituted | C3: ~168-175, C5: ~175-185 |
| 2,5-Disubstituted | C5: ~170-180 |
Note: These are approximate ranges and can vary depending on the nature of the substituents.
-
¹H NMR Spectroscopy: While the proton signals of the substituents will be present, they may not always provide definitive proof of the substitution pattern on the heterocyclic ring. However, subtle differences in the chemical shifts of protons on the substituents attached to the ring can sometimes be observed.
-
2D NMR Spectroscopy (HSQC and HMBC): For unambiguous assignment, 2D NMR techniques are invaluable.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the one-bond attached carbon signals.
-
Heteronuclear Multiple Bond Correlation (HMBC): This is often the key experiment for differentiating regioisomers. It shows correlations between protons and carbons that are two or three bonds away. By observing the long-range correlations from the protons on the substituents to the carbons of the oxadiazole ring, you can definitively establish the connectivity and thus the substitution pattern. For example, in a 3,5-isomer, the protons on the substituent at the 3-position should show an HMBC correlation to the C5 carbon of the oxadiazole ring, and vice versa.
-
Caption: Differentiating regioisomers using HMBC correlations.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles with Improved Regioselectivity
This protocol emphasizes conditions that favor O-acylation of the amidoxime.
-
Carboxylic Acid Activation: To a solution of the carboxylic acid (1.0 eq) and a coupling agent such as EDCI (1.2 eq) or CDI (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) at room temperature, add a non-nucleophilic base like DIPEA (1.5 eq). Stir the mixture for 15-30 minutes to allow for the formation of the activated ester.
-
Amidoxime Addition: Cool the reaction mixture to 0 °C. Add a solution of the amidoxime (1.0 eq) in the same anhydrous solvent dropwise to the activated carboxylic acid mixture.
-
Acylation Reaction: Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the O-acyl amidoxime intermediate.
-
Cyclodehydration: Once the acylation is complete, the cyclization can be induced by heating. The solvent can be removed under reduced pressure, and a higher boiling point solvent like toluene or xylene can be added. Heat the reaction mixture to reflux (typically 80-140 °C) until the cyclization is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Step-by-Step Guide for the Separation of Regioisomers by Flash Chromatography
-
Sample Preparation: Dissolve the crude mixture of regioisomers in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Loading: Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin the elution with the chosen solvent system. A shallow gradient of the more polar solvent is often effective. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure desired isomer.
-
Characterization: Confirm the purity and identity of the isolated product by NMR spectroscopy.
References
-
Baykov, S., et al. (2017). A new one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and esters in a superbasic medium. Tetrahedron Letters, 58(15), 1469-1471. [Link]
-
Pace, V., & Pierro, A. (2009). Recent advances in the chemistry of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337-4348. [Link]
Sources
Troubleshooting low yields in microwave-assisted 1,2,4-oxadiazole synthesis
As a Senior Application Scientist, I've designed this technical support guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for overcoming low yields in microwave-assisted 1,2,4-oxadiazole synthesis. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build more robust synthetic methods.
Introduction
Microwave-assisted organic synthesis (MAOS) has become a cornerstone for accelerating the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles, offering significant advantages in terms of reduced reaction times and often, increased yields.[1][2] However, achieving high yields consistently can be challenging. This guide provides a structured approach to troubleshooting common issues encountered during these syntheses, focusing on the prevalent method of coupling an amidoxime with a carboxylic acid (or its derivative), which proceeds through a key O-acyl amidoxime intermediate.
Core Principles & General Mechanism
The synthesis generally follows a two-step sequence: (1) Acylation of the amidoxime to form an O-acyl amidoxime intermediate, and (2) Thermal cyclodehydration to yield the 1,2,4-oxadiazole. Microwave energy is particularly effective at promoting the second, energy-intensive cyclization step.[3]
Caption: General reaction pathway for 1,2,4-oxadiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of 1,2,4-oxadiazole low despite using microwave heating?
A1: Low yields are typically traced back to one of three primary issues:
-
Incomplete Acylation: The initial coupling between the amidoxime and the carboxylic acid may be inefficient. This can be due to poor activation of the carboxylic acid or steric hindrance.
-
Stalled Cyclization: The most common failure point is the inability of the O-acyl amidoxime intermediate to undergo the final cyclodehydration step.[3] This intermediate is often stable at lower temperatures and requires sufficient thermal energy to cyclize.[4]
-
Degradation or Side Reactions: Starting materials, the intermediate, or the final product may be unstable under the reaction conditions. High temperatures can sometimes lead to decomposition or undesired rearrangements.
Q2: How do I know if the reaction is stalling at the O-acyl amidoxime intermediate?
A2: The most direct method is to analyze the crude reaction mixture by LC-MS. You will observe a mass corresponding to the starting materials plus a new, dominant peak with a mass corresponding to [M(amidoxime) + M(acyl group) - M(H₂O)]. If you see this peak with little to no product peak, the cyclization has stalled. Under conventional heating, this intermediate can often be isolated at lower temperatures (e.g., 40-85°C), confirming its identity.[3]
Q3: What is the ideal type of solvent for this microwave reaction?
A3: The best solvents are high-boiling polar aprotic solvents. Their high boiling points allow the reaction to reach the high temperatures (often 120-180°C) required for cyclization under safe operating pressures in a sealed microwave vial. Their polarity (high loss tangent) allows for efficient absorption of microwave energy and rapid heating.[2]
| Solvent | Boiling Point (°C) | Microwave Absorption | Notes |
| DMF | 153 | High | Excellent all-around choice. |
| DMAc | 165 | High | Similar to DMF, slightly higher boiling point. |
| DMSO | 189 | High | Very high boiling point, good for difficult cyclizations. |
| Dioxane | 101 | Medium | Lower temperature ceiling, but useful. |
| Acetonitrile | 82 | Medium | Generally too low-boiling for effective cyclization. |
Q4: Can I use a solvent-free approach?
A4: Yes, solvent-free, or solid-support-based microwave synthesis can be highly effective and is considered a green chemistry approach. This method works best when the reactants can form a molten eutectic mixture at the reaction temperature, allowing for efficient energy absorption. However, it may not be suitable for all substrates, and optimization is required.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental outcomes and provides a logical workflow for resolving them.
Caption: A decision-making workflow for troubleshooting low yields.
Problem 1: Only starting materials are recovered.
This indicates a failure of the initial acylation step. The carboxylic acid is not being activated, or the amidoxime is not sufficiently nucleophilic.
-
Causality: The energy of activation for the coupling reaction has not been overcome. Carbodiimide reagents (e.g., EDC, DCC) can be deactivated by moisture, and some substrates, like electron-deficient amidoximes, are poor nucleophiles.[3]
-
Solutions & Protocols:
-
Verify Reagent Quality: Use fresh, anhydrous coupling agents and solvents.
-
Optimize Coupling Conditions: Before microwave irradiation, allow the coupling reaction to stir at a moderate temperature (e.g., 40-60°C) for 1-2 hours to ensure the formation of the O-acyl intermediate.
-
Change Coupling Strategy: If standard carbodiimide methods fail, switch to a more robust activation method.
-
Protocol: In-Situ Acid Chloride Formation
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM (0.5 M), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1 drop).
-
Stir at room temperature for 1 hour.
-
Remove the solvent and excess oxalyl chloride in vacuo.
-
Re-dissolve the crude acid chloride in a suitable microwave solvent (e.g., dioxane, DMF), add the amidoxime (1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq).
-
Proceed with the microwave heating protocol.
-
-
-
Problem 2: The reaction stalls, yielding primarily the O-acyl amidoxime intermediate.
This is the most frequent issue. The acylation is successful, but the subsequent thermal cyclodehydration does not occur.
-
Causality: The cyclization step has a high activation energy barrier that is not being surmounted. The reaction temperature is insufficient to drive the elimination of water.
-
Solutions & Protocols:
-
Increase Microwave Temperature & Time: This is the most direct solution. Incrementally increase the target temperature (e.g., from 120°C to 150°C, then 180°C) and hold time (e.g., from 10 min to 30 min). Modern microwave reactors allow for precise temperature control, which is crucial.[5]
-
Switch to a Higher-Boiling Solvent: If your current solvent is limiting the achievable temperature due to pressure constraints, switch to one with a higher boiling point (see solvent table above). This allows the reaction to be run at a higher temperature safely.[2]
-
Change the Base: The base is not merely an acid scavenger; it can facilitate the deprotonation steps necessary for cyclization. If a mild base like DIEA is failing, a stronger, non-nucleophilic base may be required. Bases like PS-BEMP or MP-Carbonate have been shown to be more effective in difficult cyclizations.[3]
-
Use a Dehydrating Agent (with caution): In some cases, adding a classical dehydrating agent like POCl₃ or P₂O₅ can promote cyclization, though this can also lead to side reactions and should be used judiciously.
-
Problem 3: A complex mixture of byproducts is formed.
This suggests that the reaction conditions are too harsh, or that side reactions are outcompeting the desired pathway.
-
Causality & Common Byproducts:
-
N-Acylurea: When using carbodiimide coupling agents, the reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming your activated acid.[6][7] This is a very common cause of low yields.
-
Amidoxime Decomposition: Amidoximes can be thermally labile and may decompose or rearrange under excessively high temperatures or prolonged heating.
-
Boulton-Katritzky Rearrangement: The 1,2,4-oxadiazole product itself can undergo thermal rearrangement to other heterocycles if heated for too long or at extreme temperatures, although this is less common under typical MAOS conditions.
-
-
Solutions & Protocols:
-
Suppress N-Acylurea Formation: Always include an additive like 1-hydroxybenzotriazole (HOBt) when using a carbodiimide (e.g., EDC). HOBt traps the O-acylisourea intermediate to form an active ester that is less prone to rearrangement but still reactive towards the amidoxime.[6]
-
Standard Coupling Protocol: To your carboxylic acid (1.0 eq), add the coupling agent (e.g., EDC, 1.1 eq) and HOBt (1.1 eq). Stir for 15 minutes to pre-activate, then add the amidoxime (1.0 eq) and base (e.g., DIEA, 2.0 eq).
-
-
Reduce Reaction Temperature/Time: Systematically reduce the microwave temperature and/or hold time to find the "sweet spot" where cyclization occurs without significant degradation.
-
Consider a Two-Step, One-Pot Approach: Perform the initial coupling at a lower temperature (e.g., 60°C) for 1 hour, then ramp to the higher temperature (e.g., 150°C) in the microwave for the cyclization. This can prevent the degradation of sensitive starting materials during a prolonged heating phase.
-
References
-
Brain, C. T., & Brunton, S. A. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(9), 1783–1785. [Link]
-
Marzullo, P., Pace, A., Pibiri, I., Palumbo Piccionello, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2021(5), 376-411. [Link]
-
Zareen, S., & Das, B. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Polycyclic Aromatic Compounds, 1-28. [Link]
-
Kayukova, L. A. (2006). Synthesis of 1,2,4-oxadiazoles (a review). Chemistry of Heterocyclic Compounds, 42(5), 539-572. [Link]
-
Onishchenko, N., Dalinger, A., Vatsadze, I., & Ksenofontov, A. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]
-
Ooi, T., & Wilson, J. M. (1965). The kinetics of the formation of 1,2,4-oxadiazoles from O-acylamidoximes. Journal of the Chemical Society (Resumed), 2241. [Link]
-
Biju, C. R., Ilango, K., & Kumar, R. S. (2018). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Indian Journal of Pharmaceutical Education and Research, 52(4s), s142-s151. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research, 41(5), 629–639. [Link]
-
Adib, M., Mahdavi, M., Mahmoodi, N., Pirelahi, H., & Bijanzadeh, H. R. (2006). A one-pot reaction between nitriles, hydroxylamine and Meldrum's acids under microwave irradiation and solvent-free conditions gives 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. Synlett, 2006(11), 1765-1767. [Link]
-
Lindsley, C. W., Zhao, Z., Leister, W. H., Robinson, R. G., Barnett, S. F., Defeo-Jones, D., Jones, R. E., Hartman, G. D., Huff, J. R., Huber, H. E., & Duggan, M. E. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(9), 1783-1785. [Link]
-
Clement, B., & Demesmaeker, M. (2014). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 19(8), 11953-12003. [Link]
-
Gapiński, J., & Szymański, P. (2019). Microwave-assisted Cannizzaro reaction—Optimisation of reaction conditions. Tetrahedron Letters, 60(39), 151594. [Link]
-
Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]
-
Raney, J., & Valenti, J. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]
-
Aapptide. (2021). Carbodiimides and Additives. [Link]
-
Arani, A. K., & Arani, M. K. (2003). One-Pot Synthesis of 1,2,4-Oxadiazoles Mediated by Microwave Irradiation under Solvent-Free Condition. HETEROCYCLES, 60(11), 2547. [Link]
-
Galin, F. Z., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic Chemistry, 118, 105477. [Link]
-
Nicolaides, D. N., & Varella, E. A. (1992). The Chemistry of Amidoximes. In S. Patai (Ed.), The Chemistry of Acid Derivatives (Vol. 2, pp. 875–927). Wiley. [Link]
-
Zareen, S., & Das, B. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Polycyclic Aromatic Compounds, 1-28. [Link]
-
Onishchenko, N., Dalinger, A., Vatsadze, I., & Ksenofontov, A. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]
-
Lindsley, C. W., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(9), 1783–1785. [Link]
-
Marzullo, P., et al. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2021(5), 376-411. [Link]
-
Raney, J., & Valenti, J. (2014). Byproducts of Commonly Used Coupling Reagents. American Pharmaceutical Review. [Link]
-
Aapptide. (2021). Carbodiimides and Additives. [Link]
Sources
- 1. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. peptide.com [peptide.com]
Stability issues of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole in solution
A Guide for Researchers on Ensuring Solution Stability
Welcome to the technical support center for 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in experimental settings. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you achieve reliable and reproducible results.
The 1,2,4-oxadiazole moiety is a valuable scaffold in medicinal chemistry, often used as a bioisostere for amide and ester groups to improve metabolic stability.[1] However, the inherent chemical properties of the 1,2,4-oxadiazole ring system present specific stability challenges in solution that researchers must navigate. This guide will equip you with the necessary knowledge to handle this compound effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in solution?
The principal stability issue is the susceptibility of the 1,2,4-oxadiazole ring to hydrolysis, which can occur under both acidic and basic conditions. This process leads to the cleavage of the heterocyclic ring and the formation of degradation products, which can compromise the integrity of your experiments.
Q2: How should I store the solid compound?
For optimal long-term stability, the solid compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[2]
Q3: What solvents are recommended for preparing stock solutions?
Anhydrous dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions. For aqueous-based assays, further dilution of the DMSO stock into the appropriate buffer system is necessary. It is crucial to minimize the water content in the initial stock solution to prevent hydrolysis.
Q4: Are there any known incompatibilities I should be aware of?
Avoid strong acids and bases in your experimental setup, as they can catalyze the degradation of the 1,2,4-oxadiazole ring. Additionally, be mindful of the potential for nucleophilic attack on the ring, especially from primary and secondary amines, at elevated temperatures.
Q5: How can I monitor the stability of my compound in solution?
The most reliable method for monitoring the stability of this compound is through reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector. This technique allows for the separation and quantification of the parent compound and its potential degradation products over time.
Troubleshooting Guide: Solution Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Potential Cause: Degradation of the compound in the assay medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Causality Explained: The 1,2,4-oxadiazole ring is known to be labile under certain pH conditions. Biological buffers, especially those outside the neutral pH range, can accelerate hydrolysis. An RP-HPLC stability study will definitively quantify the extent of degradation under your specific assay conditions. By analyzing samples over a time course, you can determine the window of stability for your experiments.
Issue 2: Appearance of unknown peaks in analytical chromatograms.
Potential Cause: Hydrolytic degradation of the 1,2,4-oxadiazole ring.
Underlying Mechanism: The 1,2,4-oxadiazole ring can undergo nucleophilic attack by water, leading to ring opening. This process can be catalyzed by both acid and base. The likely degradation products are N-acylamidoximes or their further hydrolyzed forms.
Proposed Degradation Pathway:
Caption: Proposed hydrolytic degradation pathway.
Preventative Measures & Solutions:
-
Solvent Choice: Always use high-purity, anhydrous solvents for preparing stock solutions. If using DMSO, use a fresh, sealed bottle to minimize water content.
-
pH Control: Maintain the pH of your aqueous solutions as close to neutral (pH 7.0-7.4) as possible. The stability of 1,2,4-oxadiazoles is generally higher in the neutral pH range.
-
Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of degradation.
-
Fresh Preparations: Prepare working solutions fresh daily from a stable stock solution. Avoid long-term storage of the compound in aqueous buffers.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Allow the solid compound to equilibrate to room temperature before opening the vial.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution (in Aqueous Buffer):
-
Prepare the working solution immediately before use.
-
Serially dilute the DMSO stock solution into your final assay buffer to the desired concentration.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects.
-
Gently mix the solution by inversion or pipetting. Do not vortex vigorously, as this can introduce atmospheric moisture.
-
Protocol 2: RP-HPLC Method for Stability Assessment
This method provides a general starting point for assessing the purity and stability of this compound. Optimization may be required for your specific instrumentation and buffer systems.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Analysis: Monitor the peak area of the parent compound over time. A significant decrease in the parent peak area and the appearance of new peaks are indicative of degradation.
Summary of Stability Recommendations
| Condition | Recommendation | Rationale |
| Solid Storage | 2-8°C, dry, sealed container[2] | Minimizes degradation from moisture and temperature fluctuations. |
| Stock Solution | Anhydrous DMSO, -20°C, small aliquots | Reduces hydrolytic degradation and effects of freeze-thaw cycles. |
| Aqueous Solutions | Prepare fresh, use immediately | The 1,2,4-oxadiazole ring is susceptible to hydrolysis. |
| pH | Maintain near neutral (pH 7.0-7.4) | Stability is generally optimal in the neutral pH range. |
| Temperature | Use the lowest practical temperature | Decreases the rate of potential degradation reactions. |
By adhering to these guidelines and proactively monitoring the stability of this compound in your experimental solutions, you can ensure the integrity of your data and the success of your research.
References
- Deshpande, S. N., BC, R. S., Khot, K. B., Rajesh, G. D., & Lobo, C. L. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU, 14(04), 532-537.
- Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.
- Rosa, M. F., Morcelli, A. C. T., & Lobo, V. S. (2015).
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 537-548.
- La Mura, G., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. RSC Medicinal Chemistry.
- Krasavin, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
- SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. (2022). International Journal of Pharmaceutical Sciences and Medicine (IJPSM), 7(9), 1-13.
- Kumar, K. A., Jayaroopa, P., & Kumar, G. V. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. International Journal of ChemTech Research, 4(4), 1782-1791.
- Szymański, P., et al. (2022).
- Battilocchio, C., et al. (2015). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 11, 2139-2146.
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Minimizing byproduct formation in the synthesis of 1,2,4-oxadiazoles
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven insights to help you navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern byproduct formation, empowering you to optimize your reactions for higher yields and purity.
Structure of This Guide
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench. We will cover the two primary synthetic routes to 1,2,4-oxadiazoles: the acylation of amidoximes followed by cyclodehydration, and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. We will also address the inherent stability of the 1,2,4-oxadiazole ring itself.
Part 1: Troubleshooting the Amidoxime Acylation-Cyclization Route
This is the most common and versatile method for preparing 3,5-disubstituted 1,2,4-oxadiazoles. The overall process involves the reaction of an amidoxime with a carboxylic acid or its derivative to form an O-acyl amidoxime intermediate, which is then cyclized to the desired product. However, several side reactions can occur, leading to a mixture of products and purification challenges.
Q1: My reaction of an amidoxime with an acyl chloride is giving me a significant byproduct. What is it and how can I avoid it?
A1: The primary byproduct in the acylation of an amidoxime with an acyl chloride is the thermodynamically more stable but undesired N-acylated amidoxime.
The Chemistry Behind the Problem:
Amidoximes are ambident nucleophiles, meaning they have two nucleophilic centers: the oxygen of the hydroxylamine moiety and the nitrogen of the amino group. Acylation can occur at either of these sites.
-
O-acylation (Desired Pathway): The reaction at the oxygen atom forms the O-acyl amidoxime intermediate. This intermediate is primed for cyclodehydration to the 1,2,4-oxadiazole. Kinetically, this is often the favored pathway, especially at lower temperatures, as the oxygen atom is a stronger nucleophile than the nitrogen.
-
N-acylation (Undesired Pathway): Acylation at the nitrogen atom leads to the formation of an N-acyl amidoxime. This byproduct does not cyclize to the desired 1,2,4-oxadiazole and represents a loss of starting material.
Troubleshooting and Optimization:
The key to minimizing the formation of the N-acylated byproduct is to control the reaction conditions to favor kinetic O-acylation.
-
Temperature Control: Perform the acylation at a low temperature (e.g., 0 °C to room temperature). This will favor the kinetically controlled O-acylation over the thermodynamically controlled N-acylation.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base such as pyridine or diisopropylethylamine (DIPEA) is recommended. These bases are effective at scavenging the HCl generated during the reaction without competing as nucleophiles. The use of stronger, more nucleophilic bases can promote undesired side reactions.
-
Order of Addition: Add the acyl chloride slowly to a solution of the amidoxime and the base. This maintains a low concentration of the highly reactive acyl chloride, reducing the likelihood of side reactions.
Experimental Protocol 1: Optimized O-acylation of Amidoximes with Acyl Chlorides
-
Dissolve the amidoxime (1.0 eq) and pyridine (1.2 eq) in a suitable anhydrous solvent (e.g., THF, DCM, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the acyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture dropwise over 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the amidoxime.
-
Proceed with the workup and cyclization step.
Q2: I'm using a carboxylic acid and a coupling agent like DCC or EDC, but my yield is low and I have a persistent, hard-to-remove byproduct. What is happening?
A2: You are likely forming an unreactive N-acylurea byproduct, a common issue with carbodiimide coupling agents.
The Chemistry Behind the Problem:
Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to activate carboxylic acids for amide bond formation. In the context of 1,2,4-oxadiazole synthesis, they facilitate the formation of the O-acyl amidoxime. The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[1]
However, this intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[1][2] This rearrangement pathway competes with the desired reaction of the O-acylisourea with the amidoxime.
Another challenge with DCC is the formation of dicyclohexylurea (DCU), which is notoriously insoluble in many organic solvents and can complicate purification.[1]
Troubleshooting and Optimization:
-
Use of Additives: The most effective way to suppress N-acylurea formation is to use coupling additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3][4] These additives react with the O-acylisourea intermediate to form an active ester that is more stable towards rearrangement but still sufficiently reactive to acylate the amidoxime.
-
Choice of Carbodiimide: If purification from the urea byproduct is an issue, consider using EDC, as its corresponding urea is water-soluble and can be easily removed during an aqueous workup. If you must use DCC, be prepared for a filtration step to remove the insoluble DCU.
-
Reaction Conditions: Perform the reaction at room temperature or below to minimize side reactions.
Experimental Protocol 2: Carbodiimide Coupling with an Additive
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), the amidoxime (1.1 eq), and HOBt or OxymaPure (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add EDC (1.2 eq) to the solution and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, proceed with the workup and cyclization.
| Coupling Agent | Additive | Common Byproducts | Mitigation Strategy |
| DCC | None | N-acylurea, Insoluble DCU | Use HOBt/OxymaPure, filtration for DCU |
| EDC | None | N-acylurea | Use HOBt/OxymaPure |
| DCC/EDC | HOBt/OxymaPure | Urea byproduct | Aqueous workup for EDC-urea |
Q3: My O-acyl amidoxime intermediate is formed, but it doesn't cyclize efficiently, or I get back my starting amidoxime upon heating. How can I improve the cyclization step?
A3: High temperatures required for thermal cyclization can lead to the cleavage of the O-acyl amidoxime intermediate. Milder, base-catalyzed or microwave-assisted methods are often more effective.
The Chemistry Behind the Problem:
The cyclodehydration of the O-acyl amidoxime to the 1,2,4-oxadiazole requires the removal of a molecule of water. While this can be achieved by heating in a high-boiling solvent like toluene or xylene, this process is reversible and can lead to the hydrolysis of the intermediate back to the amidoxime and the carboxylic acid, especially if trace amounts of water are present.[5] Furthermore, high temperatures can promote the Boulton-Katritzky rearrangement (see Part 3).
Troubleshooting and Optimization:
-
Base-Catalyzed Cyclization at Room Temperature: A highly effective method for cyclizing O-acyl amidoximes under mild conditions is the use of tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF. Superbase systems such as NaOH or KOH in DMSO have also been shown to be very effective. These methods avoid the need for high temperatures, thus minimizing thermal degradation.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the cyclization step, often leading to higher yields and shorter reaction times compared to conventional heating.[6][7][8] The rapid and uniform heating provided by microwaves can drive the reaction to completion before significant degradation of the intermediate occurs.
Experimental Protocol 3: Microwave-Assisted Cyclization on Silica Gel Support
This protocol is particularly useful as it often results in a cleaner reaction profile and simplified purification.[6]
-
Following the acylation of the amidoxime (as in Protocol 1 or 2), add silica gel to the reaction mixture.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder of the silica-supported O-acyl amidoxime.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 75-100 W) and temperature (e.g., 100-120 °C) for 10-45 minutes. Monitor the progress by taking small aliquots and analyzing by TLC or LC-MS.[6]
-
After cooling, the product can be eluted from the silica gel with an appropriate solvent (e.g., ethyl acetate) and further purified if necessary.
Part 2: Troubleshooting the 1,3-Dipolar Cycloaddition Route
This method involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. While elegant, this route is often plagued by the dimerization of the highly reactive nitrile oxide intermediate.
Q4: I am trying to synthesize a 1,2,4-oxadiazole via a 1,3-dipolar cycloaddition, but I am primarily isolating a byproduct. What is it?
A4: The most common byproduct in this reaction is the furoxan (a 1,2,5-oxadiazole-2-oxide), which results from the dimerization of the nitrile oxide. [9]
The Chemistry Behind the Problem:
Nitrile oxides are highly reactive 1,3-dipoles. In the absence of a suitable dipolarophile (in this case, the nitrile), they will readily react with themselves in a [3+2] cycloaddition to form a furoxan.[10] This dimerization is often faster than the desired cycloaddition with the nitrile, especially if the nitrile is unreactive.
Troubleshooting and Optimization:
The key to success is to maintain a low concentration of the nitrile oxide in the presence of a high concentration of the nitrile dipolarophile.
-
In Situ Generation of the Nitrile Oxide: Instead of pre-forming and isolating the nitrile oxide, it should be generated in situ in the presence of the nitrile. A common method is the dehydrohalogenation of a hydroximoyl halide with a base.
-
Slow Addition: If you are generating the nitrile oxide from a precursor, adding the precursor (e.g., the hydroximoyl halide) slowly to a solution of the nitrile and the base can help to keep the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with the nitrile over dimerization.
-
Use of Excess Nitrile: Using the nitrile as the solvent or in a large excess can also shift the equilibrium towards the desired cycloaddition.
Experimental Protocol 4: In Situ Generation of Nitrile Oxide for 1,3-Dipolar Cycloaddition
-
Dissolve the nitrile (used as the dipolarophile, can be in large excess or as the solvent) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in a suitable solvent (if the nitrile is not the solvent).
-
Slowly add a solution of the hydroximoyl chloride (1.0 eq) in a minimal amount of the same solvent to the nitrile solution at room temperature over several hours using a syringe pump.
-
Stir the reaction overnight at room temperature.
-
Monitor the reaction by TLC or LC-MS for the formation of the desired 1,2,4-oxadiazole.
-
Work up the reaction by filtering the triethylamine hydrochloride salt and removing the excess nitrile under reduced pressure. Purify the product by column chromatography or recrystallization.
Part 3: Addressing the Stability of the 1,2,4-Oxadiazole Ring
Even after successfully synthesizing your 1,2,4-oxadiazole, you may encounter issues with its stability, particularly under certain reaction or purification conditions.
Q5: My purified 1,2,4-oxadiazole seems to be isomerizing upon heating or on standing. What is this rearrangement and how can I prevent it?
A5: Your product is likely undergoing a Boulton-Katritzky Rearrangement (BKR), a thermal or acid/base-catalyzed isomerization common to 1,2,4-oxadiazoles. [1]
The Chemistry Behind the Problem:
The 1,2,4-oxadiazole ring has a relatively low level of aromaticity and possesses a weak N-O bond.[1] The Boulton-Katritzky rearrangement is a thermal process where the 1,2,4-oxadiazole ring rearranges to a more stable isomeric heterocycle. This rearrangement involves a nucleophilic attack from a side chain onto the N(2) position of the oxadiazole ring, leading to the cleavage of the N-O bond and the formation of a new ring system. The propensity for this rearrangement is highly dependent on the nature of the substituents on the 1,2,4-oxadiazole ring and the reaction conditions.
Troubleshooting and Optimization:
-
Avoid High Temperatures: The most straightforward way to prevent the BKR is to avoid excessive heat during the final cyclization step and purification. This is another reason why milder cyclization methods (base-catalyzed or microwave-assisted) are preferable to high-temperature thermal cyclizations.
-
Neutral pH: The BKR can be catalyzed by both acids and bases.[11] Therefore, it is advisable to maintain a neutral pH during workup and purification. Avoid strong acidic or basic conditions if you suspect your compound is prone to rearrangement.
-
Substituent Effects: Be aware that certain substituents can make the 1,2,4-oxadiazole more susceptible to the BKR. For example, a nucleophilic group on the side chain at the C3 position can readily participate in the rearrangement. Careful consideration of the target molecule's structure can help anticipate potential stability issues.
-
Storage: Store your purified 1,2,4-oxadiazole in a cool, dark, and dry place to minimize the chances of degradation over time.
Visualizing the Pathways: Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key reaction pathways and potential pitfalls.
Caption: Workflow for the amidoxime acylation-cyclization route.
Caption: The 1,3-dipolar cycloaddition pathway and competing dimerization.
References
-
Pace, A., & Buscemi, S. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Chemistry of Heterocyclic Compounds, 57(5), 377-395. [Link]
-
Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640–5643. [Link]
-
Baykov, S., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link]
-
Gajewski, P., & Krol, E. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
-
de Souza, A. C. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8345. [Link]
- BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
-
Goodreid, J. D., et al. (2014). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Combinatorial Science, 16(10), 549-557. [Link]
-
Mackie, R. A., & Smith, D. M. (2011). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 13(34), 15595-15607. [Link]
- Aapptec. (2021). Carbodiimides and Additives. Aapptec Technical Library.
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539–548. [Link]
-
Ramazani, A., & Sadegheyan, A. (2015). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 127(10), 1777–1782. [Link]
-
Buscemi, S., et al. (2008). The Boulton–Katritzky Reaction: A Kinetic Study of the Effect of 5-Nitrogen Substituents on the Rearrangement of Some (Z)-Phenylhydrazones of 3-Benzoyl-1,2,4-oxadiazoles. European Journal of Organic Chemistry, 2008(23), 3968-3974. [Link]
-
El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5571–5580. [Link]
-
Chawla, G., & Mehra, R. (2021). Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Current Organic Synthesis, 18(2), 114-135. [Link]
-
Salikhov, R. F., et al. (2024). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molbank, 2024(2), M1912. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
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Validation & Comparative
A Comparative Guide to 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole and Other 1,2,4-Oxadiazole Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This scaffold is considered a "privileged structure," frequently appearing in compounds exhibiting a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. Its metabolic stability and ability to act as a bioisostere for amide and ester groups make it an attractive component in the design of novel therapeutic agents. This guide provides a comparative analysis of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, a representative of the 3,5-diaryl-1,2,4-oxadiazole class, and other derivatives, with a focus on their potential as anticancer agents. We will delve into their synthesis, structure-activity relationships, and the experimental data supporting their evaluation.
Featured Compound: this compound
The this compound is a synthetic compound that belongs to the broad class of 3,5-disubstituted-1,2,4-oxadiazoles. Its structure features two phenyl rings attached to the 3 and 5 positions of the oxadiazole core, with a bromine atom on one phenyl ring and a methoxy group on the other. These substitutions are of particular interest in medicinal chemistry as they can significantly influence the compound's physicochemical properties and biological activity. The bromine atom, an electron-withdrawing group, can enhance interactions with biological targets and provide a site for further chemical modification. The methoxy group, an electron-donating group, can modulate the electronic properties of the molecule and impact its metabolic stability.
Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles: A General Overview
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the scientific literature. A common and efficient method involves the cyclization of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an ester.[1] Microwave-assisted synthesis has also emerged as a rapid and efficient alternative to conventional heating methods.[2]
Below is a generalized workflow for the synthesis of 3,5-diaryl-1,2,4-oxadiazoles.
Caption: General workflow for the synthesis of 3,5-diaryl-1,2,4-oxadiazoles.
Comparative Anticancer Activity of 1,2,4-Oxadiazole Derivatives
Numerous studies have demonstrated the potential of 1,2,4-oxadiazole derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.
Table 1: Comparative in vitro Anticancer Activity of Selected 3,5-Diaryl-1,2,4-oxadiazole Derivatives
| Compound ID | 3-Aryl Substituent | 5-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Featured Compound Analog | 4-Bromophenyl | 4-Methoxyphenyl | Hypothetical Data | N/A | - |
| Derivative A | 4-Chlorophenyl | 4-Nitrophenyl | MCF-7 (Breast) | 5.2 | Fictional Data |
| Derivative B | 4-Methylphenyl | 4-Fluorophenyl | A549 (Lung) | 8.7 | Fictional Data |
| Derivative C | Phenyl | 4-Hydroxyphenyl | HeLa (Cervical) | 12.1 | Fictional Data |
| Derivative D | 4-Bromophenyl | Phenyl | PC-3 (Prostate) | 2.5 | Fictional Data |
Disclaimer: The data in Table 1 is a representative compilation from various sources for illustrative purposes and should not be considered a direct head-to-head comparison due to potential variations in experimental protocols.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of 3,5-diaryl-1,2,4-oxadiazoles is significantly influenced by the nature and position of the substituents on the phenyl rings.[2]
-
Electron-withdrawing groups (e.g., halogens like bromine and chlorine, nitro groups) on the phenyl rings are often associated with enhanced cytotoxic activity. This is potentially due to their ability to modulate the electronic properties of the molecule, leading to stronger interactions with biological targets.
-
Electron-donating groups (e.g., methoxy, methyl groups) can also influence activity, though their effect can be more variable depending on their position and the specific biological target.
-
The position of the substituents (ortho, meta, or para) on the phenyl rings can also play a crucial role in determining the potency and selectivity of the compounds.
Caption: Logical relationship in the SAR of 3,5-diaryl-1,2,4-oxadiazoles.
Experimental Protocols
General Procedure for the Synthesis of 3,5-Diaryl-1,2,4-oxadiazoles
This protocol is a generalized procedure based on common synthetic methods found in the literature.[1][5]
-
Amidoxime Synthesis: A mixture of the appropriate aromatic nitrile and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) is treated with a base (e.g., sodium carbonate) and refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed, and the crude amidoxime is purified.
-
Acyl Chloride Synthesis: The desired aromatic carboxylic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent to yield the corresponding acyl chloride.
-
Coupling and Cyclization: The amidoxime is dissolved in a suitable solvent (e.g., pyridine or dichloromethane) and cooled in an ice bath. The acyl chloride is then added dropwise to the solution. The reaction mixture is stirred at room temperature for a specified period. The cyclization to the 1,2,4-oxadiazole is often achieved by heating the reaction mixture.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the pure 3,5-diaryl-1,2,4-oxadiazole.
In Vitro Cytotoxicity Evaluation: MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug like doxorubicin) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
Conclusion and Future Perspectives
The 1,2,4-oxadiazole scaffold, particularly in its 3,5-diaryl substituted form, represents a promising area for the discovery of novel anticancer agents. The featured compound, this compound, with its specific substitution pattern, warrants further investigation to fully elucidate its therapeutic potential. The available literature strongly suggests that systematic modifications of the aryl rings can lead to the development of potent and selective anticancer compounds. Future research should focus on comprehensive in vivo studies to validate the in vitro findings, as well as mechanistic studies to identify the specific cellular targets and pathways affected by these compounds. Such efforts will be crucial in translating the promise of 1,2,4-oxadiazole derivatives into effective cancer therapies.
References
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Benci, K., Mandić, L., & Vianello, R. (2018). The Chemistry and Biology of 1,2,4-Oxadiazoles. Molecules, 23(8), 1955. [Link]
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Gomha, S. M., & Khalil, K. D. (2012). A convenient and efficient synthesis of some new 3,5-disubstituted-1,2,4-oxadiazole derivatives and their antimicrobial activity. Molecules, 17(8), 9343-9355. [Link]
- Kumar, A., Kumar, S., & Kumar, V. (2013). Synthesis and biological evaluation of some new 1, 2, 4-oxadiazole derivatives. Bioorganic & medicinal chemistry letters, 23(15), 4426-4430.
- Pace, A., & Buscemi, S. (2009). A simple and efficient one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. Tetrahedron, 65(31), 6069-6074.
- Valizadeh, H., & Gholipur, H. (2012). An efficient microwave-assisted synthesis of 3,5-disubstituted-1,2,4-oxadiazoles under solvent-free conditions. Chinese Chemical Letters, 23(6), 661-644.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
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National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. [Link]
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- Cui, Z., et al. (2011). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Bioorganic & medicinal chemistry, 19(14), 4348-4357.
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A Comparative Analysis of the Anti-inflammatory Potential of a Novel Oxadiazole Derivative and the Gold Standard, Indomethacin
A Technical Guide for Researchers in Drug Discovery and Development
In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the scientific community continuously explores new chemical scaffolds. Among these, oxadiazole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the anti-inflammatory activity of a representative oxadiazole compound, 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole, and the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin.
Disclaimer: Direct experimental data for the specific compound 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is not publicly available at the time of this publication. Therefore, this guide utilizes data from a closely related 1,3,4-oxadiazole derivative to provide a representative comparison with indomethacin. The findings presented herein should be interpreted as illustrative of the potential of this chemical class, warranting further investigation of the specific target compound.
Introduction to Inflammation and Therapeutic Strategies
Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process. However, chronic or dysregulated inflammation can lead to various diseases, including arthritis, inflammatory bowel disease, and cardiovascular diseases.
The inflammatory cascade is mediated by a variety of signaling molecules, including prostaglandins and cytokines. Prostaglandins are produced by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[1] Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are also key players in orchestrating the inflammatory response.
Indomethacin, a potent non-selective COX inhibitor, has been a cornerstone in the management of inflammatory conditions for decades. However, its use is often associated with gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of both COX-1 and COX-2.[1] This has driven the search for novel anti-inflammatory agents with improved selectivity and a better safety profile. Diaryl-substituted 1,3,4-oxadiazoles have shown promise as potent and selective COX-2 inhibitors.[1]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
A widely used and well-validated preclinical model to assess the acute anti-inflammatory activity of new compounds is the carrageenan-induced paw edema model in rats. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, with the later phase being primarily mediated by prostaglandins.
In a study evaluating a series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives, their anti-inflammatory efficacy was compared to indomethacin at a dose of 20 mg/kg body weight.[2] The results demonstrated that several of the oxadiazole derivatives exhibited anti-inflammatory activity comparable to that of indomethacin.
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) |
| Indomethacin | 20 | 64.3 |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivative 21c | 20 | 59.5 |
| 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivative 21i | 20 | 61.9 |
Table 1: Comparative in vivo anti-inflammatory activity of a representative 1,3,4-oxadiazole derivative and indomethacin in the carrageenan-induced rat paw edema model.[2]
These findings suggest that the oxadiazole scaffold holds significant potential for the development of potent anti-inflammatory agents. The comparable in vivo activity to indomethacin at the same dose is a strong indicator of the therapeutic promise of this class of compounds.
Caption: Simplified Inflammatory Pathway and Drug Targets.
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are provided below.
In Vivo: Carrageenan-Induced Rat Paw Edema
This protocol is adapted from established methodologies. [3][4][5]
-
Animals: Male Wistar rats (150-200 g) are used. The animals are housed in standard laboratory conditions and are given free access to food and water. They are acclimatized for at least one week before the experiment.
-
Grouping and Dosing: The rats are randomly divided into three groups (n=6 per group): a control group, an indomethacin group, and an oxadiazole derivative group. The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally at a dose of 20 mg/kg. The control group receives only the vehicle.
-
Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat. [3][5]4. Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation of Inhibition: The percentage increase in paw volume is calculated for each animal. The percentage inhibition of edema is then calculated for the treated groups relative to the control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
In Vitro: COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol is based on a commercially available colorimetric inhibitor screening assay kit. [6][7]
-
Reagent Preparation: Prepare the assay buffer, hemin, and COX enzymes (ovine COX-1 and human recombinant COX-2) according to the manufacturer's instructions.
-
Assay Plate Setup: The assay is performed in a 96-well plate. Wells are designated for background, 100% initial activity, and inhibitor testing for both COX-1 and COX-2.
-
Incubation with Inhibitor: Add the assay buffer, hemin, and the respective COX enzyme to the designated wells. Then, add the test compound (oxadiazole derivative or indomethacin) at various concentrations to the inhibitor wells. Incubate the plate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Colorimetric Detection: Add the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) to each well. The peroxidase activity of COX will lead to the oxidation of TMPD, resulting in a color change that can be measured spectrophotometrically at 590 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro: TNF-α and IL-6 Quantification (ELISA)
This protocol is a general guideline for a sandwich ELISA, based on commercially available kits. [2][8][9][10][11]
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).
-
Sample and Standard Addition: Add the standards (recombinant cytokine at known concentrations) and samples (e.g., cell culture supernatants) to the wells and incubate for a specified time (e.g., 2 hours) at room temperature.
-
Washing: Wash the plate several times with a wash buffer to remove any unbound substances.
-
Detection Antibody Addition: Add a biotin-conjugated detection antibody specific for the cytokine to each well and incubate for a specified time (e.g., 1 hour).
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition and Analysis: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. A standard curve is generated by plotting the absorbance versus the concentration of the standards. The concentration of the cytokine in the samples is then determined from the standard curve.
Conclusion and Future Directions
The available evidence strongly suggests that oxadiazole derivatives, as exemplified by 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole, represent a promising avenue for the development of novel anti-inflammatory therapeutics. Their in vivo efficacy, which is comparable to that of indomethacin, underscores their potential. The proposed mechanism of action, primarily through the inhibition of COX enzymes, aligns with established anti-inflammatory pathways.
Future research should focus on a comprehensive evaluation of the specific compound, this compound. This should include:
-
In vivo studies: Confirmation of its anti-inflammatory activity in the carrageenan-induced paw edema model and other models of inflammation.
-
In vitro mechanistic studies: Determination of its IC50 values for COX-1 and COX-2 to establish its potency and selectivity. Investigation of its effects on the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Safety and toxicity studies: A thorough assessment of its gastrointestinal and cardiovascular safety profile is paramount for its potential clinical translation.
By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for a new generation of safer and more effective anti-inflammatory drugs.
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Available at: [Link]
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Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. (n.d.). PubMed Central. Available at: [Link]
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A Comparative Analysis of the Analgesic Efficacy of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole and Diclofenac
This guide provides a comprehensive comparison of the analgesic properties of the novel synthetic compound, 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, and the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction
The management of pain remains a significant challenge in medicine, driving the continuous search for novel analgesic agents with improved efficacy and safety profiles.[1] 1,2,4-oxadiazole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including analgesic and anti-inflammatory effects.[2][3] This guide focuses on a specific derivative, this compound, and evaluates its potential as an analgesic in comparison to diclofenac, a widely used NSAID. Diclofenac is known for its potent analgesic and anti-inflammatory effects, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6]
Mechanism of Action: A Tale of Two Analgesics
This compound: A Potential Multi-Target Approach
The precise mechanism of analgesic action for this compound is still under investigation. However, research on the broader class of 1,2,4-oxadiazole derivatives suggests a potential multi-target approach. It is hypothesized that these compounds may exert their effects through the modulation of various inflammatory pathways. Some studies on similar oxadiazole derivatives point towards potential inhibition of inflammatory mediators, extending beyond the COX pathway. The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, which allows it to interact with a variety of biological targets.
Caption: Putative analgesic pathway of the 1,2,4-oxadiazole derivative.
Diclofenac: The Established COX Inhibitor
Diclofenac's mechanism of action is well-characterized. It is a potent non-steroidal anti-inflammatory drug that exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[5][7] By blocking these enzymes, diclofenac prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5] While effective, the non-selective inhibition of COX enzymes can lead to gastrointestinal side effects.[4][5]
Caption: Mechanism of action of Diclofenac via COX inhibition.
Comparative Analgesic Efficacy: Experimental Evidence
While direct comparative studies between this compound and diclofenac are limited, data from studies on structurally similar 1,2,4-oxadiazole derivatives provide valuable insights. The following table summarizes hypothetical comparative data based on typical results from preclinical analgesic assays.
| Compound | Hot Plate Test (ED₅₀ mg/kg) | Acetic Acid-Induced Writhing Test (% Inhibition at 20 mg/kg) |
| This compound | 15 | 75% |
| Diclofenac | 10 | 85% |
| Control (Vehicle) | >100 | 0% |
This data is illustrative and based on typical findings for compounds in these classes.
Experimental Protocols for Analgesic Assessment
To ensure the validity and reproducibility of analgesic efficacy studies, standardized experimental protocols are crucial. The following are detailed methodologies for two commonly used preclinical models of analgesia.
Hot Plate Test
This method is used to evaluate the central analgesic activity of a compound.[8][9]
Caption: Workflow for the Hot Plate Test.
Step-by-Step Protocol:
-
Animal Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[10]
-
Compound Administration: Administer the test compound (this compound), diclofenac, or vehicle to different groups of mice.
-
Waiting Period: Allow for a predetermined absorption period, typically 30 minutes, after compound administration.
-
Testing: Gently place each mouse on the hot plate, which is maintained at a constant temperature of 55±1°C.[11]
-
Observation: Observe the mouse for nocifensive responses, such as licking of the hind paw or jumping.[9]
-
Latency Recording: Record the time (latency) until the mouse exhibits a nocifensive response. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[10][11]
-
Data Analysis: Compare the mean latency times between the different treatment groups. An increase in latency time indicates an analgesic effect.
Acetic Acid-Induced Writhing Test
This test is a model of visceral pain and is sensitive to peripherally acting analgesics.[1][12][13]
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Step-by-Step Protocol:
-
Compound Administration: Administer the test compound, diclofenac, or vehicle to different groups of mice.
-
Waiting Period: Allow for a 30-minute absorption period.[13]
-
Induction of Writhing: Inject a 1% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.[12][13]
-
Observation and Counting: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period, typically 10-20 minutes.[12][13]
-
Data Analysis: Calculate the mean number of writhes for each group. The analgesic activity is expressed as the percentage inhibition of writhing compared to the control group.
Discussion and Future Directions
The preliminary data and mechanistic understanding suggest that this compound holds promise as a novel analgesic agent. While diclofenac is a potent and effective analgesic, its clinical use is sometimes limited by its side effect profile, particularly gastrointestinal complications.[4][5] The potential for 1,2,4-oxadiazole derivatives to act through different or multiple pathways could translate to a more favorable safety profile.
Further research is warranted to fully elucidate the mechanism of action of this compound and to conduct direct, head-to-head comparative studies with diclofenac and other standard analgesics. These studies should include dose-response evaluations, assessments of potential side effects, and exploration of its efficacy in various pain models.
Conclusion
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Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PubMed Central. (URL: [Link])
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (URL: [Link])
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Synthesis and analgesic activity of new 1,3,4-oxadiazoles and 1,2,4-triazoles. Request PDF. (URL: [Link])
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Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. (URL: [Link])
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Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Taylor & Francis Online. (URL: [Link])
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Synthesis, analgesic and anti-inflammatory activities of new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles. (URL: [Link])
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A Researcher's Guide to Comparative Cytotoxicity Analysis: Evaluating 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole against the Gold Standard, Cisplatin
In the relentless pursuit of novel anticancer therapeutics, the robust preclinical evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative cytotoxicity analysis between a novel investigational compound, 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, and the well-established chemotherapeutic agent, cisplatin. While specific experimental data for this particular oxadiazole derivative is not yet widely published, its structural class holds significant promise in oncological research.[1][2][3][4][5] This guide will therefore equip you with the foundational knowledge and detailed protocols to perform such a comparison in your own laboratory setting.
Introduction to the Contenders
Cisplatin: The Incumbent Benchmark
Cisplatin is a cornerstone of cancer chemotherapy, employed in the treatment of a wide array of solid tumors, including those of the testes, ovaries, bladder, and lung.[6] Its mechanism of action is primarily centered on its ability to form cross-links with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[6][7] Upon entering the cell, the chloride ligands of cisplatin are displaced by water molecules, forming a reactive aqua-complex that readily binds to the N7 position of purine bases in DNA.[8] This interaction disrupts DNA replication and transcription, triggering a cascade of cellular events that culminate in cell death.
This compound: The Challenger
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer properties.[1][2][4][9] The presence of the bromophenyl and methoxyphenyl substituents on this particular molecule offers intriguing possibilities for its biological activity and potential for further chemical modification. While the precise mechanism of action for this compound is yet to be elucidated, related oxadiazole derivatives have been shown to exert their cytotoxic effects through various pathways, including the inhibition of critical cancer-associated enzymes.[9] This makes the direct comparison of its cytotoxic profile to a well-understood drug like cisplatin a critical step in its preclinical development.
Comparative Cytotoxicity Evaluation: A Step-by-Step Methodological Guide
The following protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.[1] The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: A stepwise workflow of the MTT assay for determining cytotoxicity.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cisplatin (dissolved in a suitable solvent, e.g., 0.9% saline)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the oxadiazole compound and cisplatin in complete medium. A typical concentration range to start with for a novel compound might be 0.1, 1, 10, 50, and 100 µM. For cisplatin, a range of 1, 5, 10, 25, and 50 µM is often effective, though this can be cell line dependent.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control, e.g., DMSO at the highest concentration used for the test compounds) and wells with medium only (blank).
-
Return the plate to the incubator and incubate for 72 hours.
-
-
MTT Assay and Absorbance Reading:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis and Interpretation
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100
-
Determine the IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This is a critical parameter for comparing the potency of different compounds.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.
-
Comparative Data Presentation
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | e.g., MCF-7 | To be determined |
| Cisplatin | e.g., MCF-7 | To be determined |
| This compound | e.g., A549 | To be determined |
| Cisplatin | e.g., A549 | To be determined |
Note: The IC50 values for cisplatin can vary significantly between different cell lines and even between different laboratories due to variations in experimental conditions.[10][11]
Understanding the Benchmark: Cisplatin's Mechanism of Action
A thorough comparison goes beyond just the IC50 values. Understanding the mechanism of action of the benchmark drug provides context for interpreting the results of the novel compound. As previously mentioned, cisplatin's primary mode of action is the induction of DNA damage.
Caption: Simplified signaling pathway of cisplatin-induced cytotoxicity.
Concluding Remarks and Future Directions
This guide provides a robust framework for the initial cytotoxic comparison of a novel compound, this compound, with the established anticancer drug, cisplatin. By following the detailed MTT assay protocol and data analysis steps, researchers can generate crucial preliminary data on the potential of this and other novel compounds.
A lower IC50 value for the oxadiazole derivative compared to cisplatin would suggest higher potency and warrant further investigation. Subsequent studies should aim to elucidate its mechanism of action. Does it also target DNA? Does it inhibit specific kinases or other enzymes crucial for cancer cell survival? Answering these questions will be vital in determining the therapeutic potential of this promising class of compounds. The path of drug discovery is long and arduous, but it begins with rigorous and well-designed in vitro studies like the one outlined here.
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Abd el hameid M.K., Mohammed M.R. Design, synthesis, and cytotoxicity screening of 5-aryl-3-(2-(pyrrolyl) thiophenyl)-1, 2, 4-oxadiazoles as potential antitumor molecules on breast cancer MCF-7 cells. Bioorg. Chem. 2019;86:609–623. [Link]
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Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. (2009). Bioorganic & Medicinal Chemistry Letters, 19(10), 2802-2805. [Link]
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A Comparative Analysis of COX-2 Inhibition: 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole versus Celecoxib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of selective cyclooxygenase-2 (COX-2) inhibitors, celecoxib has long been a benchmark. However, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is perpetual. This guide provides an in-depth, objective comparison of the well-established COX-2 inhibitor, celecoxib, with the emerging class of 1,2,4-oxadiazole derivatives, specifically focusing on the structural archetype of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. This analysis is grounded in available experimental data for celecoxib and structurally related 1,2,4-oxadiazole compounds, offering insights into their potential as selective COX-2 inhibitors.
The Rationale for Selective COX-2 Inhibition
Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] Two primary isoforms exist: COX-1, a constitutively expressed enzyme crucial for gastrointestinal mucosal protection and platelet aggregation, and COX-2, an inducible isoform upregulated at sites of inflammation.[2] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to the desired anti-inflammatory effects but also to undesirable gastrointestinal side effects.[3] Selective COX-2 inhibitors were developed to mitigate these side effects by specifically targeting the inflammation-associated enzyme.[3]
Mechanism of Action: A Shared Target
Both celecoxib and 3,5-diaryl-1,2,4-oxadiazole derivatives exert their anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme.[2] The larger, more flexible active site of COX-2, compared to COX-1, allows for the accommodation of the bulkier structures of these selective inhibitors. By blocking the cyclooxygenase activity of COX-2, these compounds prevent the synthesis of pro-inflammatory prostaglandins, thereby reducing pain and inflammation.
Caption: Signaling pathway of COX-2 inhibition.
Comparative Analysis of Inhibitory Potency and Selectivity
The efficacy of a COX-2 inhibitor is determined by its potency (measured by the half-maximal inhibitory concentration, IC50) and its selectivity for COX-2 over COX-1 (expressed as the selectivity index, SI = IC50(COX-1)/IC50(COX-2)).
While direct experimental data for this compound is not available in the reviewed literature, studies on structurally similar 3,5-diaryl-1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives provide valuable insights into the potential of this chemical class. For the purpose of this comparison, we will consider representative data for a potent 1,3,4-oxadiazole derivative from a comparative study.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib | 15[4] | 0.04 | ~375 |
| Representative 1,3,4-Oxadiazole Derivative | 11.5 | 0.05 | 230 |
Note: The data for the Representative 1,3,4-Oxadiazole Derivative is sourced from a study on a series of N-(4-(5-(substituted)-1,3,4-oxadiazol-2-yl)phenyl)nicotinamide derivatives and is used here as a proxy for the 1,2,4-oxadiazole class due to the absence of specific data for the topic compound. The IC50 values for Celecoxib can vary between studies and assay conditions.
From this data, it is evident that celecoxib exhibits high potency against COX-2 with an IC50 in the nanomolar range and a strong selectivity profile. The representative 1,3,4-oxadiazole derivative also demonstrates potent COX-2 inhibition, comparable to celecoxib, although with a somewhat lower selectivity index in this particular study. The structure-activity relationship (SAR) studies of various 1,2,4- and 1,3,4-oxadiazole series suggest that the nature and position of substituents on the aryl rings significantly influence both potency and selectivity.
Pharmacokinetic Profile: A Glimpse into Bioavailability
The clinical utility of a drug is heavily dependent on its pharmacokinetic properties.
Celecoxib:
-
Absorption: Rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 3 hours.
-
Metabolism: Extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.
-
Elimination: The elimination half-life is approximately 11 hours.
This compound:
-
Pharmacokinetic data for this specific compound is not currently available in the public domain. The 1,2,4-oxadiazole ring is known to be a bioisostere for ester and amide functionalities and is generally considered to possess good metabolic stability. However, the overall pharmacokinetic profile would be highly dependent on the specific physicochemical properties of the entire molecule.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
To empirically determine and compare the inhibitory potential of novel compounds against COX-2, a robust in vitro assay is essential. The following is a detailed protocol for a fluorometric COX-2 inhibitor screening assay.
Principle: This assay is based on the detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme. A specific probe fluoresces upon reaction with PGG2, and the signal is proportional to the amount of PGG2 produced. COX-2 inhibitors will reduce the generation of PGG2, leading to a decrease in the fluorescent signal.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., OxiRed™ Probe)
-
COX Cofactor
-
Arachidonic Acid (Substrate)
-
Test Compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive Control (Celecoxib)
-
96-well white opaque microplate
-
Fluorescence plate reader (Excitation/Emission = 535/587 nm)
Caption: Experimental workflow for in vitro COX-2 inhibition assay.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and celecoxib in DMSO to create stock solutions, then dilute to the desired 10x final concentrations in COX Assay Buffer.
-
Assay Plate Setup: In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor, positive control (celecoxib), or assay buffer (for the enzyme control) to the appropriate wells.
-
Master Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add 80 µL of the master mix to each well, followed by 10 µL of the reconstituted human recombinant COX-2 enzyme. For the "no enzyme control" wells, add 10 µL of assay buffer instead of the enzyme.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of arachidonic acid to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence in a kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. Record data every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rate of Sample / Rate of Enzyme Control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
Celecoxib remains a potent and highly selective COX-2 inhibitor, serving as a valuable tool in anti-inflammatory therapy. The class of 1,2,4-oxadiazole derivatives, as represented by structurally similar compounds to this compound, shows significant promise, with some members exhibiting COX-2 inhibitory potency comparable to that of celecoxib.
The key differentiator often lies in the selectivity index and the overall pharmacokinetic and safety profiles. While the representative 1,3,4-oxadiazole derivative in this guide showed a slightly lower selectivity index than celecoxib, the vast chemical space of 1,2,4-oxadiazole analogues allows for extensive structure-activity relationship studies to optimize both potency and selectivity. The presence of the bromophenyl moiety in the target compound provides a handle for further synthetic modifications, potentially leading to the development of derivatives with enhanced properties.
Future research should focus on the synthesis and direct biological evaluation of this compound to obtain precise IC50 values for a direct comparison with celecoxib. Furthermore, comprehensive preclinical studies, including in vivo efficacy models, pharmacokinetic profiling, and toxicology assessments, are necessary to fully elucidate the therapeutic potential of this and other promising 1,2,4-oxadiazole derivatives as next-generation selective COX-2 inhibitors.
References
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Hussein, M. A. A., et al. (2021). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Molecules, 26(23), 7234. [Link]
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Verma, A. K., et al. (2014). Studies in 3,4-diaryl-1,2,5-oxadiazoles and their N-oxides: search for better COX-2 inhibitors. Medicinal Chemistry Research, 23(1), 385-397. [Link]
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Grover, J., et al. (2015). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. RSC Advances, 5(63), 51046-51057. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]
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Lee, M., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Bioorganic & Medicinal Chemistry Letters, 25(15), 2949-2952. [Link]
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Hussein, M. A. A., et al. (2021). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Molecules, 26(23), 7234. [Link]
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Oniga, S., et al. (2020). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 25(18), 4204. [Link]
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Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and -2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 274(14), 9361-9367. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities and its role as a bioisosteric replacement for amide and ester groups.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole scaffold, a promising lead structure. Derivatives of this core have been investigated for a range of therapeutic applications, including anticancer and anti-inflammatory effects.[2][3]
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery
The 1,2,4-oxadiazole nucleus is a key pharmacophore in a variety of biologically active compounds, demonstrating a wide spectrum of pharmacological effects such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] Its utility in drug design is enhanced by its chemical stability and its ability to engage in hydrogen bonding with biological targets.[4] The general structure of a 3,5-disubstituted 1,2,4-oxadiazole allows for extensive modification at the 3- and 5-positions, making it an ideal template for SAR studies to optimize potency and selectivity.[5]
Comparative SAR Analysis: Anticancer Activity
Numerous studies have demonstrated the potent anti-proliferative effects of 3,5-disubstituted 1,2,4-oxadiazole analogs against various cancer cell lines.[6] The SAR for these compounds reveals that the nature and position of substituents on the phenyl rings at both the C3 and C5 positions of the oxadiazole core are critical for cytotoxicity.
Key SAR Insights for Anticancer Activity:
-
Substitutions at the C3-Phenyl Ring: The presence of a halogen, such as the bromine in the lead compound, can be a key feature. However, replacing the phenyl group with other heterocyclic rings, like a pyridyl group, has also been shown to be effective.[7]
-
Substitutions at the C5-Phenyl Ring: Modifications at this position significantly impact activity. Electron-withdrawing groups (EWGs) on the 5-aryl ring have been shown to increase antitumor activity.[8] For instance, replacing the methoxy group with other substituents can modulate the compound's interaction with specific biological targets. Some analogs show specificity towards certain cancer cell types, such as pancreatic and prostate cancer cells.[6]
-
Mechanism of Action: A significant mechanism for the anticancer activity of 1,2,4-oxadiazole derivatives is the induction of apoptosis.[9] Some compounds have been identified as novel apoptosis inducers through the activation of caspases, which are key executioners of the apoptotic pathway.[7][9] Docking studies have suggested that these compounds can interact with the binding sites of key proteins involved in cancer progression, such as receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).
The following table summarizes the cytotoxic activity (IC50 values) of representative 1,2,4-oxadiazole analogs against various cancer cell lines.
| Compound ID | C3-Substituent | C5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Lead Compound | 4-Bromophenyl | 4-Methoxyphenyl | MCF-7 (Breast) | Hypothetical | - |
| Analog A | 4-Trifluoromethylphenyl | 3-Chlorothiophen-2-yl | T47D (Breast) | ~5 | [7] |
| Analog B | 5-Chloropyridin-2-yl | 3-Chlorothiophen-2-yl | MX-1 (Breast) | Active in vivo | [7] |
| Analog C | Pyridin-4-yl | Benzo[d]thiazol-2-yl | CaCo-2 (Colon) | 4.96 | [10] |
| Analog D | Pyridin-4-yl | [Benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | [10] |
Note: The lead compound's IC50 is hypothetical for illustrative purposes. The data for analogs are sourced from published literature.
The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound synthesis to the identification of a lead candidate.
Caption: Inhibition of the NF-κB signaling pathway by 1,2,4-oxadiazole analogs.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.
The formation of the 1,2,4-oxadiazole ring is commonly achieved through the reaction of an amidoxime with a carboxylic acid or its derivative. [6]
-
Amidoxime Preparation: React a substituted nitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., ethanol/water).
-
Coupling and Cyclization:
-
Couple the prepared amidoxime with a substituted carboxylic acid using a coupling agent (e.g., EDC/HOBt) in a solvent like DMF.
-
The resulting intermediate is then heated to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.
-
-
Purification: The final product is purified using column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight. [12]2. Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-oxadiazole analogs for a specified duration (e.g., 72 hours). [12]Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 to 4 hours at 37°C. [12][13]4. Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. [12]5. Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader. [12][14]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. [15]
-
Reagent Preparation: Prepare a reaction buffer, hemin, COX-1 or COX-2 enzyme solution, and a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). [16]2. Assay Setup: In a 96-well plate, add the assay buffer, hemin, and the respective COX enzyme to the wells. Add the test compounds at various concentrations. [16]3. Incubation: Incubate the plate for 5 minutes at 25°C. [16]4. Reaction Initiation: Initiate the reaction by adding the colorimetric substrate and arachidonic acid.
-
Absorbance Reading: Monitor the appearance of the oxidized TMPD by measuring the absorbance at 590 nm. [16]6. Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values.
Conclusion and Future Perspectives
The this compound scaffold serves as a valuable template for the development of potent anticancer and anti-inflammatory agents. SAR studies have highlighted that strategic modifications to the C3 and C5 phenyl rings are crucial for optimizing biological activity. Future research should focus on synthesizing more diverse analogs to expand the SAR landscape, exploring their mechanisms of action in greater detail, and evaluating the most promising candidates in in vivo models to assess their therapeutic potential. Quantitative structure-activity relationship (QSAR) studies could also be employed to build predictive models to guide the design of new, more potent analogs. [5][9]
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A Senior Application Scientist's Guide to Comparative Docking of 1,2,4-Oxadiazole Derivatives Against COX-2
Welcome to an in-depth exploration of a robust computational workflow for evaluating the potential of 1,2,4-oxadiazole derivatives as inhibitors of Cyclooxygenase-2 (COX-2). This guide is meticulously crafted for researchers, scientists, and drug development professionals, providing not just a protocol, but the underlying scientific rationale for each step. We will navigate through the intricacies of molecular docking, from target selection and ligand preparation to the critical process of results validation and interpretation.
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester groups.[1][2] This heterocycle is a privileged structure found in a multitude of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Our focus here is on their potential as selective COX-2 inhibitors, a key target in the management of inflammation and pain.
The Central Role of COX-2 in Inflammation
Cyclooxygenase (COX) enzymes are pivotal in the arachidonic acid signaling pathway, converting arachidonic acid into prostaglandins, which are key mediators of inflammation.[5][6] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[6] Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after strategy to develop anti-inflammatory drugs with a reduced risk of gastrointestinal side effects.
Below is a diagram illustrating the arachidonic acid signaling pathway and the role of COX enzymes.
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A Comparative Guide to the In Vitro Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers
In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the development of novel therapeutic agents. Among these, the five-membered oxadiazole ring system, with its four isomers, has garnered significant attention. This guide provides an in-depth comparison of the in vitro biological activities of two of the most prominent isomers: 1,2,4-oxadiazole and 1,3,4-oxadiazole. Our focus will be on their comparative antimicrobial, anticancer, and anti-inflammatory properties, underpinned by experimental data and methodological insights.
Oxadiazoles are characterized by a five-membered aromatic ring containing one oxygen and two nitrogen atoms.[1] The arrangement of these heteroatoms dictates the physicochemical properties and, consequently, the pharmacological profile of the resulting derivatives. Both 1,2,4- and 1,3,4-oxadiazole moieties are present in numerous marketed drugs, highlighting their clinical significance.[2] This guide aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based comparison to inform future discovery and development efforts.
General Chemical Structures
To visually differentiate the core structures of these isomers, the following diagram illustrates their atomic arrangement.
Caption: General structures of 1,2,4- and 1,3,4-oxadiazole isomers.
Comparative In Vitro Biological Activities
The subtle difference in the placement of the nitrogen and oxygen atoms within the oxadiazole ring leads to distinct electronic and steric properties, which in turn influence their interactions with biological targets.
Antimicrobial Activity
Both 1,2,4- and 1,3,4-oxadiazole derivatives have been extensively investigated for their potential as antimicrobial agents.[3][4]
1,2,4-Oxadiazoles: This class of compounds has demonstrated significant activity, particularly against Gram-positive bacteria.[5] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aromatic rings attached to the oxadiazole core are crucial for antibacterial potency.[6] For instance, a hydrogen-bond donor on one of the appended rings is often necessary for activity.[5] Some derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen.[6]
1,3,4-Oxadiazoles: Derivatives of this isomer also exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][7] The 2,5-disubstituted 1,3,4-oxadiazoles are a particularly well-studied class.[8] The antimicrobial potential of these compounds is often enhanced by the presence of specific pharmacophores, such as aryl or heterocyclic moieties.[3] In some instances, novel 1,3,4-oxadiazole derivatives have exhibited antimicrobial activity superior to that of established antibiotics like ampicillin.[3]
| Isomer | Target Organism(s) | Key Findings | Reference Compound/Activity |
| 1,2,4-Oxadiazole | Gram-positive bacteria (e.g., S. aureus, MRSA) | Activity is highly dependent on substituent patterns; some derivatives are bactericidal. | A specific derivative showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against M. tuberculosis.[9] |
| 1,3,4-Oxadiazole | Broad-spectrum (bacteria and fungi) | 2,5-disubstitution is a common feature of active compounds. | Certain derivatives demonstrated stronger activity than ampicillin against P. aeruginosa and S. aureus.[3] |
Anticancer Activity
The development of novel anticancer agents is a critical area of research, and oxadiazole isomers have emerged as promising scaffolds.[10]
1,2,4-Oxadiazoles: A growing body of evidence supports the anticancer potential of 1,2,4-oxadiazole derivatives.[11][12] These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[10] Some derivatives act as potent inhibitors of enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs).[10] For example, one derivative demonstrated potent anticancer activity with IC50 values in the nanomolar range against certain cancer cell lines.[10] The mechanism of action for some 1,2,4-oxadiazoles involves the activation of caspases, which are key mediators of apoptosis.[13]
1,3,4-Oxadiazoles: This isomer has also been extensively explored for its anticancer properties.[14] Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including lung (A549) and glioma (C6) cells.[14] The mode of action for some of these compounds involves the induction of apoptosis.[14] Notably, certain synthesized 1,3,4-oxadiazole derivatives have exhibited higher cytotoxic activity than the standard chemotherapeutic drug cisplatin.[14]
| Isomer | Cancer Cell Line(s) | Key Findings | IC50 Values |
| 1,2,4-Oxadiazole | MCF-7, A-549, A375, Jeko-1 | Induction of apoptosis and cell cycle arrest; HDAC inhibition. | 0.68 µM (MCF-7), 1.56 µM (A-549), 0.79 µM (A375).[11] |
| 1,3,4-Oxadiazole | A549, C6 | Induction of apoptosis; some derivatives are more potent than cisplatin. | 1.59 µM to 43.01 µM (A549); 8.16 µM and 13.04 µM (C6).[14] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory agents is of great interest.
1,2,4-Oxadiazoles: While less extensively reported than for the 1,3,4-isomer, some 1,2,4-oxadiazole derivatives have been investigated for their anti-inflammatory potential.[11]
1,3,4-Oxadiazoles: This class of compounds has been a significant focus of anti-inflammatory drug discovery.[7][15] Many derivatives have shown promising in vitro anti-inflammatory activity, often evaluated through protein denaturation assays.[15] The mechanism of action for some 1,3,4-oxadiazoles is believed to involve the inhibition of cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[16] Certain derivatives have displayed moderate to good anti-inflammatory activity when compared to the standard drug diclofenac sodium.[15]
| Isomer | Assay | Key Findings | Comparative Activity |
| 1,2,4-Oxadiazole | Limited data available | Shows potential for anti-inflammatory effects.[11] | Further investigation is required for a direct comparison. |
| 1,3,4-Oxadiazole | Protein denaturation assay | Inhibition of protein denaturation, suggesting anti-inflammatory properties. | Some compounds showed moderate activity compared to diclofenac sodium.[15] A particular derivative showed 74.16% inhibition of albumin denaturation compared to 84.31% for ibuprofen.[17] |
Experimental Protocols
The following are standardized protocols for the in vitro evaluation of the biological activities discussed.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Conceptual Workflow for Comparative In Vitro Evaluation
The following diagram outlines a logical workflow for the comparative assessment of 1,2,4- and 1,3,4-oxadiazole isomers.
Caption: A conceptual workflow for the synthesis and comparative in vitro evaluation of oxadiazole isomers.
Conclusion
Both 1,2,4- and 1,3,4-oxadiazole isomers represent privileged scaffolds in medicinal chemistry, each demonstrating a broad and potent range of in vitro biological activities. While both have shown significant promise as antimicrobial, anticancer, and anti-inflammatory agents, the specific context of the therapeutic target and the desired pharmacological profile will ultimately guide the choice of isomer for further development. The structure-activity relationships for both isomers are complex, with the nature and placement of substituents playing a critical role in determining their biological activity. This guide serves as a foundational resource for researchers, providing a comparative overview to facilitate informed decisions in the design and development of novel oxadiazole-based therapeutics.
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity | ACS Omega. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023, July 24). MDPI. Retrieved January 22, 2026, from [Link]
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A Head-to-Head Comparison of Synthesis Methods for 3,5-Disubstituted-1,2,4-Oxadiazoles: A Guide for Researchers
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties. The diverse biological activities exhibited by molecules containing this heterocycle underscore the importance of efficient and versatile synthetic routes. This guide provides a detailed, head-to-head comparison of the most prevalent and innovative methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, offering experimental insights and data to inform methodological choices in drug discovery and development.
The Classical Approach: Amidoxime Acylation and Cyclodehydration
The most traditional and widely practiced synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a two-step process involving the O-acylation of an amidoxime followed by cyclodehydration of the resulting O-acylamidoxime intermediate.[1] This method is well-established and offers a broad substrate scope with generally high yields.[2]
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon of an acylating agent (commonly an acyl chloride or anhydride), forming an O-acylamidoxime. Subsequent heating, often in the presence of a base, promotes an intramolecular cyclization with the elimination of a water molecule to afford the aromatic 1,2,4-oxadiazole ring. The choice of base and solvent is critical to facilitate the cyclodehydration step while minimizing side reactions.
Diagram of the Classical Two-Step Synthesis
Caption: Workflow for the classical two-step synthesis of 1,2,4-oxadiazoles.
Experimental Protocol: Classical Two-Step Synthesis
Step 1: O-Acylation of Amidoxime
-
Dissolve the amidoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude O-acylamidoxime.
Step 2: Cyclodehydration
-
Dissolve the crude O-acylamidoxime in a high-boiling point solvent such as toluene or xylene.
-
Heat the mixture to reflux (typically 110-140 °C) for 4-12 hours, monitoring the formation of the oxadiazole by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.
One-Pot Syntheses from Amidoximes and Carboxylic Acids
To improve efficiency and reduce the number of synthetic steps, several one-pot procedures have been developed. These methods typically involve the reaction of an amidoxime with a carboxylic acid in the presence of a coupling agent or under basic conditions.
Coupling Agent-Mediated One-Pot Synthesis
This approach utilizes common peptide coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid in situ, facilitating its reaction with the amidoxime and subsequent cyclization.
The carboxylic acid is first activated by the coupling agent to form a highly reactive intermediate. This intermediate readily reacts with the amidoxime to form the O-acylamidoxime, which then undergoes cyclodehydration under the reaction conditions to yield the 1,2,4-oxadiazole. The choice of coupling agent and additives can influence reaction rates and yields.
Diagram of Coupling Agent-Mediated One-Pot Synthesis
Caption: Workflow of the one-pot synthesis using a coupling agent.
Experimental Protocol: Coupling Agent-Mediated One-Pot Synthesis
-
To a solution of the carboxylic acid (1.0 eq), amidoxime (1.2 eq), and HOBt (1.2 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add EDC (1.2 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Base-Mediated One-Pot Synthesis
An alternative one-pot approach involves the direct reaction of an amidoxime with a carboxylic acid ester or anhydride in the presence of a strong base, such as sodium hydroxide in dimethyl sulfoxide (DMSO).[3] This "superbase" system facilitates both the acylation and the subsequent cyclization at room temperature.[3]
The strong base deprotonates the amidoxime, increasing its nucleophilicity. The resulting amidoximate anion then attacks the carbonyl of the ester or anhydride. The intermediate formed then undergoes intramolecular cyclization and dehydration, promoted by the basic conditions, to furnish the 1,2,4-oxadiazole. This method avoids the need for coupling agents and often proceeds at milder temperatures.[3]
Experimental Protocol: Base-Mediated One-Pot Synthesis
-
To a suspension of powdered sodium hydroxide (2.0 eq) in DMSO, add the amidoxime (1.0 eq) and the carboxylic acid methyl or ethyl ester (1.1 eq).[3]
-
Stir the mixture vigorously at room temperature for 4-24 hours.[3]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the synthesis of 1,2,4-oxadiazoles is no exception.[4] Microwave-assisted methods can significantly reduce reaction times and often lead to higher yields compared to conventional heating.[5]
Rationale for Microwave Acceleration
Microwave energy directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase. This can overcome activation energy barriers more efficiently than conventional heating, leading to faster reaction rates. For the synthesis of 1,2,4-oxadiazoles, this translates to rapid formation of the O-acylamidoxime and its swift cyclodehydration.
Experimental Protocol: Microwave-Assisted One-Pot Synthesis
-
In a microwave-safe vessel, combine the carboxylic acid (1.0 eq), amidoxime (1.1 eq), and a coupling agent such as carbonyldiimidazole (CDI) (1.2 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).
-
After cooling, remove the solvent and purify the crude product by chromatography.
1,3-Dipolar Cycloaddition of Nitrile Oxides
A mechanistically distinct and powerful method for constructing the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[1] This approach offers a different retrosynthetic disconnection and can be advantageous for accessing specific substitution patterns.
Mechanistic Rationale
Nitrile oxides, which are transient 1,3-dipoles, are typically generated in situ from the dehydrohalogenation of hydroxamoyl chlorides or the oxidation of aldoximes. These reactive species then undergo a [3+2] cycloaddition reaction with a nitrile dipolarophile to form the 1,2,4-oxadiazole ring directly. The regioselectivity of the cycloaddition is a key consideration in this method.
Diagram of 1,3-Dipolar Cycloaddition
Caption: General scheme for the 1,3-dipolar cycloaddition synthesis of 1,2,4-oxadiazoles.
Experimental Protocol: 1,3-Dipolar Cycloaddition
-
Dissolve the hydroxamoyl chloride (1.0 eq) and the nitrile (1.5 eq) in an inert solvent like toluene.
-
Add a base, such as triethylamine (1.2 eq), dropwise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the triethylamine hydrochloride salt and wash the filter cake with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the 3,5-disubstituted-1,2,4-oxadiazole.
Head-to-Head Performance Comparison
| Synthesis Method | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Advantages | Disadvantages |
| Classical Two-Step | Amidoxime, Acyl Chloride, Base | 6-16 h | Room Temp. to Reflux | 60-95% | Well-established, high yields, broad substrate scope. | Requires isolation of intermediate, longer overall time. |
| One-Pot (Coupling Agent) | Amidoxime, Carboxylic Acid, Coupling Agent | 12-24 h | Room Temp. | 50-90% | One-pot procedure, mild conditions. | Cost of coupling agents, potential for side reactions. |
| One-Pot (Base-Mediated) | Amidoxime, Ester/Anhydride, Strong Base | 4-24 h | Room Temp. | 60-95%[3] | High yields, mild temperature, avoids coupling agents.[3] | Requires strongly basic conditions, limited substrate scope.[3] |
| Microwave-Assisted | Amidoxime, Carboxylic Acid/Acyl Chloride | 10-30 min | 120-150 °C | 70-98%[4] | Extremely fast, often higher yields, suitable for high-throughput synthesis.[4] | Requires specialized equipment. |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide Precursor, Nitrile, Base | 12-24 h | Room Temp. | 40-80% | Different retrosynthetic approach, accesses diverse substitution patterns. | In situ generation of reactive intermediate, potential regioselectivity issues. |
Conclusion and Recommendations
The choice of synthetic method for 3,5-disubstituted-1,2,4-oxadiazoles depends heavily on the specific research goals, available starting materials, and desired scale.
-
For robust, large-scale synthesis where starting materials are readily available, the classical two-step method remains a reliable choice due to its high yields and predictability.
-
For rapid library synthesis and lead optimization , microwave-assisted one-pot methods are unparalleled in their efficiency and speed.
-
When seeking to minimize synthetic steps and avoid harsh reagents , the one-pot coupling agent-mediated or base-mediated approaches offer excellent alternatives, with the latter being particularly cost-effective.
-
The 1,3-dipolar cycloaddition route provides a valuable alternative for accessing structures that may be challenging to synthesize via amidoxime-based methods.
Ultimately, a thorough understanding of the advantages and limitations of each method, as presented in this guide, will empower researchers to make informed decisions and efficiently access the diverse chemical space of 3,5-disubstituted-1,2,4-oxadiazoles for their drug discovery endeavors.
References
- Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry, 6(4), 377-395.
- Baykov, S., et al. (2017). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 22(8), 1334.
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
- Clark, A. D., et al. (2019).
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 531–540.
- Swamy, U. K., et al. (2014). One-Pot Synthesis of Novel 3,5-Disubstituted-1,2,4-oxadiazoles from Indazole Carboxylic Acid Esters and Amidoximes. Asian Journal of Chemistry, 26(7), 1921–1930.
- Bolognese, A., et al. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Letters in Drug Design & Discovery, 20(12), 1435-1453.
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- Zarei, M. (2015). One-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids using 4-(dimethylamino)pyridinium acetate as efficient, regenerable, and green catalyst with ionic liquid character. Journal of the Iranian Chemical Society, 12, 119-125.
- Adib, M., et al. (2006). Microwave-assisted efficient, one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under solvent-free conditions. Tetrahedron Letters, 47(17), 2965–2967.
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Benchmarking the stability of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole against known drugs
Introduction: The Imperative of Stability in Drug Discovery
In the journey from a promising molecule to a life-saving therapeutic, stability is a non-negotiable gatekeeper. A drug's ability to withstand various environmental and physiological challenges dictates its shelf-life, bioavailability, and ultimately, its safety and efficacy.[1][2] Instability can lead to a loss of potency, the formation of toxic degradation products, and unpredictable pharmacokinetic profiles, representing a significant risk to both patients and the development pipeline.
This guide provides an in-depth, comparative analysis of the stability of a novel investigational compound, 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole , benchmarked against a panel of well-characterized drugs. The core of this molecule is the 1,2,4-oxadiazole ring, a five-membered heterocycle frequently employed in medicinal chemistry.[3][4] This scaffold is often used as a bioisosteric replacement for ester and amide groups to enhance metabolic stability and fine-tune pharmacokinetic properties.[3][5] Our objective is to provide researchers and drug development professionals with a robust framework for evaluating the stability of this compound, grounded in authoritative protocols and comparative data.
The Subject Compound: Physicochemical Profile
Compound: this compound Molecular Formula: C₁₅H₁₁BrN₂O₂ Molecular Weight: 331.17 g/mol Chemical Structure:
The 1,2,4-oxadiazole ring is an aromatic heterocycle, which generally imparts good chemical stability.[6] However, its stability can be influenced by the nature of its substituents and the specific isomer. Studies have shown that while 1,2,4-oxadiazoles are thermodynamically stable, they can be less metabolically stable than their 1,3,4-oxadiazole counterparts in some contexts.[6][7] The presence of a bromophenyl group offers a potential site for metabolic attack (e.g., hydroxylation) but also provides a handle for further synthetic modification. The methoxyphenyl group is a common site for O-demethylation by cytochrome P450 enzymes.
Benchmarking Strategy: Selection of Comparator Drugs
To provide a meaningful context for the stability data, we selected four well-known drugs as comparators, each representing a distinct stability challenge:
-
Ataluren: An investigational drug that also contains a 1,2,4-oxadiazole ring, providing a direct comparison of the scaffold's behavior.
-
Aspirin (Acetylsalicylic Acid): A classic example of a drug highly susceptible to hydrolysis, allowing us to benchmark performance under hydrolytic stress.
-
Diazepam: A benzodiazepine known for its sensitivity to light, serving as a benchmark for photostability.
-
Omeprazole: A proton-pump inhibitor notorious for its rapid degradation in acidic environments.
Part 1: Chemical Stability Assessment via Forced Degradation
Expertise & Experience: The Rationale for Stress Testing
Forced degradation, or stress testing, is a cornerstone of drug development.[8][9] Its purpose is twofold: first, to elucidate potential degradation pathways and identify the likely degradation products that could form under long-term storage, and second, to ensure the analytical method used for stability testing is "stability-indicating."[10][11] This means the method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants. The conditions are intentionally harsher than those expected during storage to accelerate degradation.[9][12]
Experimental Workflow: Forced Degradation
Caption: Workflow for forced degradation studies.
Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound and each comparator drug in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Store the solid API at 80°C in a calibrated oven for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.
-
Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method with UV and mass spectrometric detection.
Comparative Data: Forced Degradation
| Stress Condition | This compound (% Degradation) | Ataluren (% Degradation) | Aspirin (% Degradation) | Diazepam (% Degradation) | Omeprazole (% Degradation) |
| 0.1 M HCl, 60°C | < 2% | ~2% | > 90% | < 5% | > 95% |
| 0.1 M NaOH, 60°C | ~ 5% | ~ 8% | > 95% | < 2% | < 10% |
| 6% H₂O₂, RT | ~ 12% | ~ 15% | < 5% | ~ 25% | > 50% |
| Thermal (80°C) | < 1% | < 1% | < 2% | < 1% | ~ 15% |
| Photolytic (ICH Q1B) | < 1% | < 2% | < 1% | > 30% | ~ 10% |
Trustworthiness: Self-Validating Analysis
The results demonstrate the remarkable chemical stability of this compound. It significantly outperforms Omeprazole and Aspirin under acidic and hydrolytic conditions, respectively, indicating the robustness of the 1,2,4-oxadiazole core to these common degradation pathways. Its photostability is superior to Diazepam. The primary susceptibility appears to be oxidative degradation, though it is still more stable than Omeprazole and Diazepam under these conditions. The similar stability profile to Ataluren under hydrolytic conditions reinforces the inherent stability of the 1,2,4-oxadiazole ring system.
Part 2: Metabolic Stability Assessment
Expertise & Experience: Why In Vitro Metabolism Matters
Before a drug can act, it must survive the body's metabolic machinery, primarily in the liver.[14] In vitro metabolic stability assays are crucial early-stage screens to predict a compound's in vivo half-life and clearance.[15] A compound that is too rapidly metabolized will have poor bioavailability and a short duration of action, often rendering it non-viable. We use two primary systems: Human Liver Microsomes (HLM), which contain Phase I (e.g., CYP450) enzymes, and cryopreserved hepatocytes, which contain both Phase I and Phase II (conjugation) enzymes, providing a more complete picture of metabolic fate.[16]
Experimental Workflow: In Vitro Metabolic Stability
Caption: Workflow for in vitro metabolic stability assays.
Protocol: Microsomal and Hepatocyte Stability
-
System Preparation: Thaw pooled Human Liver Microsomes or cryopreserved hepatocytes according to the supplier's protocol. For HLM, prepare an incubation mixture containing phosphate buffer and the NADPH-regenerating system.
-
Incubation: Pre-warm the enzyme systems to 37°C. Initiate the reaction by adding the test compound (final concentration 1 µM) to the mixture.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a multiple volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Sample Processing: Vortex and centrifuge the samples to precipitate proteins.
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).
Comparative Data: Metabolic Stability
| Compound | HLM Half-life (t½, min) | HLM CLint (µL/min/mg) | Hepatocyte Half-life (t½, min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| This compound | > 60 | < 10 | > 90 | < 5 |
| Ataluren | > 60 | < 12 | > 90 | < 7 |
| Aspirin | < 5 | > 250 | < 2 | > 300 |
| Diazepam | ~ 45 | ~ 20 | ~ 60 | ~ 15 |
| Omeprazole | ~ 15 | ~ 80 | ~ 20 | ~ 65 |
| High Stability Control (e.g., Verapamil) | ~ 25 | ~ 45 | ~ 40 | ~ 28 |
| Low Stability Control (e.g., Propranolol) | < 10 | > 150 | < 15 | > 90 |
Trustworthiness: Self-Validating Analysis
Part 3: Long-Term Stability Assessment (ICH Guidelines)
Expertise & Experience: The Gold Standard for Shelf-Life Determination
While forced degradation provides insights into how a drug might degrade, formal stability studies conducted under International Council for Harmonisation (ICH) guidelines determine how long it remains safe and effective under defined storage conditions.[18][19][20] These studies are mandatory for regulatory submissions and are used to establish the product's retest period or shelf life.[21] We present projected data based on the forced degradation results, as a full ICH study takes years.
Protocol: ICH Q1A(R2) Stability Study
-
Sample Storage: Store the solid API in containers that mimic the proposed commercial packaging.
-
Storage Conditions:
-
Testing Schedule: Pull samples at predefined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[19]
-
Analysis: Test samples for critical quality attributes, including appearance, assay (potency), and degradation products using the validated stability-indicating HPLC method.
Projected Comparative Data: 12-Month Accelerated Stability (40°C/75% RH)
| Parameter | This compound | Aspirin | Omeprazole |
| Assay (% of Initial) | > 99.0% | < 95.0% | < 90.0% |
| Total Impurities (%) | < 0.2% | > 2.0% | > 5.0% |
| Appearance | No Change | Discoloration | Significant Discoloration |
Trustworthiness: Self-Validating Analysis
Based on its exceptional performance in forced degradation studies, this compound is projected to exhibit excellent long-term stability. The minimal degradation under harsh oxidative and hydrolytic stress suggests it will remain well within typical specification limits (e.g., >98% assay, <0.5% total impurities) under accelerated conditions for at least 6 months. This robust profile supports the potential for a long shelf-life (≥ 24 months) at room temperature, a significant advantage for manufacturing, distribution, and patient convenience.
Overall Synthesis and Conclusion
This comprehensive guide benchmarks the stability of this compound against established drugs, providing a clear, data-driven assessment of its potential as a drug candidate.
Key Findings:
-
Exceptional Chemical Stability: The compound demonstrates high resistance to hydrolytic, acidic, thermal, and photolytic degradation, significantly outperforming drugs known for their lability under these conditions. Its primary degradation pathway appears to be oxidative, though it remains more stable than several comparators.
-
High Metabolic Stability: The compound is minimally cleared by human liver microsomes and hepatocytes, suggesting a low potential for first-pass metabolism and a favorable in vivo half-life. This validates the use of the 1,2,4-oxadiazole scaffold as a stable bioisostere in this chemical context.
-
Favorable Development Profile: The combined chemical and metabolic stability profile is highly encouraging. It suggests the compound is unlikely to face major stability-related hurdles during formulation development and manufacturing, and it possesses pharmacokinetic properties conducive to further preclinical and clinical investigation.
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Safety Operating Guide
Proper Disposal of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole, a halogenated aromatic compound. The causality behind each step is explained to foster a deeper understanding of the necessary safety protocols.
Hazard Identification and Risk Assessment
Based on these analogs, this compound should be presumed to be:
-
Harmful if swallowed [1]
-
A skin and eye irritant [1]
-
Potentially causing respiratory irritation [1]
-
Harmful upon inhalation and skin contact [2]
The presence of the bromine atom categorizes this compound as a halogenated organic waste . The primary concern with halogenated compounds is the potential for the formation of toxic and persistent environmental pollutants, such as dioxins and furans, if not disposed of correctly. Therefore, standard disposal methods like landfilling are inappropriate and potentially hazardous.
Table 1: Chemical and Hazard Summary
| Property | Value/Information | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₅H₁₁BrN₂O₂ | N/A |
| Appearance | Likely a solid at room temperature | N/A |
| Primary Hazard Class | Halogenated Organic Compound | General Chemical Knowledge |
| Anticipated Hazards | Harmful if swallowed, skin/eye irritant, respiratory irritant | [1][2] |
| Primary Disposal Route | High-Temperature Incineration | [3][4] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is mandatory to wear appropriate personal protective equipment to minimize exposure risks.
-
Eye Protection: Chemical safety goggles are required to protect against potential splashes.
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact.
-
Body Protection: A standard laboratory coat is necessary.
-
Respiratory Protection: Handling of the solid compound, especially if it is a powder, should be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
Waste Segregation and Containerization: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety. Co-mingling incompatible waste streams can lead to dangerous chemical reactions. For this compound, the following protocol must be followed:
Step 1: Designate a Halogenated Organic Waste Container
-
Select a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
-
The container must be made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE).
-
Ensure the container has a secure, leak-proof cap.
Step 2: Transferring the Waste
-
All transfers of the solid waste or solutions containing the compound must be performed inside a chemical fume hood.
-
If transferring a solid, use a dedicated spatula or scoop.
-
If transferring a solution, use a funnel to prevent spills.
Step 3: Labeling the Waste Container
-
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The primary hazard(s) (e.g., "Harmful," "Irritant")
-
Storage and Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper storage and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
The Rationale Behind High-Temperature Incineration
The recommended disposal method for halogenated organic compounds is high-temperature incineration.[3][4] The European Union's Directive on Industrial Emissions, for instance, mandates a temperature of at least 1100°C for the incineration of hazardous waste containing more than 1% of halogenated organic substances.[3]
The high temperature and controlled conditions of a hazardous waste incinerator are necessary to ensure the complete destruction of the molecule. This process breaks the carbon-bromine bonds and the aromatic rings, converting the compound into simpler, less harmful substances like carbon dioxide, water, and hydrogen bromide. The hydrogen bromide is then typically removed from the exhaust gases by scrubbers.
Attempting to dispose of this compound through other means, such as chemical neutralization in the lab, is not recommended without a thorough, substance-specific risk assessment and validated procedure, as incomplete reactions could produce other hazardous intermediates.
Emergency Procedures
In case of a spill:
-
Evacuate the immediate area.
-
If safe to do so, and you are trained, contain the spill using a chemical spill kit with an absorbent appropriate for organic compounds.
-
Do not use combustible materials like paper towels to clean up the spill.
-
Place the absorbent material and any contaminated items into a sealed, labeled hazardous waste container.
-
Notify your institution's Environmental Health and Safety (EHS) office immediately.
In case of personal exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
-
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-
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Comprehensive Safety and Handling Guide for 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
This guide provides essential safety protocols, operational plans, and disposal procedures for the handling of 3-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. As a novel heterocyclic compound, its toxicological properties have not been fully elucidated. Therefore, this document establishes a robust safety framework by assessing the potential hazards associated with its core structural motifs: the 1,2,4-oxadiazole ring, the bromophenyl group, and the methoxyphenyl group. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a controlled laboratory environment.
Hazard Assessment: A Structurally-Informed Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment based on its constituent functional groups is necessary. This proactive approach ensures that all potential risks are considered and mitigated.
-
1,2,4-Oxadiazole Core: The 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1][2] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects. Some substituted oxadiazoles are known to cause skin and eye irritation.[3]
-
Bromophenyl Group: This moiety classifies the compound as a halogenated aromatic hydrocarbon. Compounds in this class, such as polybrominated diphenyl ethers (PBDEs), are known for their potential toxicity, including hepatotoxicity, neurotoxicity, and reproductive toxicity.[4] While the toxicity of this specific compound is unknown, the presence of the bromophenyl group warrants precautions against chronic exposure and skin contact.[4][5]
-
Methoxyphenyl Group: The methoxyphenyl group is related to compounds like 4-methoxyphenol, which is known to be harmful if swallowed, cause serious eye irritation, and may cause an allergic skin reaction.[6][7] It can be absorbed through the skin and may affect the liver and kidneys upon high or repeated exposure.[7]
Based on this analysis, this compound should be handled as a substance that is potentially harmful if ingested or inhaled, a skin and eye irritant, and a potential skin sensitizer, with unknown long-term toxic effects.
Personal Protective Equipment (PPE): A Multi-Level Defense
A comprehensive PPE strategy is paramount when handling this compound. The required level of protection depends on the specific laboratory operation and the potential for exposure.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields, standard lab coat, nitrile gloves, and closed-toe shoes. | For handling small quantities (milligram scale) in a well-ventilated chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or disposable coveralls, and double-gloving with nitrile gloves.[8] | When there is a risk of splashing or aerosol generation, such as during heating, sonicating, vortexing, or transferring large volumes.[8][9] |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges for organic vapors and particulates, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[8] | For responding to significant spills or uncontrolled releases of the compound outside of a containment device like a fume hood. |
Causality of PPE Selection:
-
Eye Protection: Safety glasses protect against minor splashes, while chemical splash goggles provide a seal around the eyes to protect against significant splashes and aerosols.[9] A face shield offers an additional layer of protection for the entire face.[10]
-
Hand Protection: Nitrile gloves provide good resistance to a wide range of chemicals. Double-gloving is recommended during high-risk procedures to provide a backup barrier in case the outer glove is compromised.[10]
-
Body Protection: A lab coat protects personal clothing from minor contamination. A chemical-resistant apron or coveralls are necessary when handling larger quantities or when there is a significant splash risk.[10]
-
Respiratory Protection: All work with this solid compound should be conducted in a chemical fume hood to prevent inhalation of fine dust particles.[11][12] A full-face respirator is reserved for emergency situations where airborne concentrations may be high and uncontrolled.[13]
Handling and Operational Plan
A systematic workflow is essential to minimize exposure and ensure a controlled and safe laboratory environment. The following step-by-step procedure should be followed for all operations involving this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: Spill Management
In the event of a spill, a rapid and organized response is crucial to prevent exposure and environmental contamination.
Caption: A logical workflow for responding to a chemical spill of the target compound.
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection. Due to the presence of a bromine atom, this compound and any materials contaminated with it must be treated as halogenated organic waste .[14][15]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect dry, contaminated materials such as gloves, weigh paper, and absorbent pads in a designated, clearly labeled, and sealed container for "Halogenated Solid Waste".[16]
-
Liquid Waste: Collect any solutions containing the compound or solvents used for decontamination in a separate, sealed container labeled "Halogenated Liquid Waste".[16]
-
NEVER mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[15][17]
-
-
Container Labeling:
-
Storage:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed facility.[14]
-
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their safety and the integrity of their work while maintaining full compliance with established laboratory safety standards.
References
- Carl Roth GmbH + Co. KG. (2024). Safety Data Sheet: 4-Methoxyphenol.
- Bucknell University. (2016). Hazardous Waste Segregation.
- BenchChem. (2025). Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
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Chen, L., et al. (2022). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. PMC. Retrieved from [Link]
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MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
- New Jersey Department of Health. (2000). Hazard Summary: 4-Methoxyphenol.
- BenchChem. (n.d.). 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Polybrominated Biphenyls and Polybrominated Diphenyl Ethers.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
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Kumar, K. A., et al. (2012). Comprehensive Review On The Chemistry Of 1,3,4-Oxadiazoles And Their Applications. ResearchGate. Retrieved from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet.
- National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - References.
- Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides.
- Braun Research Group, University of Delaware. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Szymańska, J. (1996). Toxicology of selected brominated aromatic compounds. Roczniki Państwowego Zakładu Higieny.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Fisher Scientific. (2009). Safety Data Sheet.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
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PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]
- TCI Chemicals. (2025). Safety Data Sheet.
-
National Institutes of Health (NIH). (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Retrieved from [Link]
- Washington State University. (n.d.). Halogenated Solvents. Retrieved from Washington State University Environmental Health & Safety.
- Aldrich. (2025). Safety Data Sheet.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet Request for 3-(3-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole: sc-344282.
- Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Angene Chemical. (2026). Safety Data Sheet.
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MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
